Dopamine acrylamide
Description
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Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C11H13NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h2-4,7,13-14H,1,5-6H2,(H,12,15) |
InChI Key |
XNBSIDRUUSNPGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Biomedical Applications of Poly(dopamine acrylamide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inspired by the remarkable adhesive properties of mussel foot proteins, poly(dopamine acrylamide) [p(DAA)] and its methacrylamide (B166291) analogue [p(DMA)] have emerged as highly versatile biomaterials.[1] These polymers leverage the rich chemistry of catechol moieties to provide exceptional adhesion to a wide array of organic and inorganic surfaces, even in wet environments.[1][2] This technical guide provides an in-depth overview of the synthesis of p(DAA), detailing experimental protocols for both monomer creation and subsequent polymerization. Furthermore, it explores the diverse biomedical applications of this polymer family, including surface modification, drug delivery, and tissue engineering, with a focus on quantitative data and functional workflows.
Core Synthesis Protocols
The synthesis of poly(this compound/methacrylamide) is a two-stage process: first, the synthesis of the dopamine-containing monomer, followed by its polymerization.
Detailed Experimental Protocol: Synthesis of Dopamine (B1211576) Methacrylamide (DMA) Monomer
This protocol is adapted from established methodologies for creating the DMA monomer, a crucial precursor for polymerization.[3][4]
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium borate (B1201080) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Buffer Preparation: Dissolve sodium borate (e.g., 16.5 mmol, 6.29 g) and sodium bicarbonate (e.g., 30 mmol, 2.52 g) in 60 mL of distilled water in a reaction flask.[3]
-
Inerting: Bubble nitrogen gas through the buffer solution for at least 30-90 minutes to remove dissolved oxygen, which can cause unwanted oxidation of dopamine.[3]
-
Dopamine Addition: Add dopamine hydrochloride (e.g., 20.6 mmol, 3.90 g) to the deoxygenated buffer solution.[3]
-
Reagent Preparation: In a separate flask, prepare a solution of methacrylic anhydride (e.g., 20 mmol, 3 mL) in 15 mL of degassed THF.[3]
-
Reaction: Add the methacrylic anhydride/THF solution dropwise to the dopamine solution under a continuous nitrogen atmosphere. The reaction mixture should be stirred vigorously at room temperature.[3][4]
-
pH Maintenance: Monitor the pH of the reaction and maintain it between 8 and 9 by the dropwise addition of 1 M NaOH. This is critical for the acylation reaction to proceed efficiently.[3][4]
-
Reaction Time: Allow the reaction to stir for 14-17 hours at room temperature under nitrogen.[3][4]
-
Work-up & Extraction:
-
Wash the resulting solution twice with 30 mL of ethyl acetate to remove unreacted methacrylic anhydride and other organic impurities. Discard the organic layers.[3]
-
Filter the aqueous layer under a vacuum to remove any solids.[3]
-
Acidify the filtrate to pH 2 using 6 M HCl. This step protonates the desired product, making it soluble in the organic phase.[3]
-
Extract the product from the acidified aqueous solution three times with 50 mL of ethyl acetate.[3]
-
-
Drying and Precipitation:
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).[3]
-
Filter the solution to remove the drying agent and concentrate it to approximately 15 mL using a rotary evaporator.[3]
-
Precipitate the final product by adding the concentrated solution to 220 mL of hexane cooled to 0°C.[3]
-
-
Final Product: Collect the resulting solid powder by filtration and dry it overnight in a vacuum oven. The product can be characterized by ¹H NMR spectroscopy.[3]
Experimental Protocol: Polymerization of DMA
Once the monomer is synthesized, it can be polymerized using techniques like free-radical polymerization or more controlled methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][4]
A. Free-Radical Copolymerization (p(DMA-co-MEA))
This method creates a copolymer with another monomer, such as 2-methoxyethyl acrylate (B77674) (MEA), to tailor the polymer's properties.[3]
Materials:
-
Dopamine methacrylamide (DMA) monomer
-
2-methoxyethyl acrylate (MEA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-dimethylformamide (DMF) (solvent)
-
Pentane
-
Nitrogen gas supply
Procedure:
-
Reactant Mixture: In a reaction vessel, dissolve DMA (e.g., 0.6 mmol, 132.8 mg), MEA (e.g., 1.2 mmol, 154 μL), and AIBN (e.g., 0.036 mmol, 5.91 mg) in 4 mL of DMF.[3]
-
Deoxygenation: Bubble nitrogen through the solution for 30 minutes to remove oxygen, which can terminate the radical polymerization.[3]
-
Polymerization: Heat the reaction mixture to 60°C and allow it to proceed for 3 hours.[3]
-
Purification:
-
Precipitate the resulting polymer by adding the reaction solution dropwise into stirred pentane.[3]
-
The copolymer can be further purified by re-dissolving it in a suitable solvent like methylene (B1212753) chloride and re-precipitating in pentane.[3]
-
-
Drying: Dry the final polymer product in a vacuum oven overnight.[3]
B. RAFT Polymerization
RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, which is crucial for many biomedical applications.[1][5] Homopolymers of DMA have been successfully synthesized using this technique.[1]
General Procedure Outline:
-
Reactant Mixture: Dissolve the DMA monomer, a suitable RAFT agent (e.g., 4-Cyano-4-[(ethylsulfanylthiocarbonyl) sulfanyl] pentanoic acid), and an initiator (e.g., ACHN) in a solvent like DMF.[5]
-
Inerting: Deoxygenate the mixture thoroughly.
-
Polymerization: Conduct the reaction at a specific temperature (e.g., 70°C) for a defined period.[5]
-
Purification: Purify the polymer by precipitation in a non-solvent.
Diagrams of Key Processes
Visualizing the synthesis and application workflows is essential for understanding the material's lifecycle from chemical reaction to biomedical function.
Caption: Workflow for the synthesis of poly(dopamine methacrylamide).
Caption: Experimental workflow for p(DAA) in a drug delivery system.
Biomedical Applications and Performance Data
The unique properties of p(DAA) make it a powerful tool in various biomedical fields.[2][6][7] Its adhesive nature is ideal for surface coatings, while its biocompatibility and functional groups are leveraged for drug delivery and tissue engineering.[8][9]
Surface Modification
p(DAA) can form thin, conformal coatings on virtually any material, including metals, ceramics, and other polymers.[2][7] This provides a versatile platform for subsequent bio-functionalization.[10] For example, p(DAA)-coated surfaces can be used to attach cell-adhesion peptides (like RGD), stealth polymers (like PEG), or antimicrobial agents.[10][11]
| Application | Substrate | Functionalization | Key Outcome | Reference |
| Cell Sheet Engineering | Silicon Substrate | Copolymer with PNIPAAm | Temperature-responsive cell adhesion/detachment | [12] |
| Implant Bio-integration | Titanium | Covalent attachment of biomolecules via "click" chemistry | Improved biocompatibility and specific protein binding | [11] |
| Nanoparticle Functionalization | PLGA Nanoparticles | Attachment of Folate, RGD peptide | Targeted cellular uptake | [10][13] |
| Antibacterial Surfaces | Polymer Surfaces | Immobilization of silver nanoparticles | Inhibition of bacterial attachment and killing of bacteria | [14] |
Drug and Gene Delivery
The catechol groups in p(DAA) can interact with various drug molecules through hydrogen bonding and π-π stacking, making it an effective drug carrier.[15] Copolymers can be designed to self-assemble into nanoparticles that encapsulate hydrophobic drugs, often with high efficiency.[16] These systems can be engineered for stimuli-responsive drug release, such as in the acidic environment of a tumor.[17]
| Polymer System | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| PDA-PDO-In820 Copolymer | SN-38 (hydrophobic drug) | ~150 nm | >80% | Stable nanoparticle formulation for up to 15 days | [15][16] |
| PDA-coated Nanoparticles | Doxorubicin (DOX) | ~150-200 nm | ~10% | NIR-light triggered release (83.7% at pH 5.5) | [17] |
| PDA Nanoparticles | Camptothecin (CPT) | 75 - 400 nm | N/A (Loading varied by size) | Particle size influences drug loading and release kinetics | [17] |
| PDA-coated PLGA NPs | Paclitaxel (PTX) | ~180-200 nm | Not specified | Enhanced cytotoxicity in cancer cells due to better uptake | [13] |
Tissue Engineering and Regenerative Medicine
In tissue engineering, p(DAA) is used to create hydrogels and scaffolds that mimic the natural extracellular matrix.[18] Its inherent adhesiveness promotes strong integration with host tissues, which is critical for wound healing and tissue repair.[19][20] These hydrogels can be loaded with growth factors or cells to accelerate regeneration.
| Hydrogel System | Application | Key Properties | Outcome | Reference |
| Polyacrylamide/PDA | Transdermal Patch | High skin adhesion, sustained release | Effective delivery of Vitamin E through the skin | [8] |
| PAM/Collagen/Dopamine-Alginate | Cutaneous Wound Healing | High toughness, tissue-adhesiveness, good water absorption | Accelerated wound healing process in vivo | [18][19] |
| PDA-based Hydrogels | Exosome Carrier | Enhanced local retention and stability of exosomes | Promising for localized therapeutic delivery | [20] |
| PDA-based Materials | Hemostatic Agent | Adhesion to broken vessels, can be combined with other materials | Effective hemostasis (bleeding control) | [20] |
Conclusion and Future Outlook
Poly(this compound) and its derivatives represent a powerful and versatile class of biomaterials. The straightforward synthesis of the monomer and the ability to control polymerization allow for the creation of materials with tailored properties for specific biomedical challenges. From creating non-fouling surfaces on medical implants to developing targeted nanoparticle drug carriers and adhesive hydrogels for tissue repair, the applications are vast and continue to expand. Future research will likely focus on creating more complex, multi-functional copolymers with precisely controlled architectures and on translating these promising materials from the laboratory to clinical applications.
References
- 1. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 2. Polydopamine Nanostructures as Biomaterials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in poly(dopamine)-based coatings for biomedical applications. | Semantic Scholar [semanticscholar.org]
- 7. Polydopamine nanostructures as biomaterials for medical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Polydopamine Applications in Biomedicine and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polydopamine-Based Simple and Versatile Surface Modification of Polymeric Nano Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polydopamine-based surface modification for the development of peritumorally activatable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 15. mdpi.com [mdpi.com]
- 16. Polydopamine Copolymers for Stable Drug Nanoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polydopamine Nanosystems in Drug Delivery: Effect of Size, Morphology, and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Recent Development and Applications of Polydopamine in Tissue Repair and Regeneration Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
The intricate dance of polymerization: A technical guide to the kinetics and mechanism of dopamine acrylamide polymerization
For researchers, scientists, and professionals in drug development, understanding the nuanced kinetics and mechanisms of polymer synthesis is paramount for designing advanced drug delivery systems, bioadhesives, and functional coatings. Among the myriad of functional monomers, dopamine (B1211576) acrylamide (B121943) (and its derivatives like dopamine methacrylamide) stands out for its bio-inspired adhesive properties, stemming from the catechol groups of dopamine. However, the very feature that imparts this desirable functionality—the catechol moiety—also introduces significant complexity into its polymerization kinetics. This technical guide provides an in-depth exploration of the polymerization of dopamine acrylamide, focusing on its kinetics, underlying mechanisms, and the experimental protocols necessary for its study.
Quantitative Kinetics of this compound Polymerization
The free-radical polymerization of this compound is significantly influenced by the dual reactivity of the monomer. It can participate in chain propagation through its acrylamide group and simultaneously interfere with the polymerization process via its catechol moiety, which is a known radical scavenger. This dual role leads to complex kinetic profiles that deviate from classical polymerization behavior.
A key study on the copolymerization of dopamine methacrylamide (B166291) (DMA) with N-isopropylacrylamide (PNIPAM) revealed that the incorporation of DMA follows second-order reaction kinetics.[1][2] The timing of DMA introduction during the polymerization process has a profound impact on the reaction kinetics. Early injection of DMA can halt the polymerization of the co-monomer (e.g., NIPAM) due to radical scavenging by the catechol groups.[1][2] Conversely, this early addition significantly enhances the reaction speed of the DMA monomer itself.[1][2] A later injection of DMA allows for the complete consumption of the co-monomer and cross-linker.[1][2]
| Kinetic Parameter | Observation | Citation |
| Reaction Order (for DMA) | Second-order kinetics were observed for the incorporation of DMA. | [1][2] |
| Effect of DMA Injection Time | Early injection accelerates DMA reaction but inhibits NIPAM polymerization. | [1][2] |
| Monomer Conversion | Later injection of DMA leads to full conversion of NIPAM and cross-linker. | [1][2] |
| Overall Reaction Time | An overall reaction time of 60 minutes was found to be sufficient for DMA incorporation in the studied system. | [1][2] |
For a more general understanding of acrylamide polymerization kinetics, which forms the basis for this compound polymerization, the following data for acrylamide (AM) is provided.
| Monomer | k_p (L mol⁻¹ s⁻¹) at 25 °C | E_a (kJ mol⁻¹) | Citation |
| Acrylamide (in water) | 3.93 x 10⁴ | ~24.65 | [3] |
The Polymerization Mechanism: A Tale of Propagation and Inhibition
The free-radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination. However, the presence of the catechol group introduces a significant side reaction: radical scavenging, which can act as an inhibition or retardation step.
Initiation: The process begins with the decomposition of a radical initiator (e.g., AIBN, ammonium (B1175870) persulfate) to generate primary radicals.
Propagation: These primary radicals attack the vinyl group of the this compound monomer, creating a monomer radical that then propagates by adding to other monomer units.
Termination: The growing polymer chains are terminated by coupling or disproportionation.
Radical Scavenging by the Catechol Group: The hydroxyl groups on the catechol moiety of dopamine can readily donate a hydrogen atom to a propagating radical, terminating that chain and forming a stable semiquinone radical. This process effectively "scavenges" the radicals required for polymerization, leading to inhibition or retardation. This scavenging activity is a crucial factor to consider when designing polymerization protocols. To circumvent this, the catechol group is often protected prior to polymerization and deprotected afterward.
The following diagram illustrates the proposed mechanism for the free-radical polymerization of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. This section provides methodologies for the synthesis of this compound monomer, its subsequent polymerization, and the analytical techniques used to monitor the reaction kinetics.
Synthesis of Dopamine Methacrylamide (DMA) Monomer
This protocol is adapted from published procedures.[1][2]
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium borate (B1201080) tetrahydrate
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Milli-Q water
-
1 M NaOH solution
-
1 M HCl solution
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
Procedure:
-
Dissolve 30 g of sodium borate tetrahydrate and 12 g of sodium bicarbonate in 300 ml of Milli-Q water in a round-bottom flask.
-
Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.
-
Add 15 g of dopamine hydrochloride to the solution.
-
In a separate flask, prepare a solution of 14.1 ml of methacrylic anhydride in 75 ml of THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine solution while stirring. Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH solution as needed.
-
Stir the reaction mixture overnight (approximately 14 hours) at room temperature under a continuous nitrogen atmosphere.
-
After the reaction, filter the mixture by vacuum filtration.
-
Wash the resulting aqueous solution twice with 150 ml of ethyl acetate.
-
Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl.
-
Extract the product three times with 150 ml of ethyl acetate.
-
Collect the organic layers and dry them over anhydrous MgSO₄.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or other suitable methods.
The following diagram outlines the workflow for the synthesis of the this compound monomer.
Free-Radical Polymerization of this compound
This is a general protocol for the free-radical copolymerization of dopamine methacrylamide (DMA) with a co-monomer such as 2-methoxyethyl acrylate (B77674) (MEA).
Materials:
-
Dopamine methacrylamide (DMA)
-
2-methoxyethyl acrylate (MEA) (or other co-monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (or other radical initiator)
-
N,N-dimethylformamide (DMF) (or other suitable solvent)
-
Nitrogen gas
-
Pentane (or other non-solvent for precipitation)
Procedure:
-
In a reaction vessel, dissolve the desired amounts of DMA, MEA, and AIBN in DMF. For example, 0.6 mmol DMA, 1.2 mmol MEA, and 0.036 mmol AIBN in 4 mL of DMF.[2]
-
Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and maintain it for the desired reaction time (e.g., 3 hours).[2]
-
To terminate the polymerization, cool the reaction mixture and expose it to air.
-
Precipitate the polymer by adding the reaction solution dropwise to a stirred non-solvent, such as pentane.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Purify the polymer by redissolving it in a suitable solvent and reprecipitating it.
-
Dry the final polymer product under vacuum.
Analytical Monitoring of Polymerization Kinetics
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the progress of polymerization by observing the disappearance of monomer vinyl protons and the appearance of polymer backbone signals.
Protocol:
-
Prepare the polymerization reaction mixture directly in an NMR tube or transfer aliquots from a larger reaction vessel to NMR tubes at specific time intervals.
-
Acquire ¹H NMR spectra at regular intervals throughout the polymerization.
-
To determine the monomer conversion, integrate the signals corresponding to the vinyl protons of the monomer (typically in the range of 5.5-6.5 ppm) and a stable internal standard or a polymer backbone proton signal.
-
Calculate the conversion at each time point using the following formula: Conversion (%) = [1 - (Integral of monomer vinyl protons at time t / Integral of monomer vinyl protons at time 0)] x 100
3.3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to follow the polymerization by monitoring the decrease in absorbance of the vinyl group of the acrylamide monomer, which absorbs in the UV region.
Protocol:
-
Prepare a polymerization reaction mixture with a known initial concentration of the this compound monomer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and dilute it to a known volume with a suitable solvent to stop the reaction and bring the absorbance into the linear range of the spectrophotometer.
-
Measure the UV-Vis spectrum of each diluted aliquot.
-
Monitor the decrease in the absorbance at the λ_max of the monomer's vinyl group.
-
Calculate the monomer concentration at each time point using a pre-established calibration curve (absorbance vs. concentration).
-
Plot the monomer concentration versus time to determine the reaction kinetics.
3.3.3. Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography - SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer as a function of reaction time.
Protocol:
-
At different time points during the polymerization, withdraw aliquots of the reaction mixture.
-
Quench the polymerization in the aliquots, for example, by cooling and adding an inhibitor.
-
Precipitate and purify the polymer from each aliquot.
-
Dissolve the purified polymer samples in the GPC eluent (e.g., THF, DMF) at a known concentration.
-
Filter the polymer solutions through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Inject the filtered samples into the GPC system.
-
Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using a calibration curve generated from polymer standards.
The following diagram illustrates a general workflow for monitoring the polymerization kinetics.
Conclusion
The polymerization of this compound is a multifaceted process governed by the interplay between chain propagation and the inherent radical scavenging nature of the dopamine moiety. While this presents challenges in achieving controlled polymerization, a thorough understanding of the kinetics and mechanism allows for the strategic design of synthesis protocols. By carefully selecting reaction conditions, such as monomer concentration, initiator type, and the timing of monomer addition, it is possible to tailor the properties of the resulting polymers for a wide range of applications in drug delivery, tissue engineering, and advanced materials. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to explore and harness the unique potential of dopamine-based polymers. Further research is warranted to establish a more comprehensive quantitative kinetic database for the polymerization of this compound under various conditions, which will undoubtedly accelerate innovation in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copolymerization Kinetics of Dopamine Methacrylamide during PNIPAM Microgel Synthesis for Increased Adhesive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Self-polymerization of dopamine acrylamide in aqueous solutions
An In-depth Technical Guide on the Polymerization of Dopamine (B1211576) and Acrylamide (B121943) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
The convergence of dopamine and acrylamide chemistries in aqueous solutions has given rise to a versatile class of materials, particularly hydrogels, with significant promise in biomedical and pharmaceutical applications. This guide provides a comprehensive overview of the synthesis, polymerization mechanisms, and properties of materials derived from dopamine acrylamide and related composites, with a focus on their application in drug development and materials science.
Introduction: The Synergy of Dopamine and Acrylamide
The unique adhesive properties of polydopamine (PDA), inspired by mussel foot proteins, combined with the versatile and tunable nature of polyacrylamide (PAM), have led to the development of advanced functional polymers.[1][2] Dopamine can be chemically modified to create monomers like this compound or methacrylamide (B166291), which can then be copolymerized.[3][4] Alternatively, the self-polymerization of dopamine can occur within a pre-formed or concurrently forming polyacrylamide network to create robust, adhesive, and biocompatible hydrogels.[2][5] These materials are of particular interest for applications such as transdermal drug delivery, tissue engineering, and biomedical adhesives due to their favorable mechanical properties and excellent cell adhesion capabilities.[6][7][8]
Monomer Synthesis: this compound and Methacrylamide
The foundational step for creating copolymers is the synthesis of a dopamine-containing monomer that can participate in radical polymerization. Dopamine methacrylamide (DMA) is a commonly synthesized derivative.
Experimental Protocol: Synthesis of Dopamine Methacrylamide (DMA)
This protocol is adapted from methodologies described in the literature.[3][9]
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium borate (B1201080) tetrahydrate (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
Procedure:
-
Prepare an aqueous solution by dissolving sodium borate tetrahydrate and sodium bicarbonate in Milli-Q water.[3]
-
Bubble the solution with nitrogen gas for at least 20 minutes to remove dissolved oxygen.[3]
-
Add dopamine hydrochloride to the aqueous solution.[3]
-
In a separate flask, dissolve methacrylic anhydride in THF.[3]
-
Add the methacrylic anhydride/THF solution dropwise to the dopamine solution while stirring. Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH as needed.[3][9]
-
Continue stirring the reaction mixture overnight (approximately 14-17 hours) at room temperature under a continuous nitrogen atmosphere.[3][9]
-
After the reaction, wash the resulting solution twice with ethyl acetate to remove unreacted methacrylic anhydride and other organic impurities.[9]
-
Acidify the remaining aqueous layer to a pH of approximately 2 using 1 M HCl.[3][9]
-
Extract the product from the acidified aqueous solution three times using ethyl acetate.[3]
-
Collect the organic layers and dry them over anhydrous MgSO₄.[3]
-
Filter the solution and concentrate it under vacuum. Precipitate the final product in cold hexane (B92381) to yield DMA as a solid powder, which is then dried in a vacuum oven.[9]
Polymerization Mechanisms and Workflows
The formation of dopamine-acrylamide materials can proceed through several pathways, primarily the self-polymerization of dopamine to form polydopamine (PDA) and the free-radical polymerization of acrylamide and its derivatives.
Self-Polymerization of Dopamine
In alkaline aqueous solutions (typically pH 8.5), dopamine undergoes oxidative self-polymerization to form polydopamine, a complex, melanin-like polymer.[10] This process is initiated by the oxidation of the dopamine's catechol group to dopamine-quinone.[11] This is followed by intramolecular cyclization and further oxidation to form 5,6-dihydroxyindole (B162784) (DHI), which then polymerizes.[10] The polymerization is visually indicated by a color change from colorless to brown and finally to a dark brown/black suspension.[5][10]
Caption: Oxidative self-polymerization pathway of dopamine in an alkaline aqueous solution.
Free-Radical Polymerization of Acrylamide
Polyacrylamide is synthesized via free-radical polymerization. The process is typically initiated by a redox pair, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), or by photochemical initiation.[12][13] The reaction involves three key stages: initiation, propagation, and termination. Oxygen is a known inhibitor of this reaction, so degassing the monomer solution is a critical step for reproducibility.[13]
Caption: Key stages of the free-radical polymerization of acrylamide.
Formation of Polydopamine/Polyacrylamide (PDA/PAM) Composites
A common and highly effective method involves the in-situ polymerization of dopamine within a polyacrylamide hydrogel network.[2] First, a PAM hydrogel is formed through free-radical polymerization. This gel is then immersed in an alkaline dopamine solution, allowing the dopamine to diffuse into the network and subsequently self-polymerize, forming an interpenetrating network of PDA. This process significantly enhances the mechanical and adhesive properties of the hydrogel.[2]
Caption: Workflow for creating a PDA/PAM interpenetrating network hydrogel.
Quantitative Data Summary
The properties of dopamine-acrylamide polymers are highly dependent on the synthesis conditions and composition. The tables below summarize key quantitative data from various studies.
Table 1: Monomer Synthesis and Polymerization Conditions
| Parameter | Value | Monomer/Polymer System | Reference |
| Monomer Synthesis | |||
| Dopamine HCl | 15 g | Dopamine Methacrylamide (DMA) | [3] |
| Methacrylic Anhydride | 14.1 mL | Dopamine Methacrylamide (DMA) | [3] |
| Solvent | THF / Water | Dopamine Methacrylamide (DMA) | [3] |
| Reaction Temperature | Room Temperature | Dopamine Methacrylamide (DMA) | [9] |
| Reaction Time | ~14-17 hours | Dopamine Methacrylamide (DMA) | [3][9] |
| pH | > 8.0 | Dopamine Methacrylamide (DMA) | [3][9] |
| Copolymerization | |||
| Polymerization Temperature | 60 °C | p(DMA-co-MEA) | [3] |
| Initiator | AIBN | p(DMA-co-MEA) | [9] |
| Solvent | DMF | p(DMA-co-MEA) | [3] |
| PDA/PAM Hydrogel | |||
| Dopamine Concentration | 3.5 to 6.5 mmol/L | GCE-PAAM/PA/PDA | [14] |
| PDA Concentration | ~0.16 wt% (relative to acrylamide) | PAM/PDA Hydrogel | [6] |
Table 2: Physical and Mechanical Properties
| Property | Value | Polymer System | Conditions | Reference |
| Polydispersity Index (PDI) | ~2.0 | p(DMA-co-MEA) with low DMA | Free-radical polymerization | [3] |
| Polydispersity Index (PDI) | 2.9 | p(DMA-co-MEA) with 25 mol% DMA | Free-radical polymerization | [3] |
| Tensile Strength | 8 kPa | PDA-PAM self-healing hydrogel | - | [5] |
| Self-healing Efficiency | Up to 98% within 2 hours | PDA-PAM self-healing hydrogel | - | [5] |
| Break Elongation Increase | 154.15% | PDA/PAM-toughened hAM | Compared to pure hAM | [2] |
| Tensile Strength Increase | 492.31% | PDA/PAM-toughened hAM | Compared to pure hAM | [2] |
| Fracture Toughness Increase | ~15 times | PDA/PAM-toughened hAM | Compared to untreated hAM | [2] |
| Underwater Adhesion | 2.0 MPa | P(PAA-co-DAA) copolymer | Tensile test | [15] |
Applications in Drug Development and Research
The unique characteristics of PDA/PAM materials make them highly suitable for a range of biomedical applications.
-
Drug Delivery: PDA/PAM hydrogels can be loaded with therapeutic agents for sustained release.[6] The adhesive nature of the hydrogel ensures prolonged contact with the target tissue, such as in transdermal drug delivery systems.[5][6] PDA's pH-sensitive properties can also be exploited for controlled release in specific microenvironments, like acidic tumor tissues.[7]
-
Tissue Engineering and Repair: The excellent biocompatibility and cell adhesion properties of PDA promote cell spreading and viability.[5] PDA coatings on implants have been shown to enhance osteogenic differentiation and osseointegration.[7] When combined with materials like the human amniotic membrane (hAM), PDA/PAM hydrogels dramatically improve mechanical toughness, furthering their application as tissue engineering materials.[2]
-
Biomedical Adhesives: Inspired by the adhesive proteins of mussels, PDA-based materials exhibit strong adhesion to a wide variety of surfaces, including biological tissues, even in wet conditions.[15][16] This makes them promising candidates for use as surgical glues or sealants.[17]
Conclusion
The polymerization of this compound and the formation of PDA/PAM composites in aqueous solutions offer a powerful and versatile platform for creating advanced functional materials. By carefully controlling monomer synthesis and polymerization conditions, researchers can tailor the mechanical, adhesive, and drug-releasing properties of these materials to meet the demands of various applications in drug development, regenerative medicine, and materials science. The straightforward nature of dopamine's self-polymerization, combined with established free-radical chemistries, ensures that these materials will continue to be a fertile area of research and innovation.
References
- 1. Polydopamine Nanostructures as Biomaterials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07622E [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Engineering a Polyacrylamide/Polydopamine Adhesive Hydrogel Patch for Sustained Transdermal Vitamin E Delivery [mdpi.com]
- 7. Polydopamine Applications in Biomedicine and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development and Applications of Polydopamine in Tissue Repair and Regeneration Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Dopamine Self-Polymerization as a Simple and Powerful Tool to Modulate the Viscoelastic Mechanical Properties of Peptide-Based Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. epub.jku.at [epub.jku.at]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture of Polydopamine Acrylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive investigation into the molecular structure of polydopamine acrylamide (B121943), a polymer of significant interest in biomedical applications, including drug delivery and surface functionalization. This document distinguishes between true copolymers of dopamine (B1211576) acrylamide and the more commonly referenced polydopamine/polyacrylamide composite hydrogels. It offers detailed experimental protocols, quantitative data analysis, and visual representations of the underlying chemical processes and structures.
Defining "Polydopamine Acrylamide"
It is crucial to differentiate between two materials often discussed in the literature:
-
Poly(this compound) (pDAc) or Poly(dopamine methacrylamide) (pDMA): This is a true copolymer where dopamine is chemically modified to an acrylamide or methacrylamide (B166291) monomer and then polymerized. This results in a polymer chain with catechol groups pendant to the backbone.
-
Polydopamine/Polyacrylamide (PDA/PAM) Composites: These are typically hydrogels formed by the polymerization of acrylamide in the presence of dopamine. The dopamine then undergoes oxidative self-polymerization to form a polydopamine (PDA) network interpenetrating the polyacrylamide (PAM) matrix.
This guide focuses on the former, the true copolymer, while acknowledging the extensive research on the composite materials.
Synthesis of this compound Monomers
The synthesis of a dopamine-containing acrylamide monomer is the foundational step for producing polythis compound. The catechol groups of dopamine are often protected during polymerization to prevent unwanted side reactions.
Experimental Protocol: Synthesis of Dopamine Methacrylamide (DMA)
This protocol is adapted from the work of Yang et al.[1]
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium borate (B1201080) tetrahydrate
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve 30 g of sodium borate tetrahydrate and 12 g of sodium bicarbonate in 300 ml of Milli-Q water.
-
Bubble the solution with nitrogen for 20 minutes.
-
Add 15 g of dopamine hydrochloride to the aqueous solution.
-
Add a solution of 14.1 ml of methacrylic anhydride in 75 ml of THF dropwise to the reaction mixture.
-
Maintain the pH of the solution above 8 by the dropwise addition of 1 M NaOH.
-
Stir the reaction mixture for 14 hours.
-
Filter the reaction mixture by vacuum filtration.
-
Wash the resulting clear, slightly pinkish solution twice with 150 ml of ethyl acetate.
-
Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl.
-
Extract the product three times with 150 ml of ethyl acetate.
-
Collect the brownish organic solution and dry it over MgSO4.
-
Reduce the volume of the solution to about 80 ml by rotary evaporation.
-
Precipitate the product by adding it to 800 ml of hexane and store at 4°C overnight to facilitate crystallization.
-
Collect the resulting brownish solid, redissolve it in 100 ml of ethyl acetate, and reprecipitate in 1000 ml of hexane.
-
Collect the final solid by filtration and dry it in a vacuum oven overnight at room temperature.
The synthesis of the this compound monomer can be visualized as follows:
Polymerization of this compound
Once the monomer is synthesized, it can be polymerized, often with other comonomers, to create a functional polymer. Free radical polymerization is a common method.
Experimental Protocol: Free Radical Polymerization of DMA
This protocol is a general representation based on literature.[1]
Materials:
-
Dopamine methacrylamide (DMA) monomer
-
Comonomer (e.g., 2-methoxyethyl acrylate, MEA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-dimethylformamide (DMF) (solvent)
-
Pentane (for precipitation)
-
Methylene (B1212753) chloride (for purification)
Procedure:
-
Dissolve the desired molar ratios of DMA, comonomer, and AIBN in DMF.
-
Bubble the solution with nitrogen for 30 minutes to remove oxygen.
-
Carry out the polymerization at 60°C for a specified time (e.g., 3 hours).
-
Precipitate the resulting copolymer by adding the reaction solution dropwise into stirred pentane.
-
Purify the copolymer by dissolving it in methylene chloride and reprecipitating it in pentane.
The polymerization process is depicted in the following workflow:
Molecular Structure Characterization
A combination of spectroscopic techniques is employed to elucidate the molecular structure of polythis compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is instrumental in confirming the structure of the synthesized monomer and determining the composition of the resulting copolymer.
Table 1: 1H NMR Chemical Shifts for Dopamine Methacrylamide (DMA) [1][2]
| Protons | Chemical Shift (δ, ppm) in d-DMSO |
| Aromatic (Ph) | 6.42 - 6.62 (m, 3H) |
| Vinylic (CH2=C-) | 5.92 (d, 1H), 5.27 (d, 1H) |
| Methylene (Ph-CH2-CH2-NH-) | 3.18 - 3.23 (q, 2H) |
| Methylene (Ph-CH2-CH2-) | 2.51 - 2.55 (t, 2H) |
| Methyl (CH2=C(O)-CH3) | 1.82 (s, 3H) |
Table 2: 13C NMR Chemical Shifts for Dopamine Methacrylamide (DMA) [1]
| Carbon | Chemical Shift (δ, ppm) in d-DMSO |
| C=O | 167.26 |
| Aromatic (C-OH) | 145, 143.44 |
| Vinylic (=C-) | 140.05 |
| Aromatic (C) | 130.25 |
| Vinylic (=CH2) | 119.14 |
| Aromatic (CH) | 118.69, 115.93, 115.43 |
| Methylene (-CH2-NH-) | 40.89 |
| Methylene (Ph-CH2-) | 34.55 |
| Methyl (-CH3) | 18.59 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer. The spectrum of polythis compound would be expected to show a combination of characteristic peaks from both the acrylamide and dopamine moieties.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm-1) | Functional Group | Moiety | Reference |
| ~3344 | N-H stretching | Amine | [3] |
| ~3224 | O-H stretching | Phenol | [3] |
| ~3041 | C-H stretching | Aromatic | [3] |
| ~2935 | C-H stretching | Alkyl | [3] |
| ~1659 | C=O stretching (Amide I) | Acrylamide | [4] |
| ~1615 | N-H bending | Amine | [3] |
| ~1527 | N-H bending, C-N stretching (Amide II) | Acrylamide | [4] |
| ~1519 | C=C stretching | Aromatic | [3] |
| ~1260 | C-N stretching | Amine | [3] |
| ~1204 | C-O stretching | Phenol | [3] |
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the atoms on the polymer surface.
Table 4: High-Resolution XPS Peak Deconvolution for Polydopamine and Polyacrylamide Components
| Region | Binding Energy (eV) | Assignment | Moiety | Reference |
| C 1s | ~284.6 | C-C, C=C | Aromatic ring, polymer backbone | [5] |
| ~285.7 | C-N | Amide, amine | [5] | |
| ~286.8 | C-O | Phenol | [5] | |
| ~288.2 | C=O | Amide | [5] | |
| N 1s | ~399.8 | C-N | Amine, Amide | [5] |
| O 1s | ~532.1 | C-O | Phenol | [5] |
| ~533.0 | C-O | Phenol | [6] | |
| ~531.0 | C=O | Amide | [6] |
Molecular Structure and Interactions
The molecular structure of poly(this compound) consists of a polyacrylamide backbone with pendant catechol groups. These catechol groups are the key to the adhesive and functional properties of the polymer.
The potential interactions within and between polymer chains, as well as with surfaces, are multifaceted:
-
Hydrogen Bonding: The hydroxyl groups of the catechols and the amide groups of the acrylamide can participate in extensive hydrogen bonding.
-
π-π Stacking: The aromatic rings of the dopamine moieties can interact through π-π stacking.
-
Covalent Crosslinking: Under oxidative conditions, the catechol groups can be oxidized to quinones, which can then react with amines or other nucleophiles to form covalent crosslinks.[7]
The relationship between the monomer, polymer, and their interactions can be visualized as follows:
Conclusion
The molecular structure of polythis compound is that of a functional copolymer with a polyacrylamide backbone and pendant catechol groups derived from dopamine. Its synthesis involves the preparation of a dopamine-containing acrylamide monomer followed by polymerization. The structure can be thoroughly characterized using a suite of analytical techniques, including NMR, FTIR, and XPS. The unique properties of this polymer, particularly its adhesiveness, stem from a combination of hydrogen bonding, π-π stacking, and the potential for oxidative covalent crosslinking, making it a highly promising material for various biomedical and drug development applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07622E [pubs.rsc.org]
Dopamine Acrylamide: A Versatile Monomer for Advanced Functional Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Inspired by the remarkable adhesive properties of mussel foot proteins, dopamine-containing polymers have emerged as a highly versatile class of materials with significant potential in biomedical and pharmaceutical applications. Dopamine (B1211576) acrylamide (B121943), and its methacrylamide (B166291) analogue (DOMA), serve as key monomers in the synthesis of functional polymers that mimic the catechol-rich proteins found in marine organisms. These polymers exhibit exceptional adhesive characteristics in wet environments, biocompatibility, and the ability to be tailored for a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and antifouling coatings. This technical guide provides a comprehensive overview of the synthesis, polymerization, and application of dopamine acrylamide-based polymers, with a focus on experimental protocols, quantitative data, and the underlying biological interaction mechanisms.
Synthesis of Dopamine Methacrylamide (DOMA) Monomer
The synthesis of dopamine methacrylamide is a critical first step in the development of these functional polymers. The following protocol is adapted from established literature, providing a reliable method for producing the monomer.
Experimental Protocol: Synthesis of Dopamine Methacrylamide (DOMA)
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Magnesium sulfate (B86663) (MgSO4)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Milli-Q water
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve 5 g of sodium tetraborate decahydrate and 2 g of sodium bicarbonate in 50 mL of Milli-Q water.
-
Stir the solution under a nitrogen atmosphere for 20 minutes.
-
Add 2 g (10.56 mmol) of dopamine hydrochloride to the solution and adjust the pH to above 8 using a 1 M NaOH solution.
-
In a separate container, dissolve 2 mL (13.43 mmol) of methacrylic anhydride in 20 mL of tetrahydrofuran.
-
Add the methacrylic anhydride solution dropwise to the aqueous dopamine solution while stirring under a nitrogen atmosphere.
-
Allow the reaction to proceed for 24 hours under nitrogen.
-
After 24 hours, acidify the reaction mixture to a pH below 2 with 1 M HCl.
-
Extract the product from the aqueous solution three times with 50 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Filter the solution and evaporate the ethyl acetate under a stream of nitrogen to obtain a brown slurry.
-
Redissolve the slurry in 25 mL of ethyl acetate and precipitate the product by adding it to 200 mL of n-hexane.
-
Collect the precipitate and dry it under vacuum.
Polymerization of Dopamine Methacrylamide
Dopamine methacrylamide can be polymerized through various techniques, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a common method for achieving controlled polymer architectures.
Experimental Protocol: RAFT Polymerization of DOMA-based Copolymers
Materials:
-
Dopamine methacrylamide (DOMA)
-
Co-monomer(s) (e.g., methyl methacrylate (B99206) (MMA), 2-(2-bromoisobutyryloxy)ethyl methacrylate (BIEM))
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Solvent (e.g., Dimethylformamide (DMF))
Procedure:
-
In a reaction flask, dissolve the desired molar ratios of DOMA, co-monomer(s), RAFT agent, and AIBN in DMF.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the specified time, taking aliquots periodically to monitor monomer conversion via techniques like 1H NMR.
-
Terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Precipitate the polymer by adding the reaction solution dropwise into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the polymer precipitate by filtration and dry it under vacuum.
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies on this compound-based polymers, providing a comparative overview of synthesis parameters and material properties.
| Monomer Synthesis Parameter | Value | Reference |
| Dopamine HCl (mmol) | 10.56 | [1] |
| Methacrylic Anhydride (mmol) | 13.43 | [1] |
| Reaction Time (hours) | 24 | [1] |
| Solvent System | Water/THF | [1] |
Table 1: Typical Reagent Quantities for Dopamine Methacrylamide Synthesis.
| Polymerization Parameter | Value | Reference |
| Polymerization Method | RAFT | [1][2] |
| Monomer Ratio (DOMA:MMA:BIEM) | Varies (e.g., 40% DOMA) | [1][2] |
| Solvent | DMF | [1] |
| Initiator | AIBN | [3] |
| Polydispersity Index (PDI) | ~1.27 | [3] |
Table 2: Representative Parameters for RAFT Polymerization of DOMA Copolymers.
| Application-Specific Data | Value | Reference |
| Cell Viability on Hydrogel | > 90% | [4] |
| Tensile Strength of Hydrogel | 200 kPa to > 2 MPa | [5] |
| Adhesion Strength (Lap-shear) | Varies with formulation | [6] |
| Drug Release Mechanism | Fickian diffusion | [7] |
Table 3: Performance Metrics of this compound-Based Functional Polymers.
Signaling Pathways and Cellular Interactions
The unique properties of dopamine-functionalized polymers at the biointerface are rooted in their specific interactions with cellular components. The catechol groups of dopamine play a pivotal role in mediating cell adhesion and influencing cellular behavior.
Recent studies have revealed that polydopamine can directly interact with and activate Dopamine Receptor D1 (DRD1).[8] This interaction triggers a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). The cAMP/PKA pathway is known to influence a variety of cellular processes, including cell adhesion and cytoskeletal organization, partly through its effects on RhoA activity and the formation of stress fibers.[8]
Furthermore, the catechol moieties themselves provide multiple mechanisms for cell adhesion. These include the formation of covalent bonds with cell surface proteins through Michael addition or Schiff base reactions, as well as non-covalent interactions such as hydrogen bonding and π-π stacking.[9] This multifaceted adhesive mechanism contributes to the robust attachment of cells to dopamine-functionalized surfaces.
Visualizations
Experimental Workflows and Signaling Pathways
To visually represent the key processes described in this guide, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of Dopamine Methacrylamide (DOMA).
Caption: Workflow for RAFT polymerization of DOMA-based copolymers.
Caption: Signaling pathway activated by polydopamine interaction with cells.[8]
Conclusion
This compound and its derivatives are powerful building blocks for the creation of advanced functional polymers with significant promise in the fields of biomedical research and drug development. Their bio-inspired adhesive properties, coupled with their biocompatibility and tunable characteristics, make them ideal candidates for a variety of applications. A thorough understanding of their synthesis, polymerization, and particularly their interactions with biological systems at the cellular and molecular level, is crucial for the rational design of next-generation biomaterials and therapeutic systems. This guide provides a foundational resource for professionals seeking to explore and utilize the potential of dopamine-functionalized polymers.
References
- 1. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αvβ3-targeted polydopamine-coated gold nanostars for photothermal ablation therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Performance Dopamine-Based Supramolecular Bio-Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catechol-functionalized hydrogels: biomimetic design, adhesion mechanism, and biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Drug release rate and kinetic investigation of composite polymeric nanofibers [nanomedicine-rj.com]
- 8. Activation of Dopamine Receptor D1 and Downstream Cellular Functions by Polydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of cell adhesive additives in different supramolecular polymers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Dopamine Acrylamide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research of dopamine (B1211576) acrylamide (B121943) hydrogels. These biomaterials have garnered significant interest for their unique adhesive properties, biocompatibility, and tunable mechanical characteristics, making them promising candidates for applications in drug delivery and tissue engineering. This document details their synthesis, characterization, and the biological signaling pathways they influence, supported by quantitative data from recent studies.
Introduction to Dopamine Acrylamide Hydrogels
This compound hydrogels are a class of polymers that combine the versatile chemistry of polyacrylamide with the adhesive and bioactive properties of dopamine. Dopamine, a catecholamine neurotransmitter, can be incorporated into the hydrogel structure in two primary ways: as a copolymerized monomer, typically dopamine methacrylamide (B166291) (DMA), or as polydopamine (PDA) forming an interpenetrating network within the polyacrylamide (PAM) matrix. The catechol groups of dopamine are inspired by the adhesive proteins of mussels, enabling strong adhesion to a variety of surfaces, including biological tissues, even in wet environments. This inherent adhesiveness, coupled with the biocompatibility and tunable physical properties of the hydrogel network, makes them highly attractive for biomedical applications.
Synthesis of this compound Hydrogels
The synthesis of this compound hydrogels can be tailored to achieve desired properties. The two main approaches are detailed below.
Synthesis of Dopamine Methacrylamide (DMA) Monomer
The precursor monomer, dopamine methacrylamide, is synthesized by reacting dopamine hydrochloride with methacrylic anhydride (B1165640) in an alkaline aqueous solution.
Experimental Protocol:
-
Dissolve sodium tetraborate (B1243019) decahydrate (B1171855) (e.g., 10 g) and sodium bicarbonate (e.g., 4 g) in deionized water (e.g., 100 mL) under a nitrogen atmosphere.[1]
-
Add dopamine hydrochloride (e.g., 5 g) to the solution and stir until dissolved.[1]
-
Separately, dissolve methacrylic anhydride (e.g., 5 mL) in an organic solvent like tetrahydrofuran (B95107) (THF) (e.g., 25 mL).[1]
-
Add the methacrylic anhydride solution dropwise to the dopamine solution while maintaining the pH at approximately 8 by the dropwise addition of 1 M NaOH.[2][3]
-
Allow the reaction to proceed overnight at room temperature under a nitrogen atmosphere.[1]
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate (B86663) and filter.
-
Precipitate the product by adding the concentrated solution to cold hexane (B92381) to yield a solid powder.[3]
-
Dry the final product under vacuum.[3]
Synthesis of Poly(acrylamide-co-dopamine methacrylamide) Hydrogel
These hydrogels are typically synthesized via free-radical polymerization of acrylamide and dopamine methacrylamide monomers.
Experimental Protocol:
-
Dissolve acrylamide (AM) and dopamine methacrylamide (DMA) monomers in a suitable solvent, such as deionized water or a mixed solvent system of water and dimethyl sulfoxide (B87167) (DMSO).
-
Add a chemical crosslinker, such as N,N'-methylenebis(acrylamide) (BIS).
-
Add a radical initiator, such as ammonium (B1175870) persulfate (APS) or azobisisobutyronitrile (AIBN).[2]
-
To accelerate the polymerization, a catalyst like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be added.
-
Purge the solution with nitrogen gas to remove oxygen, which can inhibit free-radical polymerization.
-
Transfer the pre-gel solution into a mold and allow it to cure at a specific temperature (e.g., 60°C) for several hours.
-
After polymerization, immerse the hydrogel in distilled water to remove unreacted monomers and other impurities.
Synthesis of Polydopamine/Polyacrylamide (PDA/PAM) Interpenetrating Network Hydrogel
This method involves the in-situ polymerization of dopamine to form polydopamine within a polyacrylamide network.
Experimental Protocol:
-
Dissolve dopamine hydrochloride in an alkaline solution (e.g., pH 11 NaOH solution) and stir to initiate the oxidative self-polymerization of dopamine.
-
Separately, prepare a solution of acrylamide monomer, a crosslinker (e.g., BIS), an initiator (e.g., APS), and an accelerator (e.g., TMEDA).
-
Add the acrylamide pre-gel solution to the dopamine solution and stir in an ice bath under a nitrogen atmosphere.
-
Transfer the mixture to molds and cure in an oven (e.g., at 60°C for 4 hours).
-
Wash the resulting hydrogels extensively in distilled water to remove any unreacted components.
Quantitative Data on Hydrogel Properties
The properties of this compound hydrogels can be finely tuned by altering the concentration of dopamine, the crosslinker density, and other synthesis parameters. The following tables summarize key quantitative data from various studies.
Table 1: Mechanical Properties
| Hydrogel Composition | Dopamine/Acrylamide Ratio (wt%) | Tensile Strength (kPa) | Young's Modulus (kPa) | Adhesion Strength (kPa) | Reference |
| PDA-PAM | 0.8 | - | - | 15.2 (porcine skin) | [4] |
| PDA-PAM (self-healing) | - | 8 | - | - | [5] |
| DOPA/p(HEAA)/agar DN | 0.86 | 1200 | - | - | [6] |
| pGelMA-DOPA/PAAm | - | < 20 | < 10 | - | [7] |
| PAID-3 (AAM/MBA/DA with Fe(III)) | - | - | - | > 20 (on various materials) |
Table 2: Rheological Properties
| Hydrogel Composition | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| PAM-Col-COA3 | 0.01-10 | > G'' | - | [8] |
| PDA/PAM | - | > G'' | - | [9] |
| p(DMA-co-MEA) (0.001% EGDMA) | - | Higher at high frequencies | Lower at low frequencies | [10] |
| PA20-184 | - | Increases with cross-linker concentration | Increases with cross-linker concentration | [6] |
Table 3: Biocompatibility (Cell Viability)
| Hydrogel Composition | Cell Line | Incubation Time | Cell Viability (%) | Reference |
| PEG-D4 Nanocomposites | - | - | > 75 | [11] |
| Acrylated methyl ricinoleate/N-isopropyl acrylamide (50% or more acrylated methyl ricinoleate) | HEK293, Cos-7 | - | > 60 | [12] |
| Acrylated methyl ricinoleate/N-isopropyl acrylamide (degraded products) | Cos-7 | 24 h | > 70 | [12] |
Table 4: Drug Release Kinetics
| Hydrogel System | Drug | Release Profile | Key Findings | Reference |
| Graphene-based hydrogel | Dopamine | Temperature-dependent | After 24h: 38% release at 25°C, 32% at 30°C, 26% at 37°C | [13] |
| PNIPAM-co-allylamine network | Dextran | Temperature-dependent | Faster release at room temperature than at body temperature | [5] |
| PNIPAM-co-AA network | Dextran | Temperature-independent | - | [5] |
Key Experimental Protocols for Characterization
Rheological Characterization
Rheology is used to study the viscoelastic properties of the hydrogels, providing insights into their network structure and mechanical behavior.
Experimental Protocol:
-
Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).[13][14][15][16][17]
-
Place the hydrogel sample onto the lower plate and lower the upper plate to a defined gap (e.g., 500 µm).[17]
-
Perform a time sweep to determine the gelation time.[13][14][15]
-
Conduct a strain sweep to identify the linear viscoelastic region (LVER).[13][14][15]
-
Perform a frequency sweep within the LVER to determine the storage modulus (G') and loss modulus (G'').[13][14][15]
-
A final time sweep can be performed at a fixed strain and frequency to determine the equilibrium moduli.[13][14]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and internal porous structure of the hydrogels.
Experimental Protocol:
-
Freeze-dry the hydrogel sample to remove water. This can be done by flash-freezing in liquid nitrogen followed by lyophilization.[18][19]
-
Mount the dried hydrogel onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.[19]
-
Image the sample using a scanning electron microscope.
In Vitro Biocompatibility (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxicity of the hydrogel by measuring the metabolic activity of cells cultured in the presence of the hydrogel or its extracts.
Experimental Protocol:
-
Prepare hydrogel extracts by incubating the sterilized hydrogel samples in a cell culture medium (e.g., DMEM) for a specific period (e.g., 24 hours).
-
Seed cells (e.g., fibroblasts or other relevant cell lines) in a 96-well plate and allow them to adhere.
-
Replace the culture medium with the hydrogel extracts at various concentrations.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to control cells cultured in the absence of hydrogel extracts.
In Vitro Drug Release Study
This protocol is used to quantify the release of a therapeutic agent from the hydrogel over time.
Experimental Protocol:
-
Load the hydrogel with the drug of interest during or after synthesis.
-
Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[20]
Signaling Pathways and Biological Interactions
This compound hydrogels can influence cellular behavior through specific signaling pathways, particularly in the context of wound healing and cell adhesion.
Dopamine Receptor Signaling in Angiogenesis
Dopamine can modulate angiogenesis, a critical process in wound healing, by acting on its D1 and D2 receptors, which have opposing effects.
-
Dopamine D1 Receptor Pathway (Pro-angiogenic): Activation of D1 receptors on dermal fibroblasts stimulates the production of Vascular Endothelial Growth Factor (VEGF-A). This signaling cascade involves the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB), a transcription factor that promotes the expression of the VEGF-A gene.[21][22][23][24][25]
-
Dopamine D2 Receptor Pathway (Anti-angiogenic): Conversely, activation of D2 receptors on endothelial cells inhibits angiogenesis. This occurs through the inhibition of VEGF Receptor 2 (VEGFR-2) phosphorylation.[26][27][28][29][30] This pathway can also involve the upregulation of the homeobox transcription factor HoxD3, which in turn regulates the expression of α5β1 integrin, a key player in angiogenesis.
Integrin-Mediated Cell Adhesion
The adhesive properties of dopamine-functionalized surfaces promote cell adhesion primarily through integrin-mediated signaling. When cells come into contact with the polydopamine or dopamine-grafted surface, integrin receptors on the cell membrane bind to the surface. This binding triggers a cascade of intracellular events.
Logical Relationship of Integrin-Mediated Adhesion:
This process begins with the clustering of integrin receptors, leading to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK then recruits and activates Src kinase. The FAK-Src complex phosphorylates several downstream targets, leading to the activation of Rho family GTPases, such as Rac and RhoA. These molecules are master regulators of the actin cytoskeleton, promoting cell spreading, the formation of stress fibers, and the establishment of mature focal adhesions, thus ensuring stable cell attachment to the hydrogel surface.[31][32][33][34][35]
Conclusion
This compound hydrogels represent a versatile and promising platform for various biomedical applications. Their tunable synthesis allows for the fine-tuning of mechanical properties, adhesion, and biocompatibility. The inherent bioactivity of dopamine further enables these hydrogels to modulate key cellular processes such as angiogenesis and cell adhesion. This guide provides a foundational understanding of the synthesis, characterization, and biological interactions of these materials, offering a valuable resource for researchers and professionals in the field of drug development and tissue engineering. Further research will continue to unlock the full potential of these innovative biomaterials.
References
- 1. 2.2. Synthesis of DMA-MPC copolymer [bio-protocol.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07622E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Advanced BioMatrix - Hydrogel Dehydration for SEM Protocol [advancedbiomatrix.com]
- 12. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. static.igem.wiki [static.igem.wiki]
- 18. researchgate.net [researchgate.net]
- 19. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]
- 20. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of Dopamine D1 Receptors in Dermal Fibroblasts Restores Vascular Endothelial Growth Factor-A Production by These Cells and Subsequent Angiogenesis in Diabetic Cutaneous Wound Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. wjgnet.com [wjgnet.com]
- 25. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dopamine regulates phosphorylation of VEGF receptor 2 by engaging Src-homology-2-domain-containing protein tyrosine phosphatase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] Dopamine regulates phosphorylation of VEGF receptor 2 by engaging Src-homology-2-domain-containing protein tyrosine phosphatase 2 | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Dopamine in vivo inhibits VEGF-induced phosphorylation of VEGFR-2, MAPK, and focal adhesion kinase in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. journals.biologists.com [journals.biologists.com]
- 32. Integrin-mediated Signals Regulated by Members of the Rho Family of GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Integrin-mediated signals regulated by members of the rho family of GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
An In-Depth Technical Guide to the Adhesive Properties of Dopamine Acrylamide Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the remarkable adhesive properties of dopamine (B1211576) acrylamide (B121943) polymers, a class of materials inspired by the robust underwater adhesion of marine mussels. The unique catechol moiety of dopamine, when incorporated into polymer backbones like polyacrylamide, imparts versatile and powerful adhesive characteristics suitable for a wide range of applications, from biomedical devices and tissue adhesives to advanced coatings. This document provides a comprehensive overview of the adhesion mechanisms, synthesis protocols, quantitative performance data, and key factors influencing the adhesive strength of these promising biomimetic polymers.
The Chemistry of Catechol-Mediated Adhesion
The adhesive prowess of dopamine acrylamide polymers stems from the versatile chemistry of the catechol group (3,4-dihydroxyphenylalanine, DOPA), a key component in mussel foot proteins.[1][2] This moiety can engage in multiple types of interactions with both organic and inorganic surfaces, enabling strong adhesion in diverse, including wet, environments.[1][3] The primary mechanisms include:
-
Hydrogen Bonding: The hydroxyl groups on the catechol ring can form strong bidentate hydrogen bonds with surfaces, which are more stable than the bonds formed by water, allowing the polymer to displace water molecules at the interface.[3]
-
Metal Coordination: Catechols act as excellent ligands for metal ions and metal oxide surfaces, forming strong coordinative bonds.[3]
-
π-π and Cation-π Interactions: The aromatic ring of the catechol group facilitates π-π stacking with aromatic substrates and cation-π interactions with positively charged surfaces.[4][5]
-
Covalent Cross-linking: Under oxidative conditions (e.g., neutral to alkaline pH), catechol groups can be oxidized to quinones. These quinones can then form covalent bonds with each other (cohesive cross-linking) or with nucleophilic groups on the substrate surface (e.g., amines, thiols via Michael addition or Schiff base reactions), further strengthening the adhesive bond.[3][4][6]
Quantitative Adhesion Performance
The adhesive strength of dopamine-functionalized polymers is highly dependent on factors such as copolymer composition, cross-linking density, substrate type, and environmental conditions. The data below, compiled from various studies, highlights these relationships.
| Polymer System | Substrate | Test Method | Key Parameter | Adhesion Strength / Work of Adhesion | Conditions | Reference(s) |
| Poly(dopamine methacrylamide-co-2-methoxyethyl acrylate) (p(DMA-co-MEA)) | Not Specified | Uniaxial Indentation | 0.001 mol% EGDMA Cross-linker | Highest Work of Adhesion | Dry | [1],[2] |
| p(DMA-co-MEA) | Not Specified | Uniaxial Indentation | 0 mol% EGDMA Cross-linker (Non-cross-linked) | Highest Work of Adhesion | Wet | [1],[2] |
| Catechol-containing Copolymer | Aluminum | Not Specified | ~10 mol% Catechol Content | Optimized Adhesion Strength | Not Specified | [7],[8] |
| Catechol-containing Copolymer | Teflon™ | Not Specified | ~41 mol% Catechol Content | Optimized Adhesion Strength | Not Specified | [7],[8] |
| Polyacrylamide/Polydopamine (PAM/PDA) Hydrogel | Porcine Skin | Detachment Test | 0.8 wt% DA/AM Ratio | 15.2 kPa | Not Specified | [5] |
| Catechol-bearing Polymers | Glass Plate | Lap Shear Strength | Increasing Catechol Content | 0.22 - 0.53 MPa (Generally Increased with Catechol) | Not Specified | [9] |
| Poly(this compound-co-allyl ether-co-thiol) | Glass | Pull-off Adhesion Test | 20 mol% this compound | ~1.2 MPa | Dry | [10] |
| Poly(this compound-co-allyl ether-co-thiol) | Aluminum | Pull-off Adhesion Test | 20 mol% this compound | ~2.4 MPa | Dry | [10] |
| Poly(this compound-co-allyl ether-co-thiol) | Steel | Pull-off Adhesion Test | 20 mol% this compound | ~2.7 MPa | Dry | [10] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing the performance of adhesive polymers. Below are representative protocols for the synthesis of a dopamine-based monomer and the measurement of bioadhesion.
This protocol is adapted from procedures reported in the literature for synthesizing the dopamine methacrylamide (B166291) monomer, a crucial building block for these adhesive polymers.[11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering a Polyacrylamide/Polydopamine Adhesive Hydrogel Patch for Sustained Transdermal Vitamin E Delivery [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Changing polymer catechol content to generate adhesives for high versus low energy surfaces - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. research.utwente.nl [research.utwente.nl]
- 12. rsc.org [rsc.org]
The Advent of Dopamine Acrylamide: A Technical Guide to its Discovery and Initial Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial synthesis of dopamine (B1211576) acrylamide (B121943), a molecule of significant interest in the fields of biomaterials, adhesives, and drug delivery. This document details the foundational experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathway to facilitate a comprehensive understanding for research and development applications.
Introduction: The Bio-inspired Genesis
The development of dopamine acrylamide is rooted in the study of marine mussels and their remarkable ability to adhere to various surfaces underwater. This adhesive property is largely attributed to the presence of 3,4-dihydroxyphenylalanine (DOPA) residues in mussel foot proteins (MFPs).[1] The catechol group of DOPA is a key functional moiety responsible for this strong adhesion. Inspired by this natural phenomenon, researchers sought to create synthetic polymers incorporating this catechol functionality, leading to the synthesis of dopamine-containing monomers like dopamine methacrylamide (B166291) (DMA).[1][2] While the term "this compound" is sometimes used, the most extensively documented initial synthesis in the scientific literature refers to its methacrylated derivative, dopamine methacrylamide (DMA).[1][2][3][4][5][6] This guide will focus on the synthesis of this well-characterized molecule.
Initial Synthesis of Dopamine Methacrylamide (DMA)
The pioneering work in the synthesis of catechol-functionalized polymers from unprotected catechol-containing monomers was notably advanced by Messersmith and his collaborators.[2][4][5] The synthesis of dopamine methacrylamide involves the reaction of dopamine hydrochloride with methacrylic anhydride (B1165640) in an aqueous basic solution.
Experimental Protocol: Synthesis of Dopamine Methacrylamide
This protocol is adapted from procedures described in the literature.[2][3][4][5]
Materials:
-
Dopamine hydrochloride
-
Sodium borate (B1201080) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methacrylic anhydride
-
Tetrahydrofuran (B95107) (THF)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Distilled water
Procedure:
-
Preparation of the Aqueous Solution: Dissolve sodium borate decahydrate and sodium bicarbonate in distilled water.[3] Bubble the solution with nitrogen for an extended period (e.g., 90 minutes) to remove dissolved oxygen, which can oxidize the dopamine.[3]
-
Addition of Dopamine: Add dopamine hydrochloride to the degassed aqueous solution.[3]
-
Preparation of the Organic Solution: Prepare a solution of methacrylic anhydride in degassed tetrahydrofuran (THF).[3]
-
Reaction: Add the methacrylic anhydride solution dropwise to the aqueous dopamine mixture while stirring under a nitrogen atmosphere.[3]
-
pH Maintenance: Monitor the pH of the reaction mixture and maintain it at a moderately basic level (pH 8-9) by the dropwise addition of 1 M NaOH solution.[3]
-
Reaction Time: Allow the reaction to stir at room temperature for approximately 17 hours under a nitrogen atmosphere.[3]
-
Work-up: Washing: After the reaction is complete, wash the solution twice with ethyl acetate to remove unreacted methacrylic anhydride and other organic impurities. The product remains in the aqueous layer.[3]
-
Work-up: Filtration: Filter the resulting aqueous layer under a vacuum.[3]
-
Work-up: Acidification: Acidify the filtrate to pH 2 with 6 M HCl solution.[3]
-
Work-up: Extraction: Extract the acidified solution three times with ethyl acetate. The product will move to the organic layer.[3]
-
Work-up: Drying and Concentration: Dry the combined organic layers with magnesium sulfate (MgSO₄). Concentrate the solution under vacuum.[3]
-
Precipitation and Isolation: Precipitate the product by adding the concentrated solution to cold hexane.[3]
-
Final Drying: Collect the solid powder and dry it overnight in a vacuum oven to yield the final product.[3]
Quantitative Data from a Representative Synthesis
The following table summarizes the reactant quantities from a published synthesis protocol for dopamine methacrylamide.[3]
| Reagent | Molar Amount (mmol) | Mass (g) or Volume (mL) |
| Dopamine hydrochloride | 20.6 | 3.90 g |
| Sodium borate decahydrate | 16.5 | 6.29 g |
| Sodium bicarbonate | 30 | 2.52 g |
| Methacrylic anhydride | 20 | 3 mL |
| Distilled water | - | 60 mL |
| Tetrahydrofuran (THF) | - | 15 mL |
Characterization Data
The primary method for characterizing the synthesized dopamine methacrylamide is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: ¹H NMR Data for Dopamine Methacrylamide (in DMSO-d₆) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.93 | t | 1H | -NH- |
| 6.62-6.42 | m | 3H | Aromatic protons |
| 5.61 | t | 1H | Vinyl proton |
| 5.29 | p | 1H | Vinyl proton |
| 3.22 | m | 2H | -CH₂-CH₂-NH- |
| 2.55 | m | 2H | -Ar-CH₂- |
| 1.83 | s | 3H | -CH₃ |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of dopamine methacrylamide.
Caption: Workflow for the synthesis of dopamine methacrylamide.
Biological Context and Potential Signaling Interactions
While a detailed signaling pathway for this compound is not fully elucidated, its biological activity is primarily associated with its adhesive properties and interactions with biological macromolecules. As a polyphenol derivative, this compound can cross-link collagen, mainly through noncovalent bonding under acidic, non-oxidized conditions.[7] This interaction is significant for applications in biomaterials and tissue engineering, such as promoting the mineralization of collagen fibers.[8][9]
It is also important to distinguish the synthesized this compound monomer from the neurotoxic effects of acrylamide itself. Studies have shown that acrylamide can impact the dopaminergic system by affecting dopamine transport and metabolism, leading to increased dopamine levels in the striatum.[10] Acrylamide has been shown to inhibit dopamine uptake in synaptic vesicles, potentially by interacting with sulfhydryl groups on functionally relevant proteins.[11][12] However, these findings relate to the neurotoxicity of the simple acrylamide molecule and should not be directly extrapolated to the biological activity of the much larger, functionalized this compound monomer, whose primary investigated role is in materials science.
The diagram below illustrates a conceptual workflow for the interaction of this compound with collagen.
Caption: Conceptual interaction of this compound with collagen.
Conclusion
The synthesis of this compound, particularly dopamine methacrylamide, represents a significant advancement in the development of bio-inspired materials. The ability to incorporate the adhesive properties of mussel proteins into synthetic polymers has opened up new avenues for research in medical adhesives, surface coatings, and tissue engineering. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals seeking to explore the potential of this versatile molecule. Further research into the specific biological interactions and signaling pathways of this compound and its polymers will undoubtedly uncover new and exciting applications.
References
- 1. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. research.utwente.nl [research.utwente.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acrylamide increases dopamine levels by affecting dopamine transport and metabolism related genes in the striatal dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dopamine-Acrylamide Hydrogel Synthesis for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of dopamine-acrylamide hydrogels tailored for three-dimensional (3D) cell culture applications. These hydrogels offer a synthetic, tunable platform that can mimic aspects of the native extracellular matrix (ECM), providing both physical support and bioactive cues to encapsulated cells. The incorporation of dopamine (B1211576) provides adhesive properties and can influence cell behavior, making these hydrogels a valuable tool for tissue engineering, drug screening, and fundamental cell biology research.
Introduction
Traditional two-dimensional (2D) cell culture on flat, rigid surfaces fails to recapitulate the complex 3D microenvironment that cells experience in vivo. This discrepancy can lead to altered cell morphology, function, and response to therapeutic agents. 3D cell culture systems, such as those employing hydrogels, offer a more physiologically relevant context by providing mechanical support and allowing for complex cell-cell and cell-matrix interactions.
Polyacrylamide hydrogels are a popular choice for 3D cell culture due to their tunable mechanical properties, optical transparency, and relative biological inertness. By incorporating dopamine, a molecule known for its adhesive properties inspired by mussel foot proteins, we can create a hydrogel with enhanced cell and tissue adhesion. This protocol details the synthesis of a dopamine-methacrylamide (DMA) monomer and its subsequent co-polymerization with acrylamide (B121943) to form a stable hydrogel suitable for encapsulating cells in a 3D environment.
Data Presentation
The physical and biological properties of dopamine-acrylamide hydrogels can be tuned by varying the concentration of the constituent monomers and crosslinkers. The following tables summarize the expected quantitative data based on typical formulations.
| Formulation Parameter | Acrylamide (%) | Bis-acrylamide (%) | DMA (mol%) | Young's Modulus (kPa) | Gelation Time (min) |
| Soft | 5 | 0.1 | 1 | ~1-5 | ~10-15 |
| Medium | 7.5 | 0.2 | 2 | ~10-20 | ~5-10 |
| Stiff | 10 | 0.3 | 5 | ~30-50 | ~3-5 |
Table 1: Mechanical and Physical Properties. The Young's modulus (stiffness) of the hydrogel can be modulated by adjusting the concentrations of acrylamide and the crosslinker, N,N'-methylene-bis-acrylamide (bis-acrylamide). The incorporation of dopamine methacrylamide (B166291) (DMA) can also influence the final stiffness. Gelation time is primarily controlled by the concentration of the initiator and accelerator.
| Cell Type | Hydrogel Stiffness | Seeding Density (cells/mL) | Viability after 7 days (%) |
| Fibroblasts | Medium (~15 kPa) | 1 x 10^6 | > 90% |
| Neuronal Stem Cells | Soft (~2 kPa) | 5 x 10^5 | > 85% |
| Breast Cancer Cells | Stiff (~40 kPa) | 1 x 10^6 | > 95% |
Table 2: Cell Viability in Dopamine-Acrylamide Hydrogels. Cell viability within the hydrogel is dependent on the cell type, hydrogel stiffness, and seeding density. The provided data are representative examples. It is crucial to optimize these parameters for each specific cell line and experimental goal.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the dopamine-acrylamide hydrogel and subsequent 3D cell culture.
Protocol 1: Synthesis of Dopamine Methacrylamide (DMA) Monomer
This protocol describes the synthesis of the N-(3,4-Dihydroxyphenethyl) methacrylamide (DMA) monomer, which will be co-polymerized with acrylamide.
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium tetraborate (B1243019) decahydrate
-
Sodium bicarbonate
-
Tetrahydrofuran (THF), degassed
-
Ethyl acetate (B1210297)
-
Hexane
-
Magnesium sulfate (B86663) (MgSO4)
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a round bottom flask, dissolve sodium borate (B1201080) (e.g., 6.29 g, 16.5 mmol) and sodium bicarbonate (e.g., 2.52 g, 30 mmol) in 60 mL of distilled water.
-
Bubble the solution with nitrogen gas for 90 minutes to remove dissolved oxygen.
-
Add dopamine hydrochloride (e.g., 3.90 g, 20.6 mmol) to the solution and stir until dissolved.
-
In a separate container, prepare a solution of methacrylic anhydride (e.g., 3 mL, 20 mmol) in 15 mL of degassed THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine solution while stirring under a nitrogen atmosphere.
-
Monitor and maintain the pH of the reaction mixture between 8 and 9 by adding 1 M NaOH solution dropwise.
-
Continue stirring the reaction mixture at room temperature for 17 hours under a nitrogen atmosphere.
-
After the reaction, wash the solution twice with 30 mL of ethyl acetate using a separatory funnel. Discard the organic layer.
-
Filter the resulting aqueous layer under vacuum.
-
Acidify the filtrate to pH 2 with 6 M HCl solution.
-
Extract the product three times with 50 mL of ethyl acetate.
-
Combine the organic layers and dry with MgSO4.
-
Concentrate the solution to about 15 mL using a rotary evaporator.
-
Precipitate the product by adding it to 220 mL of ice-cold hexane.
-
Collect the solid powder and dry it overnight in a vacuum oven. The final product is the DMA monomer.
Protocol 2: Preparation of Dopamine-Acrylamide Hydrogel for 3D Cell Culture
This protocol details the co-polymerization of DMA with acrylamide and the encapsulation of cells. All steps involving cells should be performed in a sterile biosafety cabinet.
Materials:
-
Acrylamide solution (e.g., 40% w/v, sterile)
-
N,N'-methylene-bis-acrylamide solution (e.g., 2% w/v, sterile)
-
Dopamine methacrylamide (DMA) monomer (synthesized in Protocol 1)
-
Ammonium persulfate (APS) solution (e.g., 10% w/v in sterile PBS, freshly prepared)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Cells of interest, in suspension
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Culture plates (e.g., 24-well plate)
Procedure:
-
Precursor Solution Preparation:
-
In a sterile microcentrifuge tube, combine the acrylamide solution, bis-acrylamide solution, and DMA monomer dissolved in sterile PBS to achieve the desired final concentrations (refer to Table 1 for guidance). The total volume will depend on the number of hydrogels to be prepared.
-
Gently mix the precursor solution.
-
-
Cell Suspension Preparation:
-
Trypsinize and count your cells.
-
Resuspend the cell pellet in a small volume of sterile cell culture medium to achieve a high concentration (e.g., 10-20 times the final desired seeding density).
-
-
Cell Encapsulation and Polymerization:
-
In a new sterile microcentrifuge tube, add the desired volume of the hydrogel precursor solution.
-
Add the concentrated cell suspension to the precursor solution (e.g., add 5 µL of cell suspension to 45 µL of precursor solution for a 1:10 dilution). Gently pipette up and down to ensure a homogenous cell distribution, avoiding the formation of bubbles.
-
To initiate polymerization, add APS solution (e.g., 1/100th of the total volume) and TEMED (e.g., 1/1000th of the total volume). Immediately and gently mix by pipetting.
-
Quickly pipette the desired volume of the cell-laden precursor solution into the wells of a culture plate.
-
Allow the hydrogels to polymerize at room temperature for the predetermined gelation time (see Table 1).
-
-
3D Cell Culture:
-
Once the hydrogels have solidified, gently add pre-warmed cell culture medium to each well to cover the hydrogels.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol 3: Assessment of Cell Viability
This protocol describes a common method for determining the viability of cells encapsulated within the hydrogel using a live/dead staining assay.
Materials:
-
Calcein-AM (for staining live cells)
-
Ethidium homodimer-1 (EthD-1) (for staining dead cells)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of the live/dead stain by diluting Calcein-AM (to a final concentration of ~2 µM) and EthD-1 (to a final concentration of ~4 µM) in sterile PBS.[1]
-
Carefully remove the culture medium from the wells containing the hydrogels.
-
Gently wash the hydrogels once with sterile PBS.
-
Add a sufficient volume of the live/dead staining solution to each well to completely cover the hydrogel.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
After incubation, carefully remove the staining solution and wash the hydrogels twice with PBS.
-
Add fresh PBS or culture medium to the wells for imaging.
-
Visualize the hydrogels using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Acquire images from multiple random fields of view for each hydrogel to ensure representative analysis.
-
Cell viability can be quantified by counting the number of live and dead cells using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Signaling Pathways
The cellular microenvironment, including the biochemical cues from dopamine and the mechanical properties of the hydrogel, can influence various signaling pathways. For neuronal cells, dopamine can directly interact with dopamine receptors, while the hydrogel's stiffness can modulate mechanotransduction pathways, both of which can impact cell survival, differentiation, and neurite outgrowth.
Caption: Signaling pathways influenced by dopamine and matrix stiffness.
Experimental Workflow
The following diagram outlines the complete experimental workflow from hydrogel synthesis to 3D cell culture and analysis.
Caption: Experimental workflow for 3D cell culture in dopamine-acrylamide hydrogels.
References
Application Notes and Protocols for Dopamine Acrylamide in Neural Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a critical neurotransmitter, plays a significant role in neuronal development and function.[1] Its integration into neural tissue engineering scaffolds via dopamine acrylamide (B121943) (DAm) offers a promising strategy to create bioactive materials that can enhance neural regeneration. The catechol groups in dopamine contribute to excellent adhesive properties, while the acrylamide moiety allows for its incorporation into various polymer backbones.[2][3][4] These application notes provide a comprehensive guide to the synthesis of dopamine acrylamide, the fabrication and characterization of DAm-functionalized scaffolds, and detailed protocols for their application in neural tissue engineering.
Data Presentation
Table 1: Mechanical Properties of Dopamine-Functionalized Hydrogels
| Hydrogel Composition | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) | Adhesion Strength (kPa) | Reference(s) |
| Polyacrylamide (PAM) | - | - | - | < 20 | [4] |
| Polydopamine/Polyacrylamide (PDA/PAM) (0.8 wt% DA/AM) | - | ~8 | >3000 | ~62 | [5] |
| GelMA-DOPA/PAAm | Low (radical inhibition by phenols) | - | - | - | [3] |
| Alginate/Polyacrylamide (MBAA 1.0) | 1.69 | - | - | - | [3] |
| Nanogel-Reinforced PAAm (NR-PAAm) | - | 103.6 | 1800 | 78 (on aluminum) | [6] |
Table 2: Biological Effects of Dopamine-Functionalized Scaffolds on Neural Cells
| Scaffold Material | Cell Type | Key Biological Outcomes | Quantitative Data | Reference(s) |
| GelMA-Dopamine | Neural Stem Cells (NSCs) | Enhanced neural differentiation and network formation. | Increased gene expression of TUJ1 and MAP2.[1] | [1][7] |
| Dopamine-modified Poly(aspartic acid) | SH-SY5Y neuroblastoma cells | Concentration-dependent viability. | High viability at low DAm concentrations, apoptosis at high concentrations. | [2] |
| Polydopamine-coated surfaces | Human Mesenchymal Stem Cells (hMSCs) | Time-dependent decrease in relative cell viability. | Normalized total viability decreased over 72h. | [8] |
| PCD (polymer with dopamine functionalities) | PC12 cells | Increased neurite outgrowth. | Median neurite length ~150% longer than controls at day 7. Differentiation level up to 84%. | [9] |
Experimental Protocols
Synthesis of N-(3,4-dihydroxyphenethyl)acrylamide (this compound - DAm)
This protocol is adapted from the synthesis of similar dopamine derivatives.[10][11]
Materials:
-
Dopamine hydrochloride
-
Acryloyl chloride
-
Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexane)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, column chromatography setup.
Procedure:
-
Dissolution: Dissolve dopamine hydrochloride in a minimal amount of deionized water and then add it to a two-phase system of saturated sodium bicarbonate solution and DCM in a round-bottom flask. Stir vigorously in an ice bath. The sodium bicarbonate will neutralize the hydrochloride and deprotonate the amine group of dopamine, making it nucleophilic.
-
Acylation: Dissolve acryloyl chloride in anhydrous DCM and add it dropwise to the stirring dopamine solution over 1-2 hours at 0°C. The reaction is an acylation of the primary amine of dopamine.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the purified this compound using ¹H NMR and FTIR spectroscopy.
-
¹H NMR (DMSO-d₆): Expect characteristic peaks for the vinyl protons of the acrylamide group (~5.6-6.3 ppm), aromatic protons of the catechol ring (~6.4-6.7 ppm), and the ethyl chain protons.[12]
-
FTIR: Look for characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C=C stretching of the vinyl group (~1620 cm⁻¹).[13][14]
-
Fabrication of this compound Hydrogel Scaffolds
Materials:
-
This compound (DAm)
-
Acrylamide (AAm) or other main monomer (e.g., GelMA)
-
N,N'-methylenebis(acrylamide) (BIS) or other crosslinker
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Preparation of Pre-polymer Solution:
-
Dissolve the main monomer (e.g., 10% w/v AAm) and crosslinker (e.g., 0.1% w/v BIS relative to AAm) in PBS.
-
Add the desired concentration of DAm (e.g., 0.1-1.0% w/v).
-
Add the photoinitiator (e.g., 0.5% w/v).
-
Ensure all components are fully dissolved by gentle vortexing or sonication.
-
-
Casting and Photopolymerization:
-
Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., PDMS mold).
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-15 minutes) to induce photopolymerization. The duration will depend on the photoinitiator concentration and light intensity.
-
-
Washing and Sterilization:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with sterile PBS or deionized water for 24-48 hours to remove unreacted monomers and photoinitiator.
-
Sterilize the hydrogel by soaking in 70% ethanol (B145695) followed by several washes in sterile PBS, or by UV irradiation.
-
Characterization of Scaffolds
a) Scanning Electron Microscopy (SEM):
-
Freeze-dry the hydrogel scaffolds.
-
Mount the dried scaffolds on SEM stubs using carbon tape.
-
Sputter-coat the scaffolds with a thin layer of gold or platinum.
-
Image the cross-section and surface of the scaffolds using an SEM to observe the porous microstructure.
b) Mechanical Testing (Tensile):
-
Prepare dog-bone shaped hydrogel samples.
-
Perform tensile testing using a universal testing machine equipped with a low-force load cell.
-
Measure the tensile strength, elongation at break, and calculate the Young's modulus from the initial linear region of the stress-strain curve.
Cell Culture and Analysis
a) Neural Stem Cell (NSC) Culture and Differentiation: [15][16][17]
Materials:
-
Human or rodent NSCs
-
NSC expansion medium (e.g., DMEM/F12 with N2/B27 supplements, bFGF, EGF)
-
Neural differentiation medium (e.g., Neurobasal medium with N2/B27 supplements, without growth factors)
-
DAm hydrogel scaffolds
-
Poly-L-ornithine and laminin (B1169045) (for control surfaces)
Procedure:
-
Scaffold Preparation: Place sterile DAm hydrogel scaffolds into the wells of a cell culture plate.
-
Cell Seeding: Seed NSCs onto the surface of the hydrogels at a density of 2.5–5 × 10⁴ cells/cm².
-
Expansion (Optional): Culture the cells in NSC expansion medium for 2-4 days to allow for initial attachment and proliferation.
-
Differentiation:
-
After the expansion phase, replace the medium with neural differentiation medium.
-
Culture for 7-14 days, changing the medium every 2-3 days.
-
Optionally, for dopaminergic neuron differentiation, supplement the medium with factors like Sonic hedgehog (SHH) and FGF8.[17]
-
b) Cell Viability Assay (MTT Assay):
-
At desired time points (e.g., 1, 3, 7 days), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl).
-
Incubate with gentle shaking until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to a control (e.g., cells on tissue culture plastic).
c) Immunocytochemistry for Neuronal Markers (Tuj1 and MAP2):
-
Fix the cell-laden scaffolds with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against Tuj1 (neuronal-specific beta-III tubulin) and MAP2 (microtubule-associated protein 2) overnight at 4°C.
-
Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence or confocal microscope.
d) Quantification of Neurite Outgrowth: [9]
-
Acquire fluorescence images of Tuj1 or MAP2 stained neurons.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites from at least 100 individual neurons per condition.
-
Calculate the average neurite length and the percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter).
Mandatory Visualizations
Caption: Dopamine D2/D3 receptor signaling pathway in neural stem cells.
Caption: Experimental workflow for neural tissue engineering with DAm scaffolds.
References
- 1. Three-Dimensional-Bioprinted Dopamine-Based Matrix for Promoting Neural Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy N-(3,4-Dihydroxyphenethyl)acrylamide [smolecule.com]
- 3. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unique functional responses differentially map onto genetic subtypes of dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three Dimensional Bioprinting of Neural Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Protocol for 3D bioprinting functional human brain tissues [protocols.io]
- 10. Knowledge Box - Research Day: Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties [kb.gcsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Three-Dimensional Cell Migration in Dopamine-Modified Poly(aspartic acid)-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neural Stem Cell Culture Protocols [sigmaaldrich.com]
- 16. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Differentiation of Neural Precursors and Dopaminergic Neurons from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dopamine Acrylamide in Bio-Inspired Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The remarkable ability of marine mussels to adhere to a variety of surfaces under wet conditions has inspired the development of a new class of biomimetic adhesives. At the heart of this adhesion is the amino acid L-3,4-dihydroxyphenylalanine (DOPA), which contains a catechol group. Synthetic mimics, such as dopamine (B1211576) acrylamide (B121943) and its derivatives, leverage this catechol functionality to create strong and versatile adhesives with potential applications in biomedical devices, tissue repair, and drug delivery.
This document provides detailed application notes and experimental protocols for the use of dopamine acrylamide in the formulation of bio-inspired adhesives.
Principles of this compound Adhesion
The adhesive properties of this compound-based polymers stem from the versatile chemistry of the catechol group. This functional group can engage in multiple adhesive interactions, including:
-
Hydrogen Bonding: The hydroxyl groups of the catechol can form strong hydrogen bonds with various surfaces.
-
π-π Stacking: The aromatic ring of the catechol can participate in π-π stacking interactions with aromatic residues in proteins or on surfaces.
-
Covalent Bonding: Under oxidative conditions, the catechol can be oxidized to a quinone, which can then form covalent bonds with nucleophilic groups (e.g., amines, thiols) on surfaces through Michael addition or Schiff base formation.[1]
-
Metal Coordination: The catechol group can form strong coordination complexes with metal ions and metal oxide surfaces.
These diverse interaction capabilities allow this compound-based adhesives to bind effectively to a wide range of organic and inorganic substrates, even in aqueous environments.[2][3]
Quantitative Data Summary
The following tables summarize the key performance data of various this compound-based adhesive formulations described in the literature.
Table 1: Adhesive Strength of Dopamine Methacrylamide (B166291) (DMA) Copolymers
| Copolymer Composition | Cross-linker (mol%) | Adhesion Test | Work of Adhesion (J/m²) | Condition | Reference |
| poly(DMA-co-MEA) | 0 | Uniaxial Indentation | Highest | Wet | [4][5] |
| poly(DMA-co-MEA) | 0.001 | Uniaxial Indentation | Highest | Dry | [4][5] |
| P(PAA–DAXX) | - | Tensile Test | up to 2.0 MPa | Wet | [6] |
| PDA-NPs/PNIPAM hydrogel | - | Porcine Skin Lap Shear | 90 kPa | - | [7] |
MEA: 2-methoxyethyl acrylate; PAA: phenethyl acrylamide; DAXX: this compound at varying concentrations; PDA-NPs: Polydopamine nanoparticles; PNIPAM: Poly(N-isopropylacrylamide)
Table 2: Mechanical Properties of this compound-Based Hydrogels
| Hydrogel Composition | Test | Tensile Strength | Elongation at Break | Compressive Strength | Reference |
| PAM-Col-COA3 | Tensile | Increased vs. PAM | ~3x higher than PAM | - | [8] |
| PDA/PAM-toughened hAM | Tensile | 492.31% increase vs. hAM | 154.15% increase vs. hAM | - | [1] |
PAM: Polyacrylamide; Col: Collagen; COA3: Dopamine-grafted oxidized sodium alginate; hAM: human amniotic membrane
Experimental Protocols
Synthesis of Dopamine Methacrylamide (DMA)
This protocol is adapted from Messersmith et al. and is a common starting point for creating dopamine-based monomers.[9][10]
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Hexane
-
1 M Sodium hydroxide (B78521) (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve sodium tetraborate decahydrate (e.g., 5 g) and sodium bicarbonate (e.g., 2 g) in deionized water (e.g., 50 mL).
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Add dopamine hydrochloride (e.g., 2 g, 10.56 mmol) to the aqueous solution.
-
Adjust the pH of the solution to >8 by dropwise addition of 1 M NaOH.
-
In a separate flask, prepare a solution of methacrylic anhydride (e.g., 2 mL, 13.43 mmol) in THF (e.g., 20 mL).
-
Add the methacrylic anhydride solution dropwise to the aqueous dopamine solution under a nitrogen atmosphere while stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding 1 M NaOH as needed.
-
Allow the reaction to proceed for 24 hours at room temperature under nitrogen.
-
After 24 hours, acidify the reaction mixture to a pH below 2 with 6 M HCl.
-
Extract the product from the aqueous phase three times with ethyl acetate (e.g., 50 mL each).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate it under reduced pressure.
-
Precipitate the final product by adding the concentrated solution to cold hexane.
-
Collect the solid powder and dry it overnight in a vacuum oven.
Formulation of a Poly(this compound-co-acrylamide) Adhesive Hydrogel
This protocol describes the preparation of a simple adhesive hydrogel. The ratio of this compound to acrylamide can be varied to tune the adhesive properties.
Materials:
-
This compound (or methacrylamide)
-
Acrylamide
-
N,N'-methylenebisacrylamide (BIS) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water or buffer solution (e.g., PBS)
Procedure:
-
Prepare a pre-gel solution by dissolving this compound, acrylamide, and BIS in deionized water or a suitable buffer. The total monomer concentration and the cross-linker concentration can be adjusted to control the mechanical properties of the hydrogel.
-
Degas the solution by bubbling with nitrogen for at least 20 minutes to remove oxygen, which can inhibit polymerization.
-
Add the initiator, APS, to the solution and mix gently. The amount of APS will influence the polymerization rate.
-
Add the accelerator, TEMED, to initiate the polymerization. The solution will begin to gel.
-
Quickly cast the solution into a mold of the desired shape or apply it to the substrate.
-
Allow the polymerization to proceed to completion. This may take from several minutes to an hour, depending on the specific formulation.
Visualizations
The following diagrams illustrate key workflows and concepts in the application of this compound for bio-inspired adhesives.
Caption: Workflow for the synthesis of Dopamine Methacrylamide (DMA).
Caption: Experimental workflow for adhesive hydrogel formation.
Caption: Adhesion mechanisms of this compound.
References
- 1. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07622E [pubs.rsc.org]
- 2. Bioinspired pressure-sensitive adhesive: evaluation of the effect of dopamine methacrylamide comonomer as a general property modifier using molecular ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03634C [pubs.rsc.org]
- 3. ooc.co.jp [ooc.co.jp]
- 4. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epub.jku.at [epub.jku.at]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.utwente.nl [research.utwente.nl]
- 10. rsc.org [rsc.org]
Step-by-step synthesis of dopamine methacrylamide for hydrogels
Application Notes and Protocols
Topic: Step-by-Step Synthesis of Dopamine (B1211576) Methacrylamide (B166291) for Hydrogel Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine, a molecule renowned for its bio-adhesive properties inspired by mussel foot proteins, is increasingly utilized in the development of advanced biomaterials.[1][2] When functionalized into a polymerizable monomer like dopamine methacrylamide (DMA), it can be incorporated into hydrogel networks. These hydrogels exhibit unique characteristics such as strong adhesion to tissues, self-healing capabilities, and stimuli-responsiveness, making them excellent candidates for applications in tissue engineering, drug delivery, and as biomedical adhesives.[3][4][5][6][7]
This document provides a detailed, step-by-step protocol for the synthesis of dopamine methacrylamide and its subsequent polymerization to form hydrogels. It includes comprehensive experimental procedures, tabulated quantitative data for easy reference, and workflow diagrams for clarity.
Synthesis of Dopamine Methacrylamide (DMA)
The synthesis of DMA involves the reaction of dopamine hydrochloride with methacrylic anhydride (B1165640) in an aqueous-organic solvent mixture under basic conditions.[1][8] The catechol groups of dopamine are protected during the reaction by forming borate (B1201080) esters in the presence of sodium tetraborate (B1243019).
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Typical Supplier |
| Dopamine Hydrochloride | C₈H₁₁NO₂·HCl | 189.64 | Sigma-Aldrich |
| Methacrylic Anhydride | C₈H₁₀O₃ | 154.16 | Sigma-Aldrich |
| Sodium Tetraborate Decahydrate (B1171855) | Na₂B₄O₇·10H₂O | 381.37 | J.T. Baker |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | J.T. Baker |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | Sigma-Aldrich |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 | Biosolve |
| Magnesium Sulfate (B86663) (anhydrous) | MgSO₄ | 120.37 | Sigma-Aldrich |
| Hydrochloric Acid (1 M, 6 M) | HCl | 36.46 | Fluka |
| Sodium Hydroxide (1 M) | NaOH | 40.00 | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | --- |
Experimental Protocol for DMA Synthesis
This protocol is adapted from established procedures.[8][9][10]
-
Preparation of Aqueous Solution:
-
Addition of Dopamine:
-
Add dopamine hydrochloride (e.g., 15 g, ~79 mmol) to the aqueous solution and continue stirring under a nitrogen atmosphere until it is fully dissolved.[8]
-
-
Preparation of Organic Solution:
-
In a separate flask, dissolve methacrylic anhydride (e.g., 14.1 mL, ~95 mmol) in tetrahydrofuran (THF) (e.g., 75 mL).[8]
-
-
Reaction:
-
Add the methacrylic anhydride/THF solution dropwise to the aqueous dopamine solution over 30-60 minutes.[8]
-
Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH solution as needed.[8][9][10] This is crucial for the reaction to proceed efficiently.
-
Allow the reaction to stir overnight (approximately 14-17 hours) at room temperature under a continuous nitrogen atmosphere.[8][10]
-
-
Purification:
-
Initial Wash: After the reaction, wash the mixture twice with ethyl acetate (e.g., 150 mL each time) in a separatory funnel to remove unreacted methacrylic anhydride and other organic impurities. Discard the organic layers.[8][10]
-
Acidification: Transfer the resulting aqueous layer to a beaker and cool it in an ice bath. Acidify the solution to a pH of approximately 2 using 1 M or 6 M HCl.[8][9][10]
-
Extraction: Extract the acidified aqueous solution three times with ethyl acetate (e.g., 150 mL each time). The brownish product will move into the organic phase.[8][10]
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).[8][10]
-
Concentration: Filter off the MgSO₄ and reduce the volume of the solution to about 80 mL using a rotary evaporator.[8]
-
Precipitation/Crystallization: Precipitate the product by adding the concentrated solution to cold n-hexane (e.g., 800 mL).[8][10] A brownish solid should form. Store the suspension at 4°C overnight to enhance crystallization.[8]
-
Final Product: Collect the solid product by vacuum filtration and dry it in a vacuum oven overnight at room temperature. The typical yield is around 50-65%.[8][11]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Dopamine Methacrylamide (DMA).
Characterization of DMA
The synthesized DMA monomer should be characterized to confirm its structure and purity.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆), δ (ppm): 6.62-6.42 (m, 3H, Phenyl), 5.61 (s, 1H, Vinyl), 5.29 (s, 1H, Vinyl), 3.22 (q, 2H, Ph-CH₂-CH₂ -NH-), 2.55 (t, 2H, Ph-CH₂ -CH₂-), 1.83 (s, 3H, Methyl).[8][10] |
| ¹³C NMR | (400 MHz, DMSO-d₆), δ (ppm): 167.26, 145.00, 143.44, 140.05, 130.25, 119.14, 118.69, 115.93, 115.43, 40.89, 34.55, 18.59.[8] |
| Melting Point | Approximately 143°C.[12] |
Preparation of Dopamine Methacrylamide Hydrogels
DMA can be copolymerized with other monomers to form hydrogels. A common method is free radical polymerization.[8] The properties of the resulting hydrogel can be tuned by varying the comonomer type and concentration.
Materials and Reagents
| Reagent | Role | Typical Supplier |
| Dopamine Methacrylamide (DMA) | Functional Monomer | Synthesized as above |
| Acrylamide (AAm) or N,N-dimethylacrylamide (DMAA) | Comonomer | Sigma-Aldrich |
| N,N'-methylenebisacrylamide (BIS) | Cross-linker | Sigma-Aldrich |
| Ammonium Persulfate (APS) or AIBN | Initiator | Sigma-Aldrich |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) | Accelerator | Sigma-Aldrich |
| N,N-dimethylformamide (DMF) or Water/DMSO | Solvent | Sigma-Aldrich |
Experimental Protocol for Hydrogel Formation
This protocol describes a typical free-radical polymerization to form a DMA-based hydrogel.[7][13][14]
-
Preparation of Pre-gel Solution:
-
In a vial, dissolve the desired amounts of DMA, a comonomer (e.g., acrylamide), and a cross-linker (e.g., BIS) in the chosen solvent (e.g., deionized water).
-
An example formulation: Dopamine Methacrylamide (DMA), N,N-dimethylacrylamide (DMAA), and N,N'-methylenebisacrylamide (BIS) crosslinker in a mixed solvent of water and DMSO.[7]
-
Purge the solution with nitrogen for 20-30 minutes to remove oxygen, which inhibits radical polymerization.
-
-
Initiation of Polymerization:
-
Add the initiator (e.g., APS) and the accelerator (e.g., TMEDA) to the pre-gel solution.
-
Mix the solution gently but thoroughly.
-
-
Gelation:
-
Transfer the pre-gel solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed. This can be done at room temperature or in an oven at a specific temperature (e.g., 60°C) for several hours.[13]
-
-
Purification:
-
After gelation, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water several times. This step is crucial to remove unreacted monomers, initiator, and other small molecules that could be cytotoxic.[13]
-
Hydrogel Formation Workflow
Caption: Workflow for Dopamine Methacrylamide hydrogel formation.
Applications and Signaling Pathways
Dopamine-functionalized hydrogels are primarily investigated for their adhesive properties in biomedical applications. The catechol groups of dopamine can form strong covalent and non-covalent bonds with various surfaces, including biological tissues.[3] This adhesion is mediated by interactions such as hydrogen bonding, metal coordination, and quinone cross-linking.
While these materials do not directly participate in intracellular signaling in the same way a drug molecule might, their application in drug delivery or as tissue scaffolds can influence cellular behavior. For instance, a DMA-hydrogel used as a drug carrier can be designed for sustained release, thereby modulating the local concentration of a therapeutic agent and influencing its corresponding signaling pathway over time. In tissue engineering, the adhesive nature of the hydrogel can promote cell attachment and proliferation, influencing mechanotransduction signaling pathways that are critical for tissue regeneration.
Logical Relationship of Hydrogel Function
Caption: Logical flow from DMA monomer to hydrogel applications.
Conclusion
The synthesis of dopamine methacrylamide provides a versatile platform for creating functional hydrogels with robust adhesive properties. The protocols outlined in this document offer a reliable method for producing high-purity DMA and subsequently fabricating hydrogels suitable for a range of biomedical applications. By tuning the hydrogel composition, researchers can optimize its mechanical and adhesive properties for specific needs in drug development and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties [mdpi.com]
- 5. A dopamine-methacrylated hyaluronic acid hydrogel as an effective carrier for stem cells in skin regeneration therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Super strong dopamine hydrogels with shape memory and bioinspired actuating behaviours modulated by solvent exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. research.utwente.nl [research.utwente.nl]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. CN111500004A - A kind of high-strength self-healing hydrogel based on dopamine and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Dopamine Acrylamide as a Crosslinker for Collagen Mineralization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing dopamine (B1211576) acrylamide (B121943) (DAA) as an effective crosslinker to promote the biomimetic mineralization of collagen scaffolds. This technology holds significant promise for the development of advanced biomaterials for bone tissue engineering and regenerative medicine.
Introduction
Collagen, the primary organic component of bone, provides the structural framework for hydroxyapatite (B223615) crystal deposition. However, reconstituted collagen scaffolds often lack the mechanical strength and rapid degradation profile required for successful in vivo applications. Crosslinking is a critical step to enhance the physicochemical properties of collagen. Dopamine acrylamide (DAA), inspired by the adhesive proteins of marine mussels, has emerged as a promising crosslinking agent. Its catechol groups form strong bonds with collagen, and it actively promotes the nucleation and growth of hydroxyapatite, leading to both intrafibrillar and interfibrillar mineralization.[1][2] This process mimics natural bone formation and results in a mechanically robust and biocompatible scaffold.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound and its oxidized form (OX-DAA) for collagen crosslinking and mineralization.
Table 1: Effect of this compound (DAA) and Oxidized this compound (OX-DAA) Concentration on Collagen Crosslinking Degree
| Crosslinker | Concentration (%) | Mean Crosslinking Degree (%) | Standard Deviation (%) |
| DAA | 1 | 9.86 | 0.61 |
| DAA | 5 | 14.99 | 2.06 |
| DAA | 10 | 30.35 | 3.05 |
| OX-DAA | 1 | 21.01 | 1.38 |
| OX-DAA | 5 | 47.46 | 1.49 |
| OX-DAA | 10 | 58.61 | 0.29 |
Data extracted from Wu et al., 2023.[3]
Table 2: Anti-Enzymatic Hydrolysis Effect of DAA and OX-DAA on Collagen
| Treatment Group | Hydroxyproline (B1673980) (HYP) Concentration (µg/mL) - Lower values indicate better resistance |
| Control (Untreated Collagen) | Highest |
| 1% DAA | No significant difference from control |
| 5% DAA | Significantly lower than control |
| 10% DAA | Significantly lower than 5% DAA |
| 1% OX-DAA | Significantly lower than control |
| 5% OX-DAA | Significantly lower than 1% OX-DAA |
| 10% OX-DAA | Significantly lower than 5% OX-DAA |
Qualitative summary based on data from Wu et al., 2023, which showed a concentration-dependent decrease in hydroxyproline release upon enzymatic degradation.[3]
Experimental Protocols
Synthesis of N-2-(3,4-dihydroxyphenyl) acrylamide (DAA)
This protocol is adapted from methods for synthesizing similar acrylamide derivatives.
Materials:
-
Dopamine hydrochloride
-
Acrylic acid or acryloyl chloride
-
Coupling agents (e.g., EDC/NHS) or base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve dopamine hydrochloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., triethylamine) to neutralize the hydrochloride and stir for 15-20 minutes.
-
If using a coupling agent, add acrylic acid, EDC, and NHS to the solution and stir at room temperature overnight.
-
Alternatively, slowly add acryloyl chloride dropwise to the reaction mixture at 0°C and then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate/hexane) to obtain pure DAA.
-
Confirm the structure of the synthesized DAA using ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of DAA-Crosslinked Collagen Scaffolds
Materials:
-
Type I collagen (e.g., from rat tail or bovine tendon)
-
Acetic acid (0.01 M)
-
This compound (DAA) or Oxidized DAA (OX-DAA) solution (e.g., 1-10% in ethanol)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Freeze-dryer
Procedure:
-
Dissolve Type I collagen in 0.01 M acetic acid to a final concentration of 2-5 mg/mL.
-
Stir the collagen solution at 4°C until fully dissolved.
-
Pour the collagen solution into a mold of the desired shape and size.
-
Freeze the collagen solution at -20°C for 2 hours, followed by -80°C overnight.
-
Lyophilize the frozen collagen solution for 48-72 hours to obtain a porous collagen scaffold.
-
Immerse the lyophilized collagen scaffold in the DAA or OX-DAA solution for a specified period (e.g., 30 seconds to 2 hours).[4] For example, for a 5% OX-DAA solution, a 30-second immersion has been shown to be effective.[3]
-
After the desired crosslinking time, thoroughly rinse the scaffold with PBS (pH 7.4) to remove any unreacted crosslinker.
-
The crosslinked scaffold is now ready for mineralization.
In Vitro Mineralization of DAA-Crosslinked Collagen Scaffolds
Materials:
-
DAA-crosslinked collagen scaffold
-
Simulated Body Fluid (SBF) solution (1.5x or 1x concentration)
-
Tris buffer
-
Hydrochloric acid (HCl)
SBF (1x) Preparation (per 1 liter of distilled water):
| Reagent | Amount (g) |
| NaCl | 8.035 |
| NaHCO₃ | 0.355 |
| KCl | 0.225 |
| K₂HPO₄·3H₂O | 0.231 |
| MgCl₂·6H₂O | 0.311 |
| CaCl₂ | 0.292 |
| Na₂SO₄ | 0.072 |
| Tris buffer | 6.118 |
Procedure:
-
Prepare the SBF solution by dissolving the reagents in the order listed in approximately 800 mL of distilled water.
-
Adjust the pH to 7.4 at 37°C using 1M HCl.
-
Add distilled water to bring the final volume to 1 liter.
-
Immerse the DAA-crosslinked collagen scaffold in the SBF solution in a sterile container. Ensure the scaffold is fully submerged.
-
Incubate the scaffold in the SBF solution at 37°C for a period ranging from 24 hours to 7 days. The duration will influence the degree of mineralization.
-
Replace the SBF solution every 24-48 hours to maintain ion concentration.
-
After the incubation period, remove the mineralized scaffold and gently rinse with deionized water to remove any loosely bound salts.
-
Freeze-dry the mineralized scaffold for 24-48 hours for storage and subsequent analysis.
Characterization of Mineralized Scaffolds
1. Scanning Electron Microscopy (SEM): To visualize the surface morphology of the scaffold and the deposition of mineral crystals.
2. Transmission Electron Microscopy (TEM): To observe intrafibrillar and interfibrillar mineralization.
3. Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of collagen, amide bonds, and phosphate (B84403) groups from hydroxyapatite.
4. X-ray Diffraction (XRD): To confirm the crystalline structure of the deposited mineral, specifically the presence of hydroxyapatite.
5. Mechanical Testing:
-
Apparatus: Universal testing machine.
-
Sample Preparation: Cut the mineralized scaffolds into dumbbell or rectangular shapes.
-
Procedure (Tensile Testing):
-
Hydrate the scaffold in PBS before testing.
-
Mount the sample in the grips of the testing machine.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 1 mm/min) until failure.
-
Record the stress-strain curve to determine the Young's modulus, ultimate tensile strength, and elongation at break.
-
-
Procedure (Compression Testing):
-
Cut the scaffold into cylindrical or cubic shapes.
-
Place the hydrated sample between two parallel plates.
-
Apply a compressive load at a constant strain rate.
-
Record the stress-strain curve to determine the compressive modulus and strength.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway: DAA-Mediated Collagen Mineralization
Caption: DAA crosslinks collagen, creating nucleation sites for hydroxyapatite.
Experimental Workflow
Caption: Workflow for creating and testing mineralized collagen scaffolds.
References
- 1. A this compound Molecule for Promoting Collagen Biomimetic Mineralization and Regulating Crystal Growth Direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidized this compound Primer to Achieve Durable Resin–Dentin Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: RAFT Polymerization of Dopamine Acrylamide for Controlled Architectures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine (B1211576), a catecholamine neurotransmitter, is a versatile molecule that, when polymerized, exhibits remarkable adhesive properties and biocompatibility. This has led to the development of dopamine-functionalized polymers for a wide range of biomedical applications, including drug delivery, tissue engineering, and surface modification. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. By combining the unique properties of dopamine with the precision of RAFT polymerization, researchers can create advanced polymeric materials with tailored structures and functionalities for targeted therapeutic applications.
These application notes provide detailed protocols for the synthesis of dopamine acrylamide (B121943) monomers and their subsequent polymerization via RAFT to generate polymers with controlled architectures, including linear, block, and star polymers. Furthermore, we present key quantitative data to guide the design of these polymers and discuss their applications in drug development, including their potential interactions with cellular signaling pathways.
I. Monomer Synthesis: Dopamine Methacrylamide (B166291) (DMA)
A common precursor for producing polymers with dopamine functionalities is Dopamine Methacrylamide (DMA). The following protocol outlines its synthesis.[1][2][3][4]
Experimental Protocol: Synthesis of Dopamine Methacrylamide (DMA)
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium borate (B1201080) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), degassed
-
Distilled water
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve sodium borate decahydrate (e.g., 6.29 g, 16.5 mmol) and sodium bicarbonate (e.g., 2.52 g, 30 mmol) in distilled water (e.g., 60 mL).
-
Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Add dopamine hydrochloride (e.g., 3.90 g, 20.6 mmol) to the solution and continue to bubble with nitrogen.
-
In a separate flask, prepare a solution of methacrylic anhydride (e.g., 3 mL, 20 mmol) in degassed THF (e.g., 15 mL).
-
Add the methacrylic anhydride solution dropwise to the dopamine hydrochloride solution while stirring under a nitrogen atmosphere.
-
Monitor the pH of the reaction mixture and maintain it between 8 and 9 by the dropwise addition of 1 M NaOH solution.
-
Allow the reaction to stir at room temperature under a nitrogen atmosphere for 17 hours.
-
After the reaction is complete, wash the mixture twice with ethyl acetate (e.g., 30 mL each).
-
Filter the resulting aqueous layer under vacuum.
-
Acidify the filtrate to a pH of 2 with 6 M HCl solution.
-
Extract the product three times with ethyl acetate (e.g., 50 mL each).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under vacuum to a volume of approximately 15 mL.
-
Precipitate the product by adding the concentrated solution dropwise to cold hexane (e.g., 220 mL) with stirring.
-
Collect the solid product by filtration and dry it overnight in a vacuum oven.
-
Characterize the final product using ¹H NMR spectroscopy.
Diagram: Synthesis of Dopamine Methacrylamide (DMA)
Caption: Workflow for the synthesis of Dopamine Methacrylamide (DMA).
II. RAFT Polymerization of Dopamine Acrylamide
RAFT polymerization enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The general mechanism involves initiation, reversible addition-fragmentation, re-initiation, and equilibration steps, leading to the formation of dormant polymer chains that can be reactivated for further polymerization.
Diagram: General Mechanism of RAFT Polymerization
Caption: General mechanism of RAFT polymerization.
A. Synthesis of Linear Poly(this compound)
This protocol describes the synthesis of a linear homopolymer of dopamine methacrylamide.
Experimental Protocol: Linear Polymer Synthesis
Materials:
-
Dopamine methacrylamide (DMA) monomer
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Nitrogen gas
-
Precipitation solvent (e.g., diethyl ether or pentane)
Procedure:
-
In a Schlenk flask, dissolve the DMA monomer, RAFT agent, and initiator in the chosen solvent. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is in the range of 50:1:0.1 to 200:1:0.2.
-
Degas the solution by three freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time (e.g., 3-24 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a cold non-solvent (e.g., diethyl ether or pentane) with vigorous stirring.
-
Collect the polymer by filtration or centrifugation and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
-
Characterize the polymer for its molecular weight (Mn), molecular weight distribution (PDI) using Gel Permeation Chromatography (GPC), and monomer conversion using ¹H NMR.
B. Synthesis of Block Copolymers
Block copolymers can be synthesized by sequential monomer addition. A macro-RAFT agent is first synthesized and then used to initiate the polymerization of a second monomer.
Experimental Protocol: Block Copolymer Synthesis
-
Synthesis of the First Block (Macro-RAFT Agent):
-
Follow the protocol for linear polymer synthesis with the first monomer to create a living polymer (macro-RAFT agent).
-
Ensure the polymerization is stopped at a high conversion but before all monomer is consumed to maintain the living nature of the chain ends.
-
Purify the macro-RAFT agent by precipitation to remove unreacted monomer and initiator.
-
-
Synthesis of the Second Block:
-
In a Schlenk flask, dissolve the purified macro-RAFT agent and the second monomer in a suitable solvent.
-
Add a fresh amount of initiator.
-
Degas the solution and carry out the polymerization at the appropriate temperature and time.
-
Isolate and purify the resulting block copolymer using the precipitation method described above.
-
Characterize the final block copolymer using GPC and ¹H NMR to confirm the formation of the block structure.
-
C. Synthesis of Star Polymers
Star polymers can be synthesized using either a "core-first" or an "arm-first" approach.
Experimental Protocol: Star Polymer Synthesis ("Arm-First" Method)
-
Synthesis of Linear Arms (Macro-RAFT agents):
-
Synthesize linear polymer chains of this compound using the protocol for linear polymer synthesis. These will serve as the "arms" of the star polymer.
-
-
Core Formation:
-
In a Schlenk flask, dissolve the purified linear arms and a cross-linking agent (e.g., a divinyl monomer) in a suitable solvent.
-
Add a fresh amount of initiator.
-
Degas the solution and conduct the polymerization. The linear arms will react with the cross-linker to form the core of the star polymer.
-
Isolate and purify the star polymer. Characterization can be more complex and may require techniques like GPC with a multi-angle light scattering (MALS) detector to determine the number of arms.
-
Quantitative Data for RAFT Polymerization of this compound
The following tables summarize typical experimental conditions and results for the RAFT polymerization of this compound to achieve different architectures.
Table 1: Synthesis of Linear Poly(dopamine methacrylamide)
| [DMA]:[RAFT Agent]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |
| 100:1:0.2 | DMF | 70 | 6 | 15,000 | 1.15 | 85 | Fictional Example |
| 50:1:0.1 | Dioxane | 60 | 12 | 8,500 | 1.20 | 70 | Fictional Example |
| 200:1:0.25 | DMSO | 80 | 4 | 25,000 | 1.18 | 92 | Fictional Example |
Table 2: Synthesis of Poly(DMA)-b-Poly(N-isopropylacrylamide) Block Copolymer
| Macro-RAFT Mn ( g/mol ) | [NIPAM]:[Macro-RAFT]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Final Mn ( g/mol ) | Final PDI | Reference |
| 8,500 | 100:1:0.1 | DMF | 70 | 8 | 20,000 | 1.25 | Fictional Example |
| 12,000 | 150:1:0.15 | Dioxane | 65 | 10 | 35,000 | 1.22 | Fictional Example |
Table 3: Synthesis of Poly(dopamine methacrylamide) Star Polymers
| Arm Mn ( g/mol ) | [Arm]:[Cross-linker]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Star Mn ( g/mol ) | Star PDI | Reference |
| 5,000 | 10:1:0.5 | DMF | 70 | 12 | 55,000 | 1.35 | Fictional Example |
| 8,000 | 15:1:0.5 | DMSO | 75 | 10 | 130,000 | 1.40 | Fictional Example |
(Note: The data in the tables are representative examples and should be optimized for specific applications.)
III. Applications in Drug Development
The controlled architectures of poly(this compound) synthesized via RAFT are highly advantageous for various drug development applications.
A. Surface Modification and Bioconjugation
The catechol groups of dopamine provide excellent adhesion to a wide variety of surfaces, including nanoparticles, medical devices, and cell membranes.[5][6][7][8] This allows for the straightforward surface functionalization of drug carriers to improve their stability, biocompatibility, and targeting capabilities.
B. Targeted Drug Delivery
Polymers with controlled architectures can be designed to form nanoparticles or micelles for encapsulating therapeutic agents.[5][7][9][10]
-
Block Copolymers: Amphiphilic block copolymers of poly(this compound) and a hydrophilic polymer can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core. The dopamine units can be on the surface of the micelle to facilitate adhesion to target cells.
-
Star Polymers: The globular structure of star polymers offers a high loading capacity for drugs. The periphery of the star can be functionalized with targeting ligands to direct the polymer to specific tissues or cells.
C. Interaction with Cellular Signaling Pathways
Dopamine is a natural ligand for dopamine receptors, which are G-protein coupled receptors (GPCRs) involved in numerous signaling pathways. While the interaction of polymeric dopamine with these receptors is an area of active research, it is plausible that dopamine-functionalized polymers could modulate cellular functions by interacting with these pathways.[11][12][][14]
Dopamine Receptor Signaling:
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.
-
D1-like receptor activation: Typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and activation of Protein Kinase A (PKA).[][14]
-
D2-like receptor activation: Generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[][14]
These signaling cascades can influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The ability to present dopamine moieties on a polymer backbone with controlled density and architecture could potentially be used to fine-tune the engagement with dopamine receptors and subsequent downstream signaling, offering a novel approach for targeted cancer therapy and other diseases.[5][6][7][9] For instance, nanoparticles decorated with dopamine could potentially target cancer cells overexpressing dopamine receptors, leading to enhanced cellular uptake and localized drug delivery.
Diagram: Dopamine Receptor Signaling Pathway
Caption: Simplified dopamine receptor signaling pathways.
IV. Conclusion
The RAFT polymerization of this compound provides a versatile platform for the creation of well-defined polymers with controlled architectures. These materials hold significant promise for advancing drug development through improved surface modification, targeted drug delivery, and the potential for modulating cellular signaling pathways. The protocols and data presented here serve as a valuable resource for researchers aiming to harness the unique properties of dopamine-functionalized polymers for therapeutic innovation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. research.utwente.nl [research.utwente.nl]
- 4. mdpi.com [mdpi.com]
- 5. Polydopamine Nanomaterials for Overcoming Current Challenges in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polydopamine nanoparticles kill cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Polydopamine Nanoparticles for Combined Chemo- and Photothermal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]
Surface Modification Using Dopamine-Triggered One-Step Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of materials using a simple and versatile one-step polymerization triggered by dopamine (B1211576). This technique, inspired by the adhesive properties of mussel foot proteins, allows for the formation of a thin, conformal polydopamine (PDA) film on a wide variety of substrates. The inherent reactivity of the PDA coating provides a platform for further functionalization, making it a powerful tool in biomedical research and drug development.
Introduction
Dopamine, a catecholamine neurotransmitter, undergoes oxidative self-polymerization in a weak alkaline solution to form polydopamine (PDA).[1][2] This in-situ polymerization results in the deposition of a material-independent adhesive film on virtually any substrate, including metals, ceramics, and polymers.[1] The PDA layer is rich in functional groups such as catechols, amines, and imines, which can be used for the covalent immobilization of biomolecules, the chelation of metal ions, or the initiation of graft polymerization.[3] This simple, one-step coating process offers a versatile platform for a wide range of applications, including promoting cell adhesion, creating antibacterial surfaces, and developing targeted drug delivery systems.[2][4][5]
Key Applications
The versatility of PDA coatings has led to their use in numerous biomedical applications:
-
Promoting Cell Adhesion and Proliferation: The hydrophilic and biocompatible nature of PDA coatings enhances cell attachment and growth, making them ideal for tissue engineering scaffolds and cell culture surfaces.[6][7]
-
Antibacterial Surfaces: PDA coatings can exhibit intrinsic antibacterial properties and can also serve as a platform to load antibacterial agents like silver nanoparticles, effectively preventing biofilm formation.[4][8][9]
-
Drug Delivery Systems: PDA can be formulated into nanoparticles that can be loaded with therapeutic agents.[1][5][10] The PDA shell can be further functionalized with targeting ligands to achieve site-specific drug delivery.[5]
-
Antifouling Coatings: Surfaces modified with PDA can be further functionalized with polymers like polyethylene (B3416737) glycol (PEG) to resist non-specific protein adsorption and cell adhesion.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to PDA coatings, extracted from various studies. This data can be used as a reference for optimizing coating parameters for specific applications.
Table 1: Polydopamine Coating Thickness
| Substrate | Dopamine Concentration (mg/mL) | Deposition Time (hours) | Coating Thickness (nm) | Measurement Technique |
| Silicon Wafer | 2 | 24 | ~40 | Ellipsometry |
| Teflon | 2 | 24 | ~16 | Profilometry |
| Glass | 2 | 24 | ~40 | Profilometry |
| Silicon Wafer | 2 | 12 | ~12 | Ellipsometry[11] |
| Silicon Wafer | 2 | 24 | ~50 | Ellipsometry[11] |
Data compiled from multiple sources.[11][12]
Table 2: Water Contact Angle of Polydopamine Coated Surfaces
| Substrate | Before PDA Coating (°) | After PDA Coating (°) |
| Titanium (Ti) | ~73 | ~52 |
| Poly(dimethylsiloxane) (PDMS) | >100 (hydrophobic) | ~55 (hydrophilic)[11] |
| Various Metallic Ions | Dependent on ion | 40-70 |
Data compiled from multiple sources.[6][7][11][13]
Experimental Protocols
This section provides detailed, step-by-step protocols for common applications of dopamine-triggered one-step polymerization.
Protocol for General Surface Modification with Polydopamine
This protocol describes the basic procedure for coating a substrate with a thin film of polydopamine.
Materials:
-
Dopamine hydrochloride
-
Tris-HCl buffer (10 mM, pH 8.5)
-
Substrate to be coated (e.g., glass slide, silicon wafer, polymer film)
-
Deionized (DI) water
-
Beaker or appropriate reaction vessel
-
Orbital shaker or magnetic stirrer
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry the substrate under a stream of nitrogen or in an oven.
-
Dopamine Solution Preparation: Prepare a fresh solution of dopamine hydrochloride in 10 mM Tris-HCl buffer (pH 8.5) at the desired concentration (typically 2 mg/mL).
-
Coating Process: Immerse the cleaned substrate in the dopamine solution in a beaker.
-
Incubation: Place the beaker on an orbital shaker or use a magnetic stirrer to ensure gentle agitation. Incubate at room temperature for the desired coating time (e.g., 4 to 24 hours). The solution will gradually darken, indicating the polymerization of dopamine.
-
Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with DI water to remove any loosely attached PDA aggregates.
-
Final Drying: Dry the coated substrate under a stream of nitrogen or in an oven at a low temperature (e.g., 40-60 °C). The substrate is now coated with a thin PDA film and is ready for use or further functionalization.
Protocol for Creating an Antibacterial Surface
This protocol builds upon the general surface modification protocol to create a surface with antibacterial properties.
Materials:
-
PDA-coated substrate (prepared as in Protocol 4.1)
-
Silver nitrate (B79036) (AgNO₃) solution (e.g., 1 mg/mL in DI water) or other antimicrobial agent solution.
-
DI water
Procedure:
-
Immerse PDA-Coated Substrate: Immerse the PDA-coated substrate in the silver nitrate solution. The catechol groups on the PDA surface will reduce the silver ions to silver nanoparticles.
-
Incubation: Incubate for 1-4 hours at room temperature with gentle agitation.
-
Rinsing and Drying: Remove the substrate from the silver nitrate solution and rinse it extensively with DI water to remove any unbound silver ions.
-
Drying: Dry the substrate under a stream of nitrogen. The resulting surface will have silver nanoparticles embedded in the PDA matrix, providing antibacterial activity.
Protocol for Preparation of Drug-Loaded Polydopamine Nanoparticles
This protocol describes the synthesis of PDA nanoparticles and their loading with a model drug, doxorubicin (B1662922) (DOX).
Materials:
-
Dopamine hydrochloride
-
Ammonia (B1221849) solution (28-30%)
-
Ethanol
-
Deionized (DI) water
-
Doxorubicin (DOX) or other drug
-
Centrifuge
-
Magnetic stirrer
Procedure:
-
Dopamine Solution: Dissolve dopamine hydrochloride in a mixture of DI water and ethanol.
-
Initiate Polymerization: Add ammonia solution to the dopamine solution while stirring vigorously. The solution will gradually turn from colorless to dark brown/black, indicating the formation of PDA nanoparticles.[1]
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.[1]
-
Nanoparticle Collection: Collect the PDA nanoparticles by centrifugation (e.g., 15,000 rpm for 15 minutes).[1]
-
Washing: Wash the nanoparticles several times with DI water to remove unreacted dopamine and other byproducts.
-
Drug Loading: Resuspend the PDA nanoparticles in a drug solution (e.g., doxorubicin in PBS buffer). The drug will be loaded onto the nanoparticles via π-π stacking and hydrogen bonding interactions.
-
Incubation: Stir the mixture for 24 hours at room temperature in the dark.
-
Purification: Centrifuge the mixture to pellet the drug-loaded nanoparticles and remove the unloaded drug in the supernatant.
-
Final Product: Wash the drug-loaded PDA nanoparticles with DI water and resuspend them in the desired buffer for further use.
Visualizations
Dopamine Polymerization and Surface Coating Mechanism
The following diagram illustrates the proposed mechanism of dopamine polymerization and its deposition on a substrate surface.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antibacterial Properties of Mussel-Inspired Polydopamine Coatings Prepared by a Simple Two-Step Shaking-Assisted Method [frontiersin.org]
- 5. Polydopamine and peptide decorated doxorubicin-loaded mesoporous silica nanoparticles as a targeted drug delivery system for bladder cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polydopamine Coating on Titanium Affects Osteoblastic Differentiation to a Greater Degree than Does Surface Roughness [scirp.org]
- 7. Fabrication of a Cell-Friendly Poly(dimethylsiloxane) Culture Surface via Polydopamine Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of Polydopamine to Reduce Streptococcus mutans Adhesion to a Dental Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polydopamine Nanosystems in Drug Delivery: Effect of Size, Morphology, and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 13. researchgate.net [researchgate.net]
Application Notes: 3D Bioprinting with Gelatin Methacrylate-Dopamine (GelMA-DA) Scaffolds
Introduction
Gelatin methacrylate (B99206) (GelMA) is a widely utilized biomaterial in 3D bioprinting and tissue engineering due to its excellent biocompatibility, biodegradability, and the presence of cell-binding motifs like the arginine-glycine-aspartic acid (RGD) sequences.[1][2] The incorporation of dopamine (B1211576) into the GelMA backbone (GelMA-DA) creates a versatile bioink with enhanced properties. Dopamine, a mussel-inspired adhesive molecule and an essential neurotransmitter, imparts superior adhesion, improved mechanical strength, and enhanced biological activity to the hydrogel scaffolds.[3][4] The catechol groups in dopamine promote strong interactions with tissue surfaces and can influence cellular behaviors such as adhesion, proliferation, and differentiation, making GelMA-DA particularly promising for applications in neural tissue engineering, cartilage regeneration, and advanced wound healing.[4][5][6]
These application notes provide an overview of the key properties of GelMA-DA scaffolds and detailed protocols for their synthesis, 3D bioprinting, and characterization.
Key Applications
-
Neural Tissue Engineering: GelMA-DA scaffolds create a supportive 3D environment for neural stem cells (NSCs), promoting their growth and differentiation.[4] The presence of dopamine has been shown to significantly enhance neurite outgrowth and the expression of neuronal genes such as TUJ1 and MAP2.[4][7]
-
Cartilage Regeneration: The integration of dopamine oligomers into GelMA hydrogels can create tough and resilient scaffolds.[5] This strategy improves the mechanical properties, making the hydrogel more suitable for the demanding environment of cartilage repair.[5][8]
-
Wound Healing: The adhesive properties of dopamine enhance the interaction of the scaffold with native tissue, which is beneficial for wound dressings.[9] GelMA-DA hydrogels can be combined with other bioactive molecules to boost collagen production and angiogenesis, accelerating the healing process.[9]
-
Drug Development & In Vitro Modeling: 3D bioprinted GelMA-DA scaffolds provide a platform for creating more physiologically relevant in vitro models for drug screening and studying cellular interactions in a three-dimensional context.[10]
Data Summary
Table 1: Mechanical Properties of GelMA-Dopamine Hydrogels
| Property | GelMA Concentration | Dopamine Conjugation | Value | Reference |
| Young's Modulus | 10% (w/v) | High (HD) | Superior mechanical strength noted | [3] |
| Adhesion Strength | 10% (w/v) | High (HD) | Superior adhesion noted | [3] |
| Compressive Modulus | Not Specified | Not Specified | Can be tuned, with ranges up to ~100 kPa being effective for osteoblast differentiation | [11] |
| Crosslinking Time | 5%, 10%, 15% (w/v) | Medium & High | Rapid crosslinking within 5 minutes | [3] |
Table 2: Biological Performance of GelMA-Dopamine Scaffolds
| Assay / Metric | Cell Type | Scaffold Type | Key Finding | Reference |
| Cell Viability | Gingival Fibroblasts | 10% GelMA-Dopamine (Medium & High) | Increased metabolic activity observed | [3][6] |
| Cell Viability | Huh7.5 cells | GelMA | Above 87% viability | [12] |
| Cell Proliferation | Neural Stem Cells (NSCs) | GelMA vs. GelMA-DA | No significant difference in proliferation observed via CCK-8 assay | [10] |
| Neural Differentiation | Neural Stem Cells (NSCs) | GelMA-DA | Enhanced neuron gene expression (TUJ1, MAP2) | [4][7] |
| Neurite Outgrowth | Neural Stem Cells (NSCs) | GelMA-DA | Significant increase in total neurite length and average length of the longest neurite | [10] |
| Cell Adhesion | Mesenchymal Stem Cells | ODMA-GelMA | Promoted cell adhesion and growth | [5] |
Experimental Protocols & Visualizations
Workflow for GelMA-DA Scaffold Fabrication and Analysis
The overall process involves synthesizing the GelMA-DA bioink, printing the 3D scaffold, seeding it with cells, and performing subsequent analysis to evaluate its physical and biological properties.
Protocol 1: Synthesis of GelMA-Dopamine (GelMA-DA) Bioink
This protocol describes the functionalization of gelatin with methacrylic anhydride (B1165640) (MA) to form GelMA, followed by the conjugation of dopamine.
Materials:
-
Gelatin (Type A or B)
-
Methacrylic Anhydride (MA)
-
Dopamine hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Magnetic stir plate and stir bar
-
Lyophilizer
Procedure:
-
GelMA Synthesis:
-
Dissolve gelatin (e.g., 10g) in PBS at 60°C to create a 10% (w/v) solution.
-
While stirring, slowly add methacrylic anhydride (e.g., 0.8 mL per gram of gelatin). Let the reaction proceed for 3 hours at 50°C.
-
Stop the reaction by adding warm PBS to dilute the solution five-fold.
-
Dialyze the solution against distilled water for 7 days at 40°C to remove unreacted MA and salts.
-
Freeze the purified solution at -80°C and then lyophilize for 4-5 days to obtain a white, porous GelMA foam. Store at -20°C.
-
-
Dopamine Conjugation:
-
Dissolve the lyophilized GelMA in a buffer solution (e.g., MES buffer).
-
Add EDC and NHS to activate the carboxylic acid groups on the GelMA.
-
Add dopamine hydrochloride to the solution. The catechol groups of dopamine will react with the activated carboxyl groups on GelMA.
-
Allow the reaction to proceed for 24 hours at room temperature, protected from light.
-
Dialyze the resulting GelMA-DA solution against distilled water for 3-5 days to remove unreacted chemicals.
-
Lyophilize the purified GelMA-DA solution to obtain the final product.
-
-
Bioink Formulation:
-
Dissolve the lyophilized GelMA-DA in sterile PBS at 37°C to the desired concentration (e.g., 5-15% w/v).[3]
-
Add a photoinitiator (e.g., 0.5% w/v Irgacure 2959 or 0.25% w/v LAP) and mix until fully dissolved.[13]
-
The bioink is now ready for 3D bioprinting. For cell-laden applications, mix the cell suspension with the bioink just before printing.
-
Protocol 2: 3D Bioprinting and Crosslinking
This protocol outlines the steps for printing the GelMA-DA bioink using an extrusion-based bioprinter.
Materials:
-
GelMA-DA bioink
-
Extrusion-based 3D Bioprinter
-
Sterile printing syringe and nozzle (e.g., 25-30 gauge)
-
UV light source (365-405 nm)
Procedure:
-
Printer Setup:
-
Load the prepared GelMA-DA bioink into a sterile syringe. Ensure there are no air bubbles.
-
Attach the desired nozzle to the syringe and install it into the printer's extrusion head.
-
Upload the CAD model of the desired scaffold structure to the printer software.
-
-
Printing:
-
Photocrosslinking:
-
Immediately after printing, expose the scaffold to UV light. The exposure time will depend on the photoinitiator concentration, light intensity, and scaffold thickness, but is often in the range of 1-5 minutes.[2][3]
-
The crosslinked scaffold is now stable and can be transferred to a culture plate for further experiments.
-
Protocol 3: Cell Viability and Proliferation Assays
This protocol describes how to assess the cytocompatibility of the 3D bioprinted scaffolds using common assays.
Materials:
-
Cell-laden 3D bioprinted scaffolds
-
Cell culture medium
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Metabolic activity assay kit (e.g., AlamarBlue, CCK-8, or MTT)[3][10]
-
Fluorescence microscope
-
Plate reader
Procedure:
-
Cell Culture:
-
Place the sterile, cell-laden scaffolds in a multi-well plate and add the appropriate cell culture medium.
-
Incubate under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.
-
-
Live/Dead Staining:
-
At desired time points (e.g., Day 1, 3, 7), wash the scaffolds with PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's protocol.
-
Incubate the scaffolds in the staining solution for 30-45 minutes at 37°C.
-
Wash again with PBS and immediately visualize under a fluorescence microscope. Live cells will appear green, and dead cells will appear red.[15][16]
-
-
Metabolic Activity Assay (AlamarBlue/CCK-8):
-
At desired time points, replace the culture medium with a medium containing the metabolic assay reagent (e.g., 10% AlamarBlue).
-
Incubate for 1-4 hours at 37°C.
-
Transfer a sample of the medium to a new plate and measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
The signal intensity is proportional to the number of metabolically active (viable) cells.
-
Signaling Pathway: Dopamine's Influence on Neural Cell Adhesion
Dopamine's catechol groups can interact with cell surface integrins, potentially activating downstream signaling pathways like the Focal Adhesion Kinase (FAK) pathway, which is crucial for cell adhesion, spreading, and survival.
Logical Relationships: Optimizing Scaffold Properties
The final properties of a GelMA-DA scaffold are a result of the interplay between bioink composition and printing parameters. This diagram illustrates these relationships.
References
- 1. Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Three-Dimensional-Bioprinted Dopamine-Based Matrix for Promoting Neural Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mussel-inspired dopamine oligomer intercalated tough and resilient gelatin methacryloyl (GelMA) hydrogels for cartilage regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances on 3D‐bioprinted gelatin methacrylate hydrogels for tissue engineering in wound healing: A review of current applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the mechanical strength of 3D printed GelMA for soft tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Gelatin Methacrylate-Based Hydrogel as a Potential Bioink for 3D Bioprinting and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Electroless Deposition on Poly(dopamine acrylamide) Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of poly(dopamine acrylamide) (pDOPAm) thin films as a versatile platform for the electroless deposition of metallic layers, particularly silver. This technique offers a simple and effective method for metallizing various substrates, with applications ranging from decorative coatings and optical devices to the fabrication of conductive surfaces for sensors and biomedical devices.
The catechol groups inherent in the pDOPAm structure possess the unique ability to reduce metal ions, facilitating the direct growth of a metallic film without the need for external catalysts or complex surface activation steps. This protocol outlines the synthesis of the dopamine (B1211576) acrylamide (B121943) monomer, the formation of the pDOPAm polymer, the spin-coating of thin films, and the subsequent electroless deposition of a uniform silver layer.
Data Presentation
The following tables summarize key quantitative data related to the preparation and characterization of pDOPAm thin films and the subsequent electrolessly deposited silver layer.
| Parameter | Value | Notes |
| pDOPAm Film Thickness | ~100 nm | Achieved via spin-coating. Thickness can be tuned by varying polymer concentration and spin speed. |
| Silver Nitrate (B79036) Concentration | 200 mM | Concentration of the aqueous solution for electroless deposition. |
| Deposition Temperature | 80 °C | Optimal temperature for the reduction of silver ions by the pDOPAm film. |
| Deposition Time | 24 hours | Duration to achieve a continuous and reflective silver film. |
| Adhesion Test Method | Cross-cut test (ASTM D3359-B) | A standard method for assessing the adhesion of thin films. |
Experimental Protocols
Synthesis of this compound Monomer
This protocol is adapted from the synthesis of dopamine methacrylamide.
Materials:
-
Dopamine hydrochloride
-
Acryloyl chloride
-
Sodium borate (B1201080) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
-
Distilled water
Procedure:
-
Dissolve sodium borate decahydrate and sodium bicarbonate in distilled water in a round-bottom flask.
-
Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Add dopamine hydrochloride to the solution and stir until dissolved.
-
Adjust the pH of the solution to approximately 8-9 by dropwise addition of 1 M NaOH solution.
-
In a separate flask, prepare a solution of acryloyl chloride in degassed THF.
-
Slowly add the acryloyl chloride solution dropwise to the dopamine solution while stirring under a nitrogen atmosphere. Maintain the pH between 8 and 9 by adding 1 M NaOH as needed.
-
Allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere.
-
After the reaction is complete, wash the aqueous solution twice with ethyl acetate to remove unreacted acryloyl chloride and other organic impurities.
-
Acidify the aqueous layer to a pH of 2 with 6 M HCl.
-
Extract the this compound monomer from the acidified aqueous solution three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain a viscous oil.
-
Precipitate the product by adding the concentrated solution to cold hexane.
-
Collect the solid product by filtration and dry it in a vacuum oven overnight.
Synthesis of Poly(this compound) (pDOPAm) via RAFT Polymerization
Materials:
-
This compound monomer
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
N,N-Dimethylformamide (DMF)
-
Pentane (B18724) or diethyl ether for precipitation
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and AIBN in DMF.
-
Degas the solution by performing at least three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired polymerization temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
-
Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent like pentane or diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., DMF) and re-precipitate to further purify it.
-
Dry the final pDOPAm polymer under vacuum.
Preparation of pDOPAm Thin Films by Spin-Coating
Materials:
-
Poly(this compound) (pDOPAm)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin-coater
Procedure:
-
Prepare a solution of pDOPAm in DMF at the desired concentration (e.g., 1-2 wt%). Ensure the polymer is fully dissolved.
-
Clean the substrates thoroughly. For glass slides, this can be done by sonicating in a sequence of detergent, deionized water, and isopropanol, followed by drying with a stream of nitrogen.
-
Place a substrate on the chuck of the spin-coater and secure it using the vacuum.
-
Dispense a small amount of the pDOPAm solution onto the center of the substrate.
-
Start the spin-coater. A typical two-step program can be used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000 rpm for 60-120 seconds) to achieve the desired film thickness.[1]
-
After the spin-coating process is complete, carefully remove the substrate from the chuck.
-
Anneal the coated substrate in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight to remove any residual solvent.[1]
Electroless Deposition of Silver
Materials:
-
pDOPAm-coated substrate
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Petri dish
-
Oven
Procedure:
-
Prepare a 200 mM aqueous solution of silver nitrate.[2]
-
Place the pDOPAm-coated substrate in a Petri dish.
-
Pour the silver nitrate solution into the Petri dish, ensuring the coated surface is fully immersed.[2]
-
Place the Petri dish in an oven preheated to 80 °C.[2]
-
Allow the electroless deposition to proceed for 24 hours.[2]
-
After 24 hours, remove the substrate from the silver nitrate solution.
-
Rinse the substrate thoroughly with deionized water to remove any residual silver nitrate.
-
Dry the silver-coated substrate with a gentle stream of nitrogen.
Visualizations
Caption: Experimental workflow from monomer synthesis to electroless deposition.
Caption: Chemical mechanism of silver ion reduction by catechol groups.
References
Application Notes and Protocols: Dopamine Acrylamide for Sustained Transdermal Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Transdermal drug delivery systems (TDDS) offer significant advantages, including improved patient compliance, avoidance of hepatic first-pass metabolism, and reduced systemic toxicity.[1][2] A key challenge in the design of transdermal patches is ensuring robust adhesion to the skin while maintaining biocompatibility and enabling controlled, sustained release of therapeutic agents.[1][3] Polymers are the backbone of these systems, forming the matrix that holds and releases the drug.[4]
Inspired by the remarkable adhesive properties of mussel foot proteins, dopamine (B1211576) and its polymer, polydopamine (PDA), have emerged as powerful tools in biomaterial design.[1][3][5] The catechol groups in dopamine can form strong covalent and non-covalent bonds with various surfaces, including biological tissues, making it an ideal component for enhancing the adhesion of hydrogel-based patches in moist, physiological environments.[1][5] By incorporating dopamine functionalities into acrylamide-based hydrogels, it is possible to create tough, highly adhesive, and biocompatible platforms for sustained transdermal drug delivery.[1][3][6] These systems combine the mechanical toughness of polyacrylamide (PAM), which closely matches that of human skin, with the superior adhesive and biocompatibility characteristics conferred by dopamine.[1][5]
This document provides detailed protocols for the synthesis of dopamine-functionalized monomers and the fabrication of adhesive hydrogel patches. It also summarizes key performance data and illustrates the underlying principles and workflows.
Key Advantages of Dopamine Acrylamide (B121943) Systems
-
Enhanced Skin Adhesion: The catechol structure in dopamine promotes strong adhesion to the skin, even under wet conditions, overcoming a common limitation of conventional hydrogels.[1][3][5]
-
Improved Biocompatibility: Dopamine and polydopamine are known for their excellent biocompatibility, promoting cell adhesion and viability.[1][5][7]
-
Sustained Drug Release: The hydrogel matrix acts as a reservoir, allowing for the prolonged, controlled release of encapsulated drugs via diffusion and swelling mechanisms.[1][8][9]
-
Tunable Mechanical Properties: The mechanical strength and flexibility of the hydrogel can be tailored by adjusting the concentration of monomers, crosslinkers, and dopamine.[6]
Experimental Protocols
Protocol 1: Synthesis of Dopamine Methacrylamide (DMA) Monomer
This protocol describes the synthesis of a dopamine-functionalized acrylamide monomer that can be used for subsequent polymerization into hydrogels. The method is adapted from established procedures.[10]
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium borate (B1201080) (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), degassed
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Distilled water
-
Nitrogen gas
Procedure:
-
Dissolve sodium borate (16.5 mmol) and sodium bicarbonate (30 mmol) in 60 mL of distilled water.
-
Bubble the solution with nitrogen gas for 90 minutes to remove dissolved oxygen.
-
Add dopamine hydrochloride (20.6 mmol) to the solution.
-
In a separate flask, prepare a solution of methacrylic anhydride (20 mmol) in 15 mL of degassed THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine-containing mixture while stirring.
-
Maintain the reaction mixture at a moderately basic pH (8-9) by adding 1 M NaOH solution dropwise as needed.
-
Continue stirring the reaction for 17 hours at room temperature under a nitrogen atmosphere.
-
After the reaction, wash the aqueous solution twice with 30 mL of ethyl acetate to remove unreacted anhydride and other organic impurities.
-
Filter the resulting aqueous layer under a vacuum.
-
Acidify the filtrate to pH 2 using a 6 M HCl solution.
-
Extract the product from the acidified aqueous layer three times with 50 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Concentrate the solution to approximately 15 mL under vacuum.
-
Precipitate the final product by adding the concentrated solution to 220 mL of hexane at 0°C.
-
Collect the solid powder (Dopamine Methacrylamide) and dry it overnight in a vacuum oven.[10]
Protocol 2: Formulation of a Polyacrylamide/Polydopamine (PAM/PDA) Adhesive Hydrogel Patch
This protocol details the fabrication of a dual-network adhesive hydrogel patch. In this system, dopamine undergoes oxidative self-polymerization to form polydopamine (PDA) which is integrated into a polyacrylamide (PAM) network. This method is adapted from a study on transdermal vitamin E delivery.[1]
Materials:
-
Dopamine hydrochloride
-
Acrylamide (AM) monomer
-
N,N′-methylenebisacrylamide (BIS, crosslinker)
-
Ammonium persulfate (APS, initiator)
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA, accelerator)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Drug to be encapsulated (e.g., Vitamin E encapsulated in PLGA nanoparticles)[1][3]
Procedure:
-
Prepare a 10 mL sodium hydroxide (NaOH) solution and adjust the pH to 11.
-
Dissolve dopamine hydrochloride (4 mg) in the pH 11 NaOH solution.
-
Stir the dopamine solution at 1000 rpm for 20 minutes to initiate the oxidative self-polymerization of dopamine into polydopamine (PDA). The solution will gradually darken.
-
In a separate container, prepare the acrylamide pre-gel solution by combining:
-
Acrylamide monomer (2.5 g)
-
Ammonium persulfate (APS) (0.25 g)
-
N,N′-methylenebisacrylamide (BIS) (6 mg)
-
The drug to be delivered (if applicable, e.g., PLGA nanoparticles containing the active compound).[1]
-
-
Quickly add N,N,N′,N′-tetramethylethylenediamine (TMEDA) (20 µL) to the acrylamide pre-gel solution and mix briefly.
-
Immediately add the entire acrylamide pre-gel solution to the stirring dopamine solution.
-
Pour the final mixture into a mold of the desired patch shape and size.
-
Allow the polymerization to proceed at room temperature until a stable hydrogel is formed.
-
The resulting PAM/PDA hydrogel patch can be carefully removed from the mold for characterization.[1]
Protocol 3: Characterization of the Hydrogel Patch
A. Swelling Ratio and Water Retention
-
Measure the initial weight of the dried hydrogel sample (W_d).
-
Immerse the sample in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Calculate the swelling ratio (%) as: [(W_s - W_d) / W_d] * 100.
-
For water retention, place a fully swollen hydrogel in ambient conditions and record its weight over time. Water retention (%) is calculated relative to the initial swollen weight. A study showed that a bilayer hydrogel with a protective ZnO layer retained over 50% of its water after 3 days in air.[11][12]
B. Mechanical and Adhesion Testing
-
Tensile Testing: Cut hydrogel samples into a standard dumbbell shape. Use a universal testing machine to measure the tensile stress-strain curves and determine the tensile modulus.[3]
-
Adhesion Testing: Use a probe tack test or a peel test. Press the hydrogel onto a substrate (e.g., porcine skin) with a defined force for a set time. Measure the force required to pull the hydrogel off the substrate. The adhesion strength is calculated as the maximum force divided by the contact area.[3]
C. In Vitro Drug Release Study
-
Place the drug-loaded hydrogel patch in a vial containing a known volume of release medium (e.g., PBS, pH 7.4).
-
Keep the vial in a shaking incubator at 37°C to simulate physiological conditions.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]
-
Calculate the cumulative drug release percentage over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8][9]
Data Presentation
Table 1: Mechanical and Adhesive Properties of Dopamine-Containing Hydrogels
| Hydrogel Formulation | Tensile Strength (MPa) | Tensile Strain (%) | Adhesion Strength (kPa) | Reference |
| Poly(N-hydroxyethyl acrylamide)/Agar (DOPA@DNG) | - | up to 1600% | - | [11][12] |
| Poly(N-hydroxyethyl acrylamide)/Agar with ZnO (ZnO NG) | 1.2 | - | - | [11][12] |
| Polyacrylamide (PAM) | ~0.08 | ~120% | ~1.5 | [3] |
| Polyacrylamide/Polydopamine (PAM/PDA@VitE) | ~0.12 | ~150% | ~4.0 | [3] |
Note: Data is compiled from different studies and formulations; direct comparison should be made with caution.
Table 2: Drug Loading and Release Parameters for PAM/PDA@VitE Hydrogel
| Parameter | Value | Reference |
| Drug Model | Vitamin E (α-tocopherol) | [1][3] |
| Encapsulation Vehicle | PLGA Nanoparticles | [1][3] |
| Encapsulation Efficiency (EE%) | 81.2% ± 2.4% | [3] |
| Release Profile | Sustained release over 24 hours | [1][3] |
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Experimental workflow for the synthesis of a drug-loaded PAM/PDA hydrogel patch.
Caption: Mechanism of sustained transdermal drug delivery from an adhesive hydrogel patch.
Caption: Chemical interactions responsible for dopamine-mediated adhesion to skin surfaces.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in polymeric transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polydopamine-Based Biomaterials in Orthopedic Therapeutics: Properties, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 10. rsc.org [rsc.org]
- 11. Dopamine/zinc oxide doped poly(N-hydroxyethyl acrylamide)/agar dual network hydrogel with super self-healing, antibacterial and tissue adhesion functions designed for transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine/zinc oxide doped poly(N-hydroxyethyl acrylamide)/agar dual network hydrogel with super self-healing, antibacterial and tissue adhesion functions designed for transdermal patch - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in dopamine acrylamide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dopamine (B1211576) acrylamide (B121943), thereby addressing the issue of low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture turned dark brown/black upon adding the base, and the final yield is very low. What is happening?
A1: This is likely due to the oxidation of dopamine. The catechol moiety of dopamine is highly susceptible to oxidation under neutral or basic conditions, especially in the presence of oxygen, leading to the formation of polymeric melanin-like byproducts.[1][2][3]
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Thoroughly degas all solvents (water, THF, etc.) by bubbling with an inert gas like nitrogen or argon for an extended period (e.g., 30-60 minutes) before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) over the reaction mixture throughout the entire synthesis.
-
Use of Antioxidants: While not always necessary if oxygen is carefully excluded, adding a small amount of a reducing agent like sodium metabisulfite (B1197395) or EDTA could help inhibit oxidation.[1][2]
-
Q2: I am observing a significant amount of a water-insoluble byproduct. What could it be?
A2: A likely cause is the undesired O-acylation of the catechol hydroxyl groups in addition to the desired N-acylation of the amine. This can lead to the formation of di- and tri-acylated products, which will have different solubility profiles than the desired mono-N-acylated product. Another possibility is the polymerization of the acrylamide moiety.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of dopamine to acryloyl chloride. A large excess of the acylating agent can favor multiple acylations.
-
Slow Addition: Add the acryloyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity for N-acylation over O-acylation.
-
pH Control: Maintain the pH in the recommended range of 8-9. Deviations can affect the relative nucleophilicity of the amine and hydroxyl groups.
-
Q3: The yield of my dopamine acrylamide is consistently low, even without significant color change in the reaction mixture. What are other potential causes?
A3: Several factors could contribute to low yields beyond dopamine oxidation:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Increase the reaction time or slightly increase the temperature (while carefully monitoring for dopamine degradation). Ensure efficient stirring to overcome any mass transfer limitations, especially in a two-phase system.
-
-
Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive and can be hydrolyzed by water.
-
Troubleshooting: Ensure the acryloyl chloride is fresh and has been stored under anhydrous conditions. Add it to the reaction mixture promptly after dispensing.
-
-
Product Loss During Workup: The product might be lost during the extraction and purification steps.
-
Troubleshooting: Be meticulous during the workup. When acidifying to precipitate the product, do so slowly to ensure complete precipitation. Be careful not to lose product during filtration and washing steps. Ensure the pH for precipitation is optimal (around 2).[4]
-
-
Polymerization of Product: The acrylamide functional group can polymerize, especially if the reaction is run at elevated temperatures or exposed to light or radical initiators.
-
Troubleshooting: Keep the reaction temperature low and protect the reaction from light. Consider adding a radical inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ) to the final product for storage.
-
Q4: How can I be sure that I have synthesized the correct product?
A4: Characterization of the final product is crucial. The most common methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. You should be able to identify peaks corresponding to the protons on the aromatic ring, the ethyl chain, the vinyl group of the acrylamide, and the amide proton.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks for the N-H stretch, C=O stretch (amide), and C=C stretch (alkene).
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Reference |
| Atmosphere | Air | Nitrogen | Argon | Higher yield with inert gas due to prevention of dopamine oxidation. | [1][2][3] |
| pH | 7 | 8-9 | >10 | Optimal yield at pH 8-9. Lower pH reduces amine nucleophilicity, higher pH increases oxidation. | [4] |
| Acryloyl Chloride Addition | Rapid | Dropwise at RT | Dropwise at 0 °C | Slow, cold addition improves selectivity and reduces side reactions. | General practice |
| Dopamine Salt | Dopamine Freebase | Dopamine HCl | Dopamine HBr | Dopamine HCl is commonly used and requires a base to free the amine. | [4][5] |
Note: This table is a qualitative summary. Actual yields will vary based on the full experimental setup.
Experimental Protocols
Synthesis of N-(3,4-dihydroxyphenethyl)acrylamide (this compound)
This protocol is a modified Schotten-Baumann reaction.
Materials:
-
Dopamine hydrochloride
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium borate (B1201080) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Hexanes
-
Hydrochloric acid (HCl), 1M and 6M
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Deionized water, deoxygenated
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium borate (e.g., 1.25 eq) and sodium bicarbonate (e.g., 1.5 eq) in deoxygenated water. Bubble nitrogen gas through the solution for at least 30 minutes.
-
Dopamine Addition: Add dopamine hydrochloride (1.0 eq) to the flask. Continue to stir under a nitrogen atmosphere until it is fully dissolved.
-
Acryloyl Chloride Addition: Cool the reaction flask to 0 °C in an ice bath. In a separate flask, prepare a solution of acryloyl chloride (1.0-1.1 eq) in anhydrous THF. Add this solution dropwise to the dopamine solution over 30-60 minutes.
-
Reaction: Monitor the pH of the reaction mixture and maintain it between 8 and 9 by adding 1M NaOH as needed.[4] Allow the reaction to stir at room temperature overnight under a nitrogen atmosphere.
-
Workup:
-
Wash the reaction mixture twice with ethyl acetate to remove any organic impurities.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer to pH 2 with 6M HCl.[4] A precipitate should form.
-
Extract the product from the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Precipitate the final product by adding the concentrated solution to cold hexanes.
-
Collect the solid product by vacuum filtration and dry under vacuum.
-
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound via Schotten-Baumann reaction.
Potential Side Reactions and Byproducts
Caption: Common side reactions leading to low yield.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Optimizing Dopamine Acrylamide Hydrogel Mechanical Properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the mechanical properties of dopamine (B1211576) acrylamide (B121943) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of dopamine in an acrylamide hydrogel? A1: Dopamine, inspired by the adhesive proteins of mussels, serves multiple functions in a hydrogel network. Its catechol groups are key to its functionality. Under neutral or alkaline conditions (pH > 7.5), dopamine can be oxidized and undergo self-polymerization to form polydopamine (PDA). This PDA network intertwines with the polyacrylamide (PAM) network, creating a dual-network structure that significantly enhances mechanical properties like toughness and stretchability.[1] Furthermore, the catechol groups can form strong adhesive bonds with various surfaces, including biological tissues, through covalent (Michael addition or Schiff base reactions) and non-covalent (hydrogen bonds, π-π stacking) interactions.[1][2][3][4]
Q2: How does dopamine concentration affect the hydrogel's mechanical properties? A2: Generally, increasing the dopamine concentration enhances the hydrogel's mechanical properties up to an optimal point. Higher dopamine content leads to a more developed polydopamine network, which improves tensile strength, elongation at break, and toughness.[5] Tissue adhesion also typically increases with dopamine concentration.[4] However, excessively high concentrations of dopamine can sometimes have a negative effect, potentially interfering with the acrylamide polymerization process or leading to brittleness.[2][6]
Q3: Why are my hydrogels not adhering well to tissue surfaces? A3: Poor adhesion can stem from several factors:
-
Insufficient Dopamine: The concentration of dopamine may be too low to form sufficient adhesive bonds. The adhesive strength to porcine skin has been shown to increase with dopamine content, reaching a maximum at a specific ratio.[4]
-
Incorrect pH: The adhesive properties of dopamine are pH-dependent. The catechol structure is more readily oxidized to its adhesive quinone form in neutral or alkaline environments.[2][3] Adhesion can be significantly reduced at acidic pH or very high pH where oxidation becomes too rapid and uncontrolled.[7]
-
Poor Surface Contact: The hydrogel precursor solution must make intimate contact with the tissue surface for bonds to form. Ensure the surface is clean and the hydrogel is applied evenly.[2]
-
Low Fluidity: If the hydrogel network is too rigid, the polymer chains may not be able to diffuse easily to the tissue surface to form strong contacts.[2]
Q4: Can the incorporation of dopamine negatively impact polymerization? A4: Yes. While beneficial for adhesion and forming a secondary network, the catechol structure in dopamine is a reducing agent. This can interfere with the activity of common initiators like ammonium (B1175870) persulfate (APS), potentially retarding the free-radical polymerization of acrylamide.[2] This can lead to a less crosslinked polyacrylamide network, which might decrease the hydrogel's stiffness (storage and loss moduli).[2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and characterization of dopamine acrylamide hydrogels.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Hydrogel is too soft or weak | 1. Insufficient Acrylamide Monomer: Low polymer content results in a sparse network. 2. Low Crosslinker Concentration: Inadequate crosslinking leads to poor mechanical integrity. 3. Incomplete Polymerization: May be due to low initiator/accelerator concentration, presence of inhibitors, or insufficient reaction time. 4. Dopamine Interference: High dopamine content may retard acrylamide polymerization. | 1. Increase the weight percentage of the acrylamide monomer. 2. Increase the molar ratio of the crosslinking agent (e.g., MBAA). 3. Optimize initiator (APS) and accelerator (TEMED) concentrations. Degas the precursor solution to remove oxygen, a known inhibitor. Extend the polymerization time or adjust the temperature. 4. Find the optimal balance of dopamine; do not add in excess. | [2][8][9][10] |
| Hydrogel is brittle and fractures easily | 1. Excessively High Crosslinker Concentration: Creates a dense, rigid network that cannot dissipate energy effectively. 2. Inhomogeneous Polymerization: Formation of highly crosslinked clusters can lead to stress concentrations and a globally softer, yet more brittle, material. | 1. Systematically reduce the crosslinker concentration. 2. Consider forming a double-network hydrogel to improve toughness. Ensure all components are fully dissolved and mixed before initiating polymerization to promote homogeneity. | [8][9] |
| Inconsistent mechanical properties between batches | 1. Variations in Reagent Measurement: Small errors in weighing or pipetting can lead to significant differences. 2. Temperature Fluctuations: Polymerization kinetics are temperature-dependent. 3. Degradation of Reagents: Initiators and accelerators (APS, TEMED) can degrade over time. | 1. Use calibrated instruments. Prepare a larger master mix of the precursor solution to minimize pipetting errors between individual samples. 2. Conduct the polymerization in a temperature-controlled environment (e.g., water bath, incubator). 3. Store reagents under recommended conditions and use fresh solutions, especially for the initiator. | [8][9] |
| Hydrogel fails to form (does not polymerize) | 1. Inactive/Insufficient Initiator or Accelerator: The initiator (APS) or accelerator (TEMED) may have degraded or been added in insufficient quantity. 2. Presence of Inhibitors: Dissolved oxygen is a common inhibitor of free-radical polymerization. 3. Incorrect pH: The pH of the precursor solution can affect initiator efficiency and dopamine's own reactivity. | 1. Use fresh APS and TEMED solutions. Check calculations and optimize concentrations. 2. Degas the precursor solution by bubbling with an inert gas (e.g., nitrogen) or by vacuum. 3. Verify the pH of your solutions. Dopamine polymerization is favored at pH ~9, but ensure this is compatible with your acrylamide polymerization conditions. | [2][8][11] |
Quantitative Data on Mechanical Properties
The mechanical properties of this compound hydrogels are highly dependent on their specific composition. The tables below summarize representative data from the literature.
Table 1: Effect of Dopamine Concentration on PDA/PAM Hydrogel Mechanical Properties
| Dopamine/Acrylamide Ratio (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Adhesion Strength (kPa) | Fracture Energy (J/m²) |
|---|---|---|---|---|
| 0 | ~0.02 | ~800 | Low | ~100 |
| 0.2 | ~0.04 | ~1500 | ~5 | ~400 |
| 0.4 | ~0.06 | ~2000 | ~9 | ~800 |
| 0.8 | ~0.08 | ~3100 | ~15.2 | ~1500 |
| 1.2 | ~0.07 | ~2500 | ~13 | ~1200 |
Data synthesized from graphical representations in cited sources.[4][5]
Table 2: Comparison of Different Hydrogel Formulations
| Hydrogel Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Storage Modulus (G') (Pa) | Adhesion Strength (kPa) | Citation(s) |
|---|---|---|---|---|---|
| Pure PAM Hydrogel | 0.026 | ~300% | ~2000-4000 | Low | [1][2][3] |
| PDA/PAM Hydrogel | 0.084 | >600% | - | 15.2 | [1][4] |
| PAM-Collagen Hydrogel | ~0.03 | ~350% | ~5000 | ~5 | [2][3] |
| PAM-Collagen-COA3 (Dopamine Crosslinker) | ~0.08 | ~800% | ~3000-4000 | ~12 | [2][3] |
Values are approximate and depend on specific experimental conditions such as strain rate and frequency.
Experimental Protocols
Protocol 1: Synthesis of a PDA/PAM Hydrogel This protocol is adapted from Peng et al. (2023).[1]
-
Dopamine Solution: Dissolve 3.75 mg of dopamine hydrochloride in 15 mL of NaOH aqueous solution (pH ~9). Stir for 20 minutes to promote the initial self-polymerization of dopamine.
-
Monomer Mixture: To the dopamine solution, add 2.5 g of acrylamide (AM) and 20 mg of N,N′-methylenebisacrylamide (MBAA) as a crosslinker. Sonicate the mixture until all solids are fully dissolved.
-
Initiation: Add 200 mg of potassium persulfate (KPS) as the initiator, followed by 10 µL of N,N,N′,N′-tetramethylethylenediamine (TEMED) as a co-initiator/accelerator.
-
Polymerization: Immediately pour the final precursor solution into a mold of the desired shape. Allow the polymerization to proceed. For consistent results, maintain a constant temperature (e.g., 4°C to slow the reaction and prevent bubbles, or room temperature).[1][5] The reaction should be complete within a few hours, but allowing it to proceed for longer (e.g., 24h) can ensure full polymerization.
Protocol 2: Tensile Mechanical Testing This protocol is based on standard methods for hydrogels.[3][12][13]
-
Sample Preparation: Prepare hydrogel samples in a defined shape, such as a rectangular prism (e.g., 40 mm × 5 mm × 5 mm) or a dumbbell shape, using a mold.[12]
-
Equilibration: Before testing, allow the hydrogel samples to equilibrate in a suitable buffer (e.g., PBS) for a set period to ensure they are fully swollen and stable.
-
Measurement: Secure the sample in the grips of a universal testing machine. Special grips designed for soft materials may be necessary to prevent slippage.[10]
-
Testing: Apply a uniaxial tensile load at a constant strain rate (e.g., 12 mm/min or 50 mm/min) until the sample fractures.[3][12]
-
Data Analysis: Record the stress (force per initial cross-sectional area) and strain (change in length per initial length). From the resulting stress-strain curve, calculate the tensile strength (stress at fracture), elongation at break (strain at fracture), and Young's modulus (the slope of the initial linear region).
Protocol 3: Oscillatory Rheology This protocol is used to determine the viscoelastic properties (G' and G'') of the hydrogel.[13][14]
-
Sample Preparation: Prepare disc-shaped hydrogel samples (e.g., 25 mm diameter, 1.5 mm thickness).
-
Instrument Setup: Use a rheometer with a parallel plate geometry. Place the hydrogel sample on the bottom plate and lower the top plate to a defined gap, ensuring complete contact without over-compressing the sample.
-
Amplitude Sweep: First, perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic (LVE) region, where the storage (G') and loss (G'') moduli are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.01–100 Hz) at a constant strain chosen from within the LVE region.[13] This will show how the hydrogel's stiffness (G') and viscous nature (G'') change with the speed of deformation.
-
Data Analysis: Plot G' and G'' as a function of frequency. For a stable hydrogel network, G' will be significantly larger than G'' across the frequency range.[2]
Visualizations
Caption: Workflow for this compound Hydrogel Synthesis and Characterization.
Caption: Troubleshooting Decision Tree for Common Hydrogel Issues.
Caption: Dopamine's Dual Role in Enhancing Cohesion and Adhesion.
References
- 1. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07622E [pubs.rsc.org]
- 2. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07697A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tuning the Range of Polyacrylamide Gel Stiffness for Mechanobiology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature polymerization of dopamine acrylamide monomers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the premature polymerization of dopamine (B1211576) acrylamide (B121943) monomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of dopamine acrylamide?
A1: Premature polymerization of this compound is typically a free-radical chain reaction initiated by several factors:
-
Heat: Elevated temperatures can accelerate the formation of free radicals, leading to polymerization. The polymerization process itself is often exothermic, which can create a runaway reaction.
-
Light: Exposure to UV light can provide the energy needed to initiate free radical formation.
-
Oxygen: The role of oxygen is complex. While it can sometimes act as an inhibitor, its presence, particularly in alkaline conditions, promotes the oxidation of the dopamine catechol group, which can initiate polymerization. For optimal stability, handling the monomer under an inert atmosphere is recommended.[1][2]
-
Contaminants: Impurities such as metal ions (e.g., iron) and dust can catalyze the formation of radicals.[1]
-
pH: Alkaline conditions (pH > 8) significantly increase the rate of dopamine's catechol group auto-oxidation, a key step that can lead to polymerization.[3][4][5][6][7]
Q2: How should I properly store this compound to prevent polymerization?
A2: Proper storage is critical for maintaining the stability of the monomer. Here are the recommended storage conditions:
-
Temperature: Store the solid monomer and its stock solutions at low temperatures.
-
Light: Keep the monomer in a light-resistant (amber) container to prevent photo-initiated polymerization.
-
Atmosphere: For long-term storage of the solid and for solutions, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[1]
Storage Recommendations for this compound Solutions [8]
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: What inhibitors can be used to prevent the premature polymerization of this compound?
A3: While specific data for this compound is limited, inhibitors effective for other acrylamide and catechol-containing monomers can be considered. The choice of inhibitor and its concentration depends on the experimental conditions and subsequent application.
-
Protecting Groups: During synthesis and subsequent polymerization reactions where the catechol's reactivity is not desired, protecting groups like acetonide or tert-butoxycarbonyl (Boc) are used to prevent oxidation and side reactions.[9][10][11]
-
Nitroso Compounds: For general acrylamide stabilization, nitroso compounds can be effective, particularly in the absence of oxygen.[12]
General Inhibitor Concentrations for Acrylamides [12]
| Inhibitor Type | Example | Typical Concentration Range |
| Nitroso Compound | Nitrosobenzene | 0.005 to 0.1 wt% |
Note: These are general recommendations. The optimal inhibitor and concentration should be determined empirically for your specific application.
Q4: Can the catechol group of this compound contribute to its instability?
A4: Yes, the catechol group is highly susceptible to oxidation, especially at neutral to alkaline pH in the presence of oxygen.[3][4][13] This oxidation process generates quinone species and free radicals, which can initiate the polymerization of the acrylamide group. Therefore, the stability of the catechol moiety is crucial for preventing premature polymerization. Maintaining a slightly acidic pH and minimizing oxygen exposure are key to stabilizing the catechol group.[3][5]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Monomer solution turns brown and/or becomes viscous shortly after preparation. | 1. Oxidation of Catechol Group: The pH of the solution may be too high (neutral to alkaline), or the solution has been exposed to oxygen for an extended period.[3][4][5] 2. Contamination: Presence of metal ions or other impurities that can catalyze polymerization.[1] 3. Light Exposure: The solution was exposed to UV or strong visible light. | 1. Prepare solutions in deoxygenated solvents (e.g., by bubbling with argon or nitrogen). Maintain a slightly acidic pH (e.g., 5.7-6.7) if compatible with your experiment.[5] Prepare solutions fresh before use.[8] 2. Use high-purity solvents and scrupulously clean glassware. 3. Prepare and store solutions in amber vials or protect them from light. |
| Inconsistent polymerization results between batches. | 1. Variable Oxygen Levels: Inconsistent degassing of the monomer solution.[2] 2. Inhibitor Concentration: If an inhibitor is used, its concentration may not be consistent. 3. Purity of Monomer: Different batches of the monomer may have varying levels of impurities or oligomers. | 1. Standardize the degassing procedure for all experiments. 2. Ensure the inhibitor is fully dissolved and homogeneously mixed. 3. Verify the purity of the monomer using analytical techniques like HPLC or NMR before use. |
| Precipitate forms in the monomer solution upon storage. | 1. Polymerization: The monomer has started to polymerize, and the resulting polymer is insoluble in the solvent. 2. Low Temperature Crystallization: The monomer may crystallize out of the solution at low storage temperatures, especially at high concentrations.[1] | 1. If polymerization is suspected, the solution should be discarded. Review handling and storage procedures to prevent future occurrences. 2. If crystallization is the cause, gently warm the solution to room temperature to redissolve the monomer. Sonication may aid in dissolution.[8] |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound with precautions to minimize premature polymerization.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Argon or nitrogen gas supply with tubing
-
Sterile, amber microcentrifuge tubes or vials
-
Micropipettes and sterile, filtered tips
Procedure:
-
Deoxygenate Solvent: Sparge the anhydrous DMSO with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Weigh Monomer: In a clean, dry weighing boat, carefully weigh the desired amount of this compound. Perform this step quickly to minimize exposure to air and light.
-
Dissolution: Transfer the weighed this compound to a sterile amber vial. Using a micropipette, add the deoxygenated DMSO to achieve the desired concentration.
-
Inert Atmosphere: Gently flush the headspace of the vial with argon or nitrogen gas before sealing the cap tightly.
-
Mixing: Mix the solution by gentle vortexing or inversion until the monomer is completely dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber microcentrifuge tubes. Flush the headspace of each tube with inert gas before sealing. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[8]
Protocol 2: Quality Control of this compound Monomer by HPLC
This protocol provides a general method to assess the purity of this compound and detect the presence of polymers or degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent (e.g., water with 0.1% formic acid to ensure the catechol group is protonated and stable).
-
Mobile Phase: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm or 280 nm
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will allow for the separation of the monomer from any potential oligomers or polymers.
-
-
Analysis:
-
The pure monomer should elute as a sharp, well-defined peak.
-
The presence of earlier eluting, broader peaks may indicate the presence of more polar degradation products.
-
The presence of later eluting peaks or a rising baseline at high organic concentrations may suggest the presence of oligomers or polymers.
-
Quantify the purity by integrating the peak area of the monomer and expressing it as a percentage of the total peak area.
-
Visualizations
Caption: Initiation pathways for the premature polymerization of this compound.
Caption: Role of catechol oxidation in initiating polymerization.
References
- 1. snf.com [snf.com]
- 2. bio-rad.com [bio-rad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2021127079A1 - Large scale production of catechol-containing polymers - Google Patents [patents.google.com]
- 10. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. US3397232A - Method of inhibiting polymerization of acrylamide - Google Patents [patents.google.com]
- 13. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Enhancing the Adhesion of Dopamine Acrylamide Elastomers
Welcome to the technical support center for dopamine (B1211576) acrylamide (B121943) elastomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the adhesive properties of these bio-inspired materials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of dopamine acrylamide elastomers, with a focus on enhancing adhesion.
Issue 1: Poor or Inconsistent Adhesion in Dry Conditions
-
Question: My this compound elastomer exhibits weak or unpredictable adhesion on dry substrates. What factors could be responsible, and how can I improve its performance?
-
Answer: Poor adhesion in dry conditions can stem from several factors related to the elastomer's formulation and the substrate's properties. The catechol groups in the dopamine moiety are crucial for adhesion, primarily through hydrogen bonding and other surface interactions.[1][2][3]
-
Troubleshooting Steps:
-
Optimize Cross-linker Concentration: The degree of cross-linking significantly impacts the viscoelastic properties of the elastomer, which in turn affects adhesion. A study on dopamine methacrylamide (B166291) (DMA) copolymers with 2-methoxyethyl acrylate (B77674) (MEA) found that an optimal concentration of the cross-linker ethylene (B1197577) glycol dimethacrylate (EGDMA) at 0.001 mol % resulted in the highest work of adhesion in dry conditions.[1][2] This is because light cross-linking balances the viscous and elastic behaviors of the polymer.[1][2]
-
Prevent Premature Oxidation: The catechol groups in dopamine are susceptible to oxidation, which can diminish their adhesive capabilities.[3][4] Ensure that the polymerization is carried out in an oxygen-free environment, for instance, by bubbling nitrogen through the monomer solution before and during the reaction.[5] The use of antioxidants or performing reactions under acidic conditions can also help prevent oxidation.[6][7]
-
Consider Copolymer Composition: The choice and ratio of comonomers can influence the overall properties of the elastomer. Copolymerizing this compound with monomers like 2-methoxyethyl acrylate (MEA) can modulate the viscoelasticity and adhesion.[1][2][3] Varying the monomer feed ratio can help you find the optimal composition for your specific application.
-
Substrate Surface Preparation: The nature of the substrate surface plays a critical role. Hydrophobic surfaces have been shown to exhibit stronger adhesion with polydopamine (PDA) coatings compared to hydrophilic surfaces.[8] Ensure the substrate is clean and free of contaminants. In some cases, surface treatments to modify the wettability might be beneficial.
-
-
Issue 2: Reduced Adhesion in Wet or Aqueous Environments
-
Question: My elastomer adheres well in dry conditions but loses its adhesive strength when submerged in water or a buffer solution. How can I enhance its wet adhesion?
-
Answer: The unique advantage of dopamine-based adhesives is their potential for strong adhesion in wet environments, mimicking mussel adhesive proteins.[1][2][3] If you are experiencing poor wet adhesion, the following factors should be considered:
-
Troubleshooting Steps:
-
Re-evaluate Cross-linker Concentration: Interestingly, the optimal cross-linker concentration for wet and dry conditions can differ. For dopamine methacrylamide-co-2-methoxyethyl acrylate elastomers, non-cross-linked copolymers exhibited the highest work of adhesion in wet conditions, in contrast to the lightly cross-linked version that performed best in dry settings.[1][2][3] This suggests that for wet applications, a more flexible, less cross-linked network might be advantageous to allow for better conformational adaptation to the wet surface.
-
Ensure Catechol Availability: The catechol groups are essential for wet adhesion. Their ability to displace water molecules at the interface and form strong bonds with the surface is key.[9] Protect the catechol groups from oxidation during synthesis and storage, as oxidized catechols (quinones) have reduced adhesive properties.[3][4]
-
pH of the Environment: The pH of the aqueous environment can influence the protonation state of the catechol groups and their adhesive interactions. The adhesive properties of dopamine-containing polymers can be significantly reduced at higher pH values (e.g., 7.5 and above) due to increased catechol oxidation.[3]
-
Incorporate Adhesion-Promoting Comonomers: Consider synthesizing terpolymers that include other functional monomers to enhance wet adhesion. For example, incorporating monomers that can participate in other types of interactions, such as electrostatic or covalent bonding, could be beneficial.
-
-
Issue 3: Elastomer is Brittle and Fractures Easily
-
Question: The synthesized this compound elastomer is brittle and lacks the desired flexibility, leading to cohesive failure before adhesive failure. How can I improve its mechanical properties?
-
Answer: A brittle elastomer suggests that the polymer network is too rigid. The balance between cohesive strength and adhesive strength is crucial for a functional elastomer.
-
Troubleshooting Steps:
-
Reduce Cross-linker Density: A high concentration of cross-linking agent will lead to a stiff and brittle material. Systematically decrease the molar percentage of the cross-linker in your formulation. Studies have shown that even very low concentrations (e.g., 0.001 mol %) can significantly alter the mechanical properties.[1][2]
-
Incorporate a Flexible Comonomer: Copolymerizing this compound with a monomer that has a low glass transition temperature (Tg), such as 2-methoxyethyl acrylate (MEA), can increase the overall flexibility of the resulting elastomer.[1][2][3]
-
Control Polymerization Conditions: The polymerization method can also affect the final properties. For instance, a solvent-free microwave-assisted polymerization has been used to prepare these elastomers.[1][2][3] Ensure your polymerization conditions are optimized to achieve the desired molecular weight and network structure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the adhesion of this compound elastomers?
A1: The adhesion of this compound elastomers is primarily attributed to the catechol groups of the dopamine moiety.[1][2][3] These groups can engage in a variety of interactions with different surfaces, including:
-
Hydrogen Bonding: The hydroxyl groups on the catechol ring are excellent hydrogen bond donors and acceptors.[3]
-
π-π Stacking: The aromatic ring of the catechol can participate in π-π interactions with suitable substrates.[9]
-
Covalent Bonding: Under certain conditions, particularly after oxidation to quinones, the catechol moiety can form covalent bonds with nucleophilic groups (like amines and thiols) on the substrate surface.[8]
-
Metal Coordination: Catechols can form strong coordination complexes with metal ions and metal oxide surfaces.[10]
The combination of these interactions allows dopamine-based elastomers to adhere to a wide range of organic and inorganic surfaces.[9]
Q2: How does oxidation affect the adhesion of this compound elastomers?
A2: Oxidation of the catechol groups to o-quinones is generally detrimental to the initial adhesion process.[3][4] While o-quinones can participate in covalent cross-linking, which can enhance the cohesive strength of the elastomer, they are less effective at forming the initial adhesive bonds with a surface compared to the unoxidized catechol.[4] Therefore, for optimal adhesion, it is crucial to minimize oxidation during the synthesis and application of the elastomer.[7]
Q3: Can I copolymerize this compound with other monomers to tailor its properties?
A3: Yes, copolymerization is a common and effective strategy to tune the properties of this compound elastomers.[6] By selecting appropriate comonomers, you can adjust:
-
Adhesion Strength: Incorporating other monomers can alter the density of catechol groups and the overall surface energy of the elastomer.
-
Mechanical Properties: Comonomers can be used to control the stiffness, elasticity, and toughness of the material. For example, copolymerization with 2-methoxyethyl acrylate (MEA) has been shown to be effective.[1][2][3]
-
Solubility and Processability: The choice of comonomer can affect the solubility of the resulting polymer, which is important for processing and application.[6]
-
Additional Functionality: You can introduce other functionalities by using comonomers with specific chemical groups, for example, for subsequent "grafting from" reactions.[11][12]
Q4: What are the key parameters to control during the synthesis of this compound elastomers for optimal adhesion?
A4: For optimal adhesion, you should carefully control the following parameters during synthesis:
-
Monomer and Comonomer Ratios: The concentration of this compound directly influences the number of adhesive catechol groups. The ratio with other comonomers will determine the overall physical and chemical properties of the elastomer.[13]
-
Cross-linker Concentration: As detailed in the troubleshooting guide, the amount of cross-linker is critical for tuning the viscoelastic properties and, consequently, the adhesion.[1][2]
-
Oxygen-Free Environment: To prevent premature oxidation of the catechol groups, the synthesis should be performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
pH of the Reaction: The pH should be controlled, especially during the synthesis of the this compound monomer, to ensure stability and prevent side reactions. A moderately basic pH (8-9) is often used.[5]
-
Purity of Reagents: Using pure monomers and initiators is essential for achieving predictable and reproducible results.
Data Presentation
Table 1: Effect of EGDMA Cross-linker on the Work of Adhesion of poly(DMA-co-MEA) Elastomers
| Cross-linker (EGDMA) mol % | Work of Adhesion (Dry) (J/m²) | Work of Adhesion (Wet) (J/m²) |
| 0 | Lower than 0.001% | Highest |
| 0.001 | Highest | Lower than 0% |
| >0.001 | Decreasing | Decreasing |
Data adapted from studies on dopamine methacrylamide (DMA) copolymers, which show similar trends for dopamine-based acrylamide elastomers.[1][2][3]
Experimental Protocols
1. Synthesis of Dopamine Methacrylamide (DMA) Monomer
This protocol is adapted from published procedures.[5][11][12]
-
Materials:
-
Dopamine hydrochloride
-
Sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methacrylic anhydride (B1165640)
-
Tetrahydrofuran (THF), degassed
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane, chilled to 0°C
-
Distilled water
-
-
Procedure:
-
Dissolve sodium borate (B1201080) and sodium bicarbonate in distilled water in a reaction flask.
-
Bubble nitrogen gas through the solution for at least 90 minutes to remove dissolved oxygen.
-
Add dopamine hydrochloride to the solution while maintaining the nitrogen atmosphere.
-
In a separate flask, prepare a solution of methacrylic anhydride in degassed THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine solution.
-
Monitor the pH of the reaction mixture and maintain it at a moderately basic level (pH 8-9) by adding 1 M NaOH solution as needed.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 17-24 hours.
-
After the reaction, wash the aqueous solution twice with ethyl acetate to remove unreacted methacrylic anhydride.
-
Acidify the resulting aqueous layer to pH 2 with 6 M HCl.
-
Extract the product from the acidified aqueous solution three times with ethyl acetate.
-
Combine the organic layers and dry them over anhydrous magnesium sulfate.
-
Concentrate the solution under vacuum.
-
Precipitate the final product by adding the concentrated solution to chilled hexane.
-
Collect the solid powder by filtration and dry it in a vacuum oven overnight.
-
2. Synthesis of poly(dopamine methacrylamide-co-2-methoxyethyl acrylate) Elastomer
This protocol is a general guideline for free-radical polymerization.[5]
-
Materials:
-
Dopamine methacrylamide (DMA)
-
2-methoxyethyl acrylate (MEA)
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
N,N-dimethylformamide (DMF) or other suitable solvent
-
Pentane or other non-solvent for precipitation
-
-
Procedure:
-
Dissolve DMA, MEA, and AIBN in DMF in a reaction vessel. The molar ratios of DMA, MEA, and any cross-linker should be calculated based on the desired final properties.
-
Bubble nitrogen gas through the solution for at least 30 minutes to remove oxygen.
-
Carry out the polymerization at a suitable temperature (e.g., 60°C for AIBN) for a specified time (e.g., 3 hours).
-
After polymerization, precipitate the copolymer by adding the reaction solution dropwise to a stirred non-solvent like pentane.
-
Purify the copolymer by re-dissolving it in a suitable solvent (e.g., methylene (B1212753) chloride) and re-precipitating it in the non-solvent.
-
Dry the resulting elastomer in a vacuum oven.
-
3. Measurement of Adhesion Strength (Uniaxial Indentation Test)
A common method to quantify the adhesion of these soft elastomers is through indentation testing.[1][2]
-
Equipment:
-
A texture analyzer or a universal testing machine with a sensitive load cell.
-
A spherical or flat-ended cylindrical probe.
-
The elastomer sample cast on a substrate.
-
-
Procedure:
-
The probe is brought into contact with the elastomer surface at a controlled velocity.
-
A defined compressive force (preload) is applied for a specific duration to ensure intimate contact.
-
The probe is then retracted at a constant velocity.
-
The force is measured continuously during retraction. The maximum tensile force recorded before separation is the pull-off force.
-
The work of adhesion can be calculated from the area under the force-displacement curve during retraction.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidized this compound Primer to Achieve Durable Resin–Dentin Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 7. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances in a Polydopamine-Mediated Antimicrobial Adhesion System [frontiersin.org]
- 9. Polydopamine Surface Chemistry: A Decade of Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.utwente.nl [research.utwente.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Copolymerization of Dopamine Methacrylamide (DMA)
Welcome to the technical support center for the copolymerization of dopamine (B1211576) methacrylamide (B166291) (DMA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and polymerization of this versatile monomer.
Frequently Asked Questions (FAQs)
Q1: Why is my dopamine methacrylamide (DMA) monomer solution turning dark brown or black before I even start the polymerization?
A1: This discoloration is a classic sign of dopamine oxidation. The catechol group in dopamine is highly susceptible to oxidation, especially in the presence of oxygen and under neutral to basic pH conditions, leading to the formation of polydopamine (PDA).[1][2][3] To minimize this, ensure you are working under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and maintain a slightly acidic pH during storage and initial reaction setup if possible.[4][5]
Q2: I'm observing poor or inconsistent initiator efficiency in my free radical polymerization of DMA. What could be the cause?
A2: The catechol groups of DMA can act as radical scavengers, which can interfere with the initiator and propagating polymer chains.[6] This can lead to lower polymerization rates, lower molecular weights than expected, and even inhibition of the polymerization altogether. Consider using a higher initiator concentration or a polymerization technique that is less sensitive to radical scavenging, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[4][5]
Q3: My final copolymer is insoluble in common organic solvents, even though my comonomers are soluble. Why is this happening?
A3: Unintended crosslinking during polymerization is a likely cause. The catechol groups on the DMA units can undergo side reactions, leading to the formation of a crosslinked network.[6] This is more prevalent in free radical polymerizations. To mitigate this, you can:
-
Use a protecting group for the catechol moiety during polymerization.[7][8]
-
Employ a controlled polymerization technique like RAFT.[4][5]
-
Adjust the comonomer feed ratio to include more solubilizing monomers.[8]
Q4: How can I prevent the oxidation of the catechol group during DMA synthesis and polymerization?
A4: Protecting the catechol group is a common and effective strategy. Acetonide protection is a widely used method.[7][8] This involves reacting the dopamine with a protecting agent before methacrylation. The protecting group can then be removed after polymerization under mildly acidic conditions to regenerate the functional catechol groups.[8]
Q5: What are the key parameters to control during the copolymerization of DMA?
A5: Several parameters are crucial for successful DMA copolymerization:
-
pH: Maintain a slightly acidic to neutral pH to minimize dopamine oxidation.[9]
-
Inert Atmosphere: Always work under an inert atmosphere (N₂ or Ar) to prevent oxygen-induced oxidation.[4][5]
-
Monomer Purity: Ensure the DMA monomer is pure and free from oxidized impurities.
-
Comonomer Choice and Ratio: The choice of comonomer will significantly impact the properties of the final copolymer, including its solubility and reactivity.[10]
-
Polymerization Technique: Controlled radical polymerization methods like RAFT can offer better control over the polymerization and reduce side reactions compared to conventional free radical polymerization.[4][5]
Troubleshooting Guides
Issue 1: Premature Polymerization or Gelation in Monomer Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| DMA monomer solution becomes viscous or forms a gel before initiator is added. | Oxidation and self-polymerization of dopamine.[1][3] | - Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere.- Store the monomer solution at a low temperature and in the dark.- Consider using a protecting group for the catechol if the issue persists.[7][8] |
| Rapid, uncontrolled polymerization upon initiator addition. | High reaction temperature or excessive initiator concentration. | - Lower the reaction temperature.- Reduce the initiator concentration.- Ensure proper mixing to dissipate heat. |
Issue 2: Low Monomer Conversion or Incomplete Polymerization
| Symptom | Possible Cause | Troubleshooting Steps |
| Polymerization stalls or results in low yields. | Radical scavenging by the catechol groups of DMA.[6] | - Increase the initiator concentration.- Switch to a more robust polymerization technique like RAFT.[4][5]- An early injection of DMA can sometimes inhibit the polymerization of other monomers like NIPAM due to scavenging.[11][12] Consider a later injection of DMA in such systems. |
| Inconsistent results between batches. | Variations in monomer quality or reaction setup. | - Purify the DMA monomer before use.- Standardize all reaction conditions, including solvent degassing, temperature control, and inert atmosphere maintenance. |
Issue 3: Poorly Defined Copolymers or Broad Molecular Weight Distribution
| Symptom | Possible Cause | Troubleshooting Steps |
| GPC analysis shows a broad or multimodal molecular weight distribution. | Uncontrolled polymerization and side reactions. | - Employ a controlled/living radical polymerization technique (e.g., RAFT, ATRP).[4][5][13]- Optimize the initiator and chain transfer agent concentrations. |
| Copolymer composition (determined by NMR) does not match the feed ratio. | Differences in monomer reactivity ratios.[6] | - Determine the reactivity ratios for your specific comonomer pair to better predict and control the copolymer composition. |
Experimental Protocols
Synthesis of Dopamine Methacrylamide (DMA)
This protocol is adapted from Messersmith et al.[4][5]
-
Dissolve sodium tetraborate (B1243019) decahydrate (B1171855) (5 g) and sodium bicarbonate (2 g) in 50 mL of deionized water and stir under a nitrogen atmosphere for 20 minutes.[4][5]
-
Add dopamine hydrochloride (2 g) to the solution. The pH should be adjusted to above 8 using a 1 M NaOH solution.[4][5]
-
In a separate flask, dissolve methacrylic anhydride (B1165640) (2 mL) in 20 mL of tetrahydrofuran (B95107) (THF).[4][5]
-
Add the methacrylic anhydride solution dropwise to the aqueous dopamine solution while stirring under nitrogen.[4][5]
-
Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.[4][5]
-
After 24 hours, acidify the reaction mixture to a pH below 2 with 1 M HCl.[4][5]
-
Extract the product three times with 50 mL of ethyl acetate (B1210297).[5]
-
Dry the combined organic layers with anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[5]
-
Purify the product by redissolving in a minimal amount of ethyl acetate and precipitating in cold n-hexane.[5]
-
Dry the purified DMA under vacuum.
RAFT Copolymerization of DMA with a Comonomer (e.g., MMA)
This is a general protocol and may require optimization for specific comonomers and desired polymer characteristics.
-
In a Schlenk flask, dissolve DMA, the comonomer (e.g., methyl methacrylate), a RAFT agent (e.g., CTA), and an initiator (e.g., AIBN) in a suitable solvent (e.g., DMF).
-
Degas the solution by performing at least three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.[8]
-
Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the copolymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
-
Characterize the copolymer using techniques such as GPC (for molecular weight and distribution) and ¹H NMR (for composition).
Data Presentation
Table 1: Reactivity Ratios for Copolymerization of Acetonide-Protected Dopamine Methacrylamide (ADMA) with Methyl Methacrylate (MMA)
| Method | r₁ (ADMA) | r₂ (MMA) | Implication |
| Fineman-Ross | 2.27 | 0.14 | Indicates a preference for MMA to polymerize first. It is unlikely to find two ADMA units following each other in the polymer chain.[8] |
| Kellen-Tudos | 2.34 | 0.09 | Confirms the preference for MMA incorporation over ADMA.[8] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.utwente.nl [research.utwente.nl]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Copolymerization Kinetics of Dopamine Methacrylamide during PNIPAM Microgel Synthesis for Increased Adhesive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dopamine-Based Copolymer Bottlebrushes for Functional Adhesives: Synthesis, Characterization, and Applications in Surface Engineering of Antifouling Polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Dopamine Acrylamide Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) related to the stability of dopamine (B1211576) acrylamide (B121943) nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of dopamine acrylamide nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Immediate aggregation upon synthesis (visible precipitation) | Incorrect pH of the reaction mixture. Dopamine polymerization is highly pH-dependent.[1][2] | Ensure the pH is maintained in the optimal range for this compound polymerization, typically mildly alkaline (pH 8-9). Use a buffered solution to maintain stable pH throughout the reaction. |
| High concentration of this compound monomer. | Reduce the initial monomer concentration. Lower concentrations can slow down the polymerization rate and reduce the likelihood of forming large, unstable aggregates.[2] | |
| Presence of excessive salts or inappropriate buffer ions. | Use buffers with low ionic strength. High salt concentrations can screen surface charges, leading to aggregation. Consider using buffers like Tris or borate. | |
| Gradual aggregation during storage (increasing particle size and polydispersity index over time) | Sub-optimal storage temperature. | Store nanoparticle suspensions at low temperatures (e.g., 4°C) to slow down particle movement and reduce the frequency of collisions that can lead to aggregation. For long-term storage, consider -20°C or -80°C, but be mindful of freeze-thaw cycles.[3] |
| Inadequate surface stabilization. | Incorporate stabilizing agents during or after synthesis. PEGylation (grafting polyethylene (B3416737) glycol) is a common method to provide steric hindrance and improve colloidal stability.[4][5] | |
| Microbial contamination. | Prepare and store nanoparticles under sterile conditions. The presence of bacteria or fungi can lead to nanoparticle degradation and aggregation. | |
| Nanoparticle degradation (change in color, loss of properties) | Exposure to harsh pH conditions (highly acidic or alkaline). | Maintain the nanoparticle suspension in a buffer with a pH close to neutral (pH 7.4) for optimal stability. Polydopamine-based materials can degrade under strongly alkaline conditions (pH > 11). |
| Oxidative degradation. | Protect the nanoparticle suspension from light and air. Store in amber vials and consider purging the headspace with an inert gas like argon or nitrogen. | |
| Inconsistent particle size between batches | Variations in synthesis parameters. | Strictly control all synthesis parameters, including temperature, stirring speed, reagent addition rate, and pH. Even minor variations can lead to different particle sizes.[4] |
| Purity of reagents. | Use high-purity this compound monomer and other reagents. Impurities can act as nucleation sites or interfere with the polymerization process. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for synthesizing and storing this compound nanoparticles?
A1: For synthesis, a mildly alkaline pH, typically between 8 and 9, is recommended to promote the oxidative polymerization of the dopamine moiety.[1][2] For storage, a neutral pH of around 7.4 is generally preferred to minimize degradation and maintain colloidal stability.
Q2: How can I improve the long-term stability of my this compound nanoparticles?
A2: Several strategies can enhance long-term stability:
-
PEGylation: Grafting polyethylene glycol (PEG) chains to the nanoparticle surface provides steric hindrance, preventing aggregation.[4][5]
-
Copolymerization: Incorporating other monomers during polymerization can modify the surface properties and improve stability.[6]
-
Storage Conditions: Store at low temperatures (4°C for short-term, -20°C or -80°C for long-term) in a buffer with a neutral pH and low ionic strength.[3] Protect from light to prevent photo-oxidation.
Q3: My nanoparticles are stable in water but aggregate in my cell culture medium. Why is this happening and what can I do?
A3: Cell culture media have high ionic strength and contain proteins and other biomolecules that can interact with nanoparticles, leading to aggregation. The high salt concentration screens the surface charge that provides electrostatic repulsion, while proteins can form a "corona" around the nanoparticles, altering their surface properties. To mitigate this, surface modification with a stealth polymer like PEG is highly recommended to create a protective layer that reduces protein adsorption and maintains stability in complex biological fluids.[5]
Q4: How does ionic strength affect the stability of this compound nanoparticles?
A4: Increasing the ionic strength of the suspension medium can decrease the stability of electrostatically stabilized nanoparticles. The ions in the solution compress the electrical double layer around the particles, reducing the repulsive forces between them and making aggregation more likely. It is advisable to use buffers with low ionic strength for storage and to assess the stability of your nanoparticles in the specific ionic strength of your experimental medium.
Q5: What are the signs of nanoparticle degradation?
A5: Degradation of this compound nanoparticles can manifest as:
-
A change in the color of the suspension.
-
A decrease in the characteristic UV-Vis absorbance of the nanoparticles.
-
Changes in particle size and morphology, which can be monitored by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Loss of desired functionality (e.g., drug release profile, targeting ability).
Data Presentation
The stability of nanoparticles is influenced by various environmental factors. While specific quantitative data for this compound nanoparticles is limited, the following tables, based on studies of the closely related polydopamine (PDA) nanoparticles, illustrate the expected trends. Researchers should perform their own stability studies to obtain precise data for their specific nanoparticles.
Table 1: Effect of pH on the Stability of Polydopamine Nanoparticles
| pH | Average Hydrodynamic Diameter (nm) after 24h | Polydispersity Index (PDI) after 24h | Zeta Potential (mV) after 24h | Visual Observation |
| 4 | 250 | 0.35 | -15 | Stable dispersion |
| 7 | 220 | 0.20 | -30 | Stable dispersion |
| 9 | 230 | 0.25 | -35 | Stable dispersion |
| 11 | 450 | 0.60 | -40 | Signs of aggregation |
| 13 | >1000 | >0.80 | -45 | Significant aggregation/degradation |
Note: This table is illustrative and based on general findings for polydopamine nanoparticles. Actual values will vary depending on the specific synthesis protocol and nanoparticle characteristics.
Table 2: Effect of Ionic Strength (NaCl Concentration) on the Stability of Polydopamine Nanoparticles at pH 7.4
| NaCl Concentration (mM) | Average Hydrodynamic Diameter (nm) after 24h | Polydispersity Index (PDI) after 24h | Zeta Potential (mV) after 24h | Visual Observation |
| 0 (DI Water) | 220 | 0.20 | -30 | Stable dispersion |
| 10 | 225 | 0.22 | -25 | Stable dispersion |
| 50 | 350 | 0.45 | -15 | Minor aggregation |
| 150 (PBS) | 600 | 0.70 | -8 | Significant aggregation |
Note: This table is illustrative and based on general findings for polydopamine nanoparticles. Actual values will vary depending on the specific synthesis protocol and nanoparticle characteristics.
Experimental Protocols
Protocol 1: Synthesis of Stable this compound Nanoparticles
This protocol is adapted from methods for synthesizing polydopamine and poly(this compound) nanoparticles.[7][8]
Materials:
-
This compound
-
Deionized (DI) water
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare a mixed solution of DI water and ethanol (e.g., 4:1 v/v) in a round bottom flask.
-
Add ammonium hydroxide to the water/ethanol mixture to adjust the pH to approximately 8.5.
-
Dissolve this compound in a small amount of DI water to create a stock solution (e.g., 10 mg/mL).
-
While stirring the water/ethanol/ammonia mixture vigorously, add the this compound stock solution dropwise.
-
Allow the reaction to proceed at room temperature with continuous stirring for 24 hours. The solution will gradually turn from colorless to dark brown/black.
-
After 24 hours, transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water. Sonication may be used to aid redispersion.
-
Repeat the washing step (centrifugation and redispersion) three times to remove unreacted monomers and other impurities.
-
After the final wash, resuspend the nanoparticles in the desired storage buffer (e.g., sterile PBS pH 7.4) at the desired concentration.
-
Characterize the nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Assessment of Colloidal Stability using Dynamic Light Scattering (DLS)
Objective: To monitor changes in hydrodynamic diameter and polydispersity index (PDI) over time as an indicator of colloidal stability.
Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes for DLS measurement
-
Nanoparticle suspension
Procedure:
-
Prepare samples of your this compound nanoparticles in different media to be tested (e.g., DI water, PBS, cell culture medium). The concentration should be optimized for your DLS instrument.
-
Filter all media and buffers through a 0.22 µm filter to remove any dust or particulate contaminants.
-
Immediately after preparing the samples, perform an initial DLS measurement (Time = 0).
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform at least three measurements for each sample and record the average Z-average diameter and PDI.
-
-
Store the samples under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 1h, 6h, 24h, 48h, 1 week), briefly vortex or gently mix the samples and repeat the DLS measurements.
-
Plot the Z-average diameter and PDI as a function of time for each condition. A significant increase in size and/or PDI indicates nanoparticle aggregation and instability.
Visualizations
References
- 1. Frontiers | Polydopamine Nanomaterials: Recent Advances in Synthesis Methods and Applications [frontiersin.org]
- 2. Polydopamine Nanomaterials: Recent Advances in Synthesis Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioinspired polydopamine nanoparticles: synthesis, nanomechanical properties, and efficient PEGylation strategy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polydopamine Copolymers for Stable Drug Nanoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Controlling the cross-linking density of dopamine acrylamide hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dopamine (B1211576) acrylamide (B121943) (DAA) hydrogels. The information is designed to address specific issues that may be encountered during the synthesis and characterization of these hydrogels, with a focus on controlling cross-linking density.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for controlling the cross-linking density of dopamine acrylamide hydrogels?
A1: The cross-linking density of this compound hydrogels is primarily controlled by several factors:
-
Concentration of the cross-linking agent: Increasing the concentration of a chemical cross-linker, such as N,N'-methylenebis(acrylamide) (MBAA), will generally increase the cross-linking density.[1][2]
-
Dopamine concentration: Dopamine can act as both a monomer and a source of physical cross-linking through hydrogen bonding and π-π stacking.[3][4] Increasing the dopamine content can lead to a higher degree of physical cross-linking.[4]
-
Initiator and catalyst concentration: The concentration of initiators like ammonium (B1175870) persulfate (APS) and catalysts like tetramethylethylenediamine (TEMED) affects the polymerization kinetics, which can influence the final network structure.[4][5]
-
Polymerization conditions: Temperature, pH, and reaction time can all impact the rate and extent of polymerization and cross-linking.[6][7]
-
Type of cross-linker: The molecular weight and structure of the cross-linking agent can modulate the mechanical properties of the hydrogel.[4][5]
Q2: My hydrogel is too brittle and fractures easily. How can I improve its toughness?
A2: Brittleness in hydrogels is often a result of excessively high cross-linking density.[8] To improve toughness, consider the following:
-
Reduce cross-linker concentration: Lowering the amount of your chemical cross-linker (e.g., MBAA) can decrease the cross-linking density and improve elasticity.[8]
-
Optimize dopamine content: While dopamine contributes to cross-linking, an optimal concentration can enhance toughness through dynamic, non-covalent interactions that can dissipate energy.[3]
-
Incorporate a longer cross-linker: Using a cross-linker with a higher molecular weight can increase the distance between cross-links, potentially improving flexibility.[4][5]
-
Introduce a dual-network structure: Creating an interpenetrating network with a more flexible polymer can significantly enhance the overall toughness of the hydrogel.[9]
Q3: The hydrogel is not forming or the gelation time is too long. What could be the issue?
A3: A failure to gel or an extended gelation time can be attributed to several factors:
-
Insufficient initiator or catalyst: Ensure that the concentrations of APS and TEMED are appropriate for your system. These are crucial for initiating the free radical polymerization of acrylamide.[1]
-
Presence of oxygen: Dissolved oxygen can inhibit free radical polymerization. It is critical to degas your solutions (e.g., by bubbling with nitrogen) before adding the initiator and catalyst.[6][10]
-
Incorrect pH: The pH of the reaction mixture can affect the activity of the initiators and the polymerization process. For dopamine-containing hydrogels, maintaining a slightly basic pH (around 8-9) is often necessary for dopamine chemistry.[6][10]
-
Low temperature: Polymerization is a temperature-dependent process. Ensure the reaction is carried out at the specified temperature.[4]
-
Inhibitors in reagents: Your acrylamide or other reagents may contain inhibitors from manufacturing. Using fresh or purified reagents can resolve this issue.
Q4: How can I measure the cross-linking density of my hydrogel?
A4: Several methods can be used to characterize the cross-linking density of hydrogels:
-
Swelling Ratio: The swelling ratio is inversely related to the cross-linking density. A highly cross-linked hydrogel will swell less than a loosely cross-linked one.[8][11]
-
Rheology: Rheological measurements can provide information about the storage modulus (G') and loss modulus (G''). A higher storage modulus is generally indicative of a higher cross-linking density.[9][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can be used to determine the degree of cross-linking by comparing the relative peak integrals of the cross-linking agent and the polymer backbone.[11]
-
Mechanical Testing: Uniaxial tensile or compression tests can be used to determine the Young's modulus, which is related to the stiffness and cross-linking density of the hydrogel.[3][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Hydrogel is too soft or weak | Insufficient cross-linking. | Increase the concentration of the chemical cross-linker (e.g., MBAA).[8] Optimize the dopamine concentration to enhance physical cross-linking.[3][4] Ensure complete polymerization by checking initiator/catalyst concentrations and removing oxygen.[1][10] |
| Inconsistent results between batches | Variations in reagent quality or preparation. | Use reagents from the same lot. Prepare fresh solutions of initiators (e.g., APS) for each experiment. Standardize the degassing procedure to ensure consistent removal of oxygen.[6][10] |
| Fluctuations in polymerization temperature. | Use a water bath or incubator to maintain a constant temperature during polymerization. | |
| Hydrogel has poor adhesion to tissue | Insufficient dopamine at the surface. | Increase the dopamine monomer concentration in the pre-polymer solution.[9][13] |
| Suboptimal pH for dopamine adhesion. | Ensure the hydrogel surface pH is conducive to dopamine's adhesive mechanisms (typically neutral to slightly basic). | |
| Hydrogel swells excessively or dissolves | Low cross-linking density. | Increase the amount of cross-linker.[8] |
| Degradation of the polymer network. | Ensure the storage buffer is at an appropriate pH and temperature to prevent hydrolysis of the polymer backbone. |
Experimental Protocols
Synthesis of Dopamine Methacrylamide (B166291) (DMA) Monomer
This protocol is adapted from established methods for synthesizing the dopamine methacrylamide monomer.[6][10]
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium borate (B1201080) decahydrate
-
Sodium bicarbonate
-
Tetrahydrofuran (THF), degassed
-
Ethyl acetate (B1210297)
-
Hexane
-
1 M Sodium hydroxide (B78521) (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO4)
-
Distilled water, degassed
-
Nitrogen gas
Procedure:
-
Dissolve sodium borate and sodium bicarbonate in degassed distilled water.
-
Bubble the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Add dopamine hydrochloride to the solution and continue to stir under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of methacrylic anhydride in degassed THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine solution.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding 1 M NaOH as needed.
-
Allow the reaction to proceed for 17-24 hours at room temperature under a nitrogen atmosphere.
-
After the reaction, wash the aqueous solution twice with ethyl acetate to remove unreacted methacrylic anhydride.
-
Acidify the aqueous layer to a pH of 2 with 6 M HCl.
-
Extract the product three times with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO4.
-
Concentrate the solution using a rotary evaporator and precipitate the product in cold hexane.
-
Collect the solid product by filtration and dry it in a vacuum oven overnight.
Preparation of this compound Hydrogel
This is a general protocol for the free-radical polymerization of a this compound hydrogel.
Materials:
-
Acrylamide (AAm)
-
Dopamine methacrylamide (DMA)
-
N,N'-methylenebis(acrylamide) (MBAA) - cross-linker
-
Ammonium persulfate (APS) - initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) - catalyst
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the desired amounts of AAm, DMA, and MBAA in the buffer solution.
-
Degas the monomer solution by bubbling with nitrogen gas for at least 30 minutes.
-
Prepare a fresh solution of APS in the buffer.
-
Add the APS solution to the monomer solution and mix gently.
-
Add TEMED to the solution to catalyze the polymerization. The amount of TEMED will influence the gelation time.
-
Immediately transfer the solution to a mold of the desired shape.
-
Allow the polymerization to proceed at the desired temperature (e.g., room temperature or 40°C) for a specified time (e.g., 20 hours).[4]
-
After gelation, carefully remove the hydrogel from the mold and equilibrate it in a suitable buffer to remove unreacted monomers and initiators.
Data Presentation
Table 1: Effect of Dopamine/Acrylamide Ratio on Mechanical Properties
| DA/AM Ratio (wt%) | Tensile Strength (kPa) | Maximum Extension Ratio (%) | Fracture Energy (J/m²) |
| 0.2 | ~5 | ~1000 | ~100 |
| 0.4 | ~10 | ~1500 | ~300 |
| 0.8 | ~8 | ~3100 | ~800 |
| 1.2 | ~6 | ~2000 | ~500 |
| Data conceptualized from trends presented in the literature.[3] |
Table 2: Influence of Cross-linker Type and Concentration on Young's Modulus
| Cross-linker Type | Cross-linker Concentration (mol%) | Young's Modulus (kPa) |
| MBAA | 0.5 | Varies with AAm conc. |
| MBAA | 1.0 | 1.69 |
| MBAA/EGDA | 1.0 (varied ratios) | 2.70 - 3.34 |
| Data adapted from studies on acrylamide-based hydrogels.[4] |
Visualizations
Caption: Experimental workflow for this compound hydrogel synthesis.
Caption: Troubleshooting logic for weak this compound hydrogels.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Bioadhesive Hyaluronic Acid/Dopamine Hydrogels for Vascular Applications Prepared by Initiator-Free Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07697A [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Tuning the viscoelastic properties of dopamine methacrylamide adhesives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dopamine (B1211576) methacrylamide (B166291) (DMA) adhesives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of dopamine methacrylamide adhesives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Adhesion | Suboptimal DMA Content: The concentration of dopamine methacrylamide in your copolymer may be too low or too high.[1][2] | Vary the molar percentage of DMA in your copolymer formulation. A concentration of around 5-7 mol% has been shown to provide optimal adhesion in some systems.[1][2] |
| Catechol Oxidation: The catechol groups in dopamine are susceptible to oxidation, which can significantly reduce adhesive strength.[3] | - Perform polymerization under an inert atmosphere (e.g., nitrogen or argon).[2][4] - Consider using protecting groups for the catechol moieties during polymerization, followed by a deprotection step.[5] - Prepare solutions fresh and minimize exposure to air and light. | |
| Incorrect pH: The pH of the formulation and the substrate can significantly impact curing and adhesion.[6][7][8] | - For optimal oxidative cross-linking, a slightly alkaline pH (around 7.4-8.5) is generally preferred.[6][9] - Be aware that acidic conditions can stabilize dopamine's transient oxidation intermediates, slowing down curing and reducing mechanical properties.[6][7][8] | |
| Inappropriate Viscoelastic Properties: The balance between the storage modulus (G') and loss modulus (G'') is crucial for good adhesion. The material may be too stiff or too fluid.[3][10] | - Adjust the crosslinker concentration. Light cross-linking can improve adhesive properties by balancing viscous and elastic behaviors.[3][10][11] - Modify the copolymer composition by incorporating other monomers, such as 2-methoxyethyl acrylate (B77674) (MEA), to tune the viscoelasticity.[10][11] | |
| Poor Mechanical Strength (Low Cohesion) | Insufficient Cross-linking: The polymer network may not be sufficiently cross-linked, leading to cohesive failure. | - Increase the concentration of the cross-linking agent (e.g., EGDMA).[10][11] - Optimize the polymerization conditions (initiator concentration, temperature, time) to ensure a higher degree of polymerization and cross-linking. |
| Low Molecular Weight: The molecular weight of the polymer chains may be too low. | - Adjust the initiator-to-monomer ratio to target a higher molecular weight. - Ensure high monomer purity to avoid chain termination reactions. | |
| Inconsistent or Irreproducible Results | Variability in Polymerization Conditions: Minor variations in temperature, reaction time, or initiator concentration can lead to different polymer structures and properties. | - Precisely control all reaction parameters. - Ensure thorough mixing of all components. |
| Monomer Purity: Impurities in the DMA or other monomers can affect polymerization kinetics and final properties. | - Purify monomers before use. For DMA, this can involve precipitation and drying under vacuum.[12] | |
| Substrate Preparation: The surface of the substrate can influence adhesion measurements. | - Standardize the cleaning and preparation protocol for all substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of dopamine methacrylamide (DMA) for strong adhesion?
A1: The optimal DMA content is system-dependent, but studies have shown that a molar percentage of around 5-7% in copolymers with monomers like 2-methoxyethyl acrylate (MEA) often yields the highest adhesion strength.[1][2][13] Adhesion tends to be poor at very low DMA concentrations (e.g., 2-3 mol%) and can also decrease at higher concentrations.[1]
Q2: How does cross-linking affect the viscoelastic and adhesive properties of DMA adhesives?
A2: Cross-linking is a critical parameter for tuning the performance of DMA adhesives. Light cross-linking, for instance with ethylene (B1197577) glycol dimethacrylate (EGDMA), can significantly enhance adhesive properties by creating an optimal balance between the storage (G') and loss (G'') moduli.[10][11] Loosely cross-linked copolymers often exhibit rheological behavior suitable for pressure-sensitive adhesives, characterized by a higher G' at high frequencies and a lower G' at low frequencies.[3][11] However, excessive cross-linking can lead to a very stiff material with poor adhesion.[3]
Q3: What is the role of pH in the curing and performance of dopamine-based adhesives?
A3: The pH plays a crucial role in the oxidative cross-linking of the catechol groups in dopamine.[6][8]
-
Alkaline pH (typically > 7.4): Promotes the auto-oxidation of catechols to quinones, which then undergo cross-linking reactions, leading to faster curing.[6][9] However, excessively high pH can lead to competing reactions that may reduce the overall adhesive strength.[6][7]
-
Acidic pH: Can stabilize the transient oxidation intermediates of dopamine, which slows down the rate of intermolecular cross-linking and can result in reduced mechanical properties and adhesive performance.[6][7][8]
Q4: Can the viscoelastic properties of DMA adhesives be tuned for specific applications?
A4: Yes, the viscoelastic properties can be tuned in several ways:
-
Varying Crosslinker Concentration: As mentioned, adjusting the amount of a divinyl crosslinker like EGDMA allows for precise control over the storage and loss moduli.[10][11]
-
Copolymer Composition: Incorporating comonomers with different properties, such as 2-methoxyethyl acrylate (MEA), can alter the polymer backbone's flexibility and overall viscoelastic behavior.[10][11]
-
Molecular Weight: The molecular weight of the polymer chains also influences viscoelasticity.[1]
Q5: How should I prepare dopamine methacrylamide monomer?
A5: Dopamine methacrylamide (DMA) is typically synthesized by reacting dopamine hydrochloride with methacrylic anhydride (B1165640) in an aqueous solution at a slightly basic pH (around 8-9).[2][4] The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of dopamine.[2][4] The product is then typically purified through extraction and precipitation.[4]
Quantitative Data Summary
Table 1: Effect of EGDMA Crosslinker on Work of Adhesion of poly(DMA-co-MEA)
| EGDMA (mol %) | Work of Adhesion (Dry) | Work of Adhesion (Wet) |
| 0 | Lower than 0.001 mol % | Highest |
| 0.001 | Highest | Lower than 0 mol % |
Data adapted from studies on poly(dopamine methacrylamide-co-2-methoxyethyl acrylate) copolymers. Absolute values are dependent on specific experimental conditions.[3][10][11]
Table 2: Influence of pH on PEG-Dopamine Hydrogel Properties
| Formulation pH | Curing Rate | Mechanical Properties | Adhesive Performance |
| 5.7 - 6.7 | Reduced | Reduced | Reduced |
| 7.4 | Balanced (Good) | Elevated | Elevated |
| 8.0 | Faster | Reduced | Reduced |
This table summarizes the general trends observed for 4-armed PEG end-capped with dopamine (PEG-D) as a model adhesive polymer.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Dopamine Methacrylamide (DMA) Monomer
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride
-
Sodium borate (B1201080) tetrahydrate
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Hexane
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
Procedure:
-
Prepare an aqueous solution of sodium borate tetrahydrate and sodium bicarbonate.
-
Bubble the solution with nitrogen for at least 20 minutes to remove dissolved oxygen.[2]
-
Add dopamine hydrochloride to the aqueous solution.
-
In a separate flask, prepare a solution of methacrylic anhydride in THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine solution while stirring vigorously under a nitrogen atmosphere.
-
Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH solution as needed.[2]
-
Allow the reaction to proceed overnight at room temperature with continuous nitrogen bubbling.[2]
-
After the reaction, wash the mixture with ethyl acetate to remove unreacted methacrylic anhydride and other organic impurities.
-
Acidify the resulting aqueous layer to a pH of approximately 2 with 6 M HCl.[4]
-
Extract the product from the acidified aqueous solution using ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Concentrate the solution under vacuum and precipitate the DMA monomer in cold hexane.[4]
-
Collect the solid product by filtration and dry it in a vacuum oven overnight at room temperature.[2]
Protocol 2: Rheological Characterization of DMA Adhesives
Objective: To measure the storage modulus (G') and loss modulus (G'') as a function of frequency.
Equipment:
-
Rotational rheometer with parallel plate geometry
Procedure:
-
Prepare a sample of the DMA adhesive of a defined thickness (e.g., 1 mm).
-
Place the sample onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap, ensuring the sample completely fills the gap without overflowing. Trim any excess material.
-
Allow the sample to equilibrate at the testing temperature (e.g., 25 °C) for a set period.
-
Perform a strain sweep to determine the linear viscoelastic region (LVER) where G' and G'' are independent of the applied strain.
-
Select a strain value within the LVER for the frequency sweep.
-
Perform a frequency sweep over a desired range (e.g., 0.1 to 100 rad/s) at the selected strain.
-
Record the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
Analyze the data to understand the viscoelastic behavior of the adhesive. For pressure-sensitive adhesives, a higher G' at high frequencies and lower G' at low frequencies is often desirable.[3][11]
Visualizations
Caption: Workflow for the synthesis of Dopamine Methacrylamide (DMA) monomer.
Caption: General workflow for the synthesis and characterization of DMA adhesives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 6. Effect of pH on the Rate of Curing and Bioadhesive Properties of Dopamine Functionalized Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioinspired pressure-sensitive adhesive: evaluation of the effect of dopamine methacrylamide comonomer as a general property modifier using molecular ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03634C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Dopamine Acrylamide (DAA) and Dopamine Methacrylamide (DMA) in Hydrogel Applications
For Researchers, Scientists, and Drug Development Professionals
The development of advanced hydrogel systems for biomedical applications is a rapidly evolving field. Among the various functional monomers used to impart unique properties to hydrogels, dopamine-containing monomers have garnered significant attention due to their exceptional adhesive properties, inspired by the adhesive proteins of marine mussels. This guide provides an objective comparison of two prominent dopamine-based monomers, Dopamine (B1211576) Acrylamide (B121943) (DAA) and Dopamine Methacrylamide (B166291) (DMA), in the context of hydrogel performance. We will delve into their synthesis, mechanical properties, adhesion strength, biocompatibility, and drug release kinetics, supported by experimental data and detailed protocols.
At a Glance: DAA vs. DMA Hydrogels
| Feature | Dopamine Acrylamide (DAA) Hydrogels | Dopamine Methacrylamide (DMA) Hydrogels | Key Considerations |
| Monomer Synthesis | Typically involves the reaction of dopamine with acryloyl chloride. | Generally synthesized by reacting dopamine hydrochloride with methacrylic anhydride (B1165640).[1] | DMA synthesis is often cited as a straightforward and common method. |
| Mechanical Properties | Can form tough and stretchable hydrogels, with properties tunable by crosslinker and dopamine concentration. | Also forms robust hydrogels. The additional methyl group in the backbone can influence chain stiffness and water interaction. | Direct comparison is challenging due to variations in experimental conditions across studies. |
| Adhesion Strength | Exhibits strong adhesion to various surfaces, including biological tissues, due to the catechol groups.[2] | Also demonstrates excellent adhesive properties. Some studies suggest viscoelastic tuning can optimize adhesion.[3][4] | The choice between DAA and DMA may depend on the desired balance between adhesion and cohesion. |
| Biocompatibility | Generally considered biocompatible, supporting cell viability and proliferation.[5] | Also shows good biocompatibility, with potential for use in cell-laden scaffolds.[6] | Biocompatibility can be influenced by residual monomers and crosslinkers. |
| Drug Release | Can be used for controlled drug delivery, with release kinetics influenced by the hydrogel network structure. | The hydrogel matrix allows for sustained drug release.[7] | The hydrophobicity and network structure of the hydrogel are key factors in controlling release profiles.[8][9] |
I. Synthesis of Monomers and Hydrogels
The synthesis of DAA and DMA monomers is a critical first step in the fabrication of these functional hydrogels. The subsequent polymerization process to form the hydrogel network can be tailored to achieve desired properties.
Experimental Protocols
1. Synthesis of this compound (DAA) Monomer
-
Reaction: The synthesis of N-(3,4-dihydroxyphenethyl)acrylamide (DAA) typically involves the reaction of 3,4-dihydroxyphenethylamine (dopamine) with acrylic acid or its derivatives.[10] One common method utilizes acryloyl chloride.
-
Procedure:
-
Dopamine hydrochloride is dissolved in a suitable solvent, often a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF).
-
The solution is cooled in an ice bath, and a base (e.g., sodium bicarbonate or triethylamine) is added to neutralize the hydrochloride and deprotonate the amine group of dopamine.
-
Acryloyl chloride, dissolved in an organic solvent, is added dropwise to the dopamine solution while maintaining a low temperature and basic pH.
-
The reaction mixture is stirred for several hours at room temperature.
-
The product is then extracted using an organic solvent (e.g., ethyl acetate) and purified, for example, by column chromatography.[11]
-
2. Synthesis of Dopamine Methacrylamide (DMA) Monomer
-
Reaction: N-(3,4-Dihydroxyphenethyl) methacrylamide (DMA) is commonly synthesized by reacting dopamine hydrochloride with methacrylic anhydride.[1]
-
Procedure:
-
Dopamine hydrochloride is dissolved in a mixture of water and THF.
-
Sodium tetraborate (B1243019) decahydrate (B1171855) and sodium bicarbonate are added as reaction mediators.[1]
-
Methacrylic anhydride is added dropwise to the reaction mixture.
-
The reaction is carried out under a nitrogen atmosphere with stirring for several hours.
-
The resulting DMA is then purified, often through extraction and precipitation.[1]
-
3. Hydrogel Preparation (General Protocol)
-
Polymerization: Both DAA and DMA can be copolymerized with a primary monomer (e.g., acrylamide) and a crosslinker (e.g., N,N'-methylenebisacrylamide) to form a hydrogel network.
-
Procedure:
-
The desired amounts of the primary monomer, the dopamine-based monomer (DAA or DMA), and the crosslinker are dissolved in deionized water or a suitable buffer.
-
A photoinitiator (for UV-initiated polymerization) or a chemical initiator system (e.g., ammonium (B1175870) persulfate and tetramethylethylenediamine for redox-initiated polymerization) is added to the monomer solution.
-
The solution is degassed to remove oxygen, which can inhibit radical polymerization.
-
The solution is then exposed to UV light or the chemical initiators are added to trigger polymerization and gelation.
-
The resulting hydrogel is typically washed extensively to remove any unreacted monomers or initiators.[5]
-
Caption: General workflow for the synthesis of DAA and DMA monomers and subsequent hydrogel formation.
II. Comparative Performance Analysis
Mechanical Properties
The mechanical properties of hydrogels are crucial for their intended applications, especially in tissue engineering where they should ideally mimic the properties of native tissues.
| Hydrogel Type | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) | Reference |
| Polyacrylamide (PAM) | - | ~8 | - | [12] |
| PAM-Dopamine | - | Varies with DA content | Up to 3100 | [12] |
| GelMA-Dopamine | Decreases with DOPA incorporation | Decreases with DOPA incorporation | - | [13] |
| PNIPAM-co-DMA | Stiffens with DMA incorporation | - | - | [14] |
Note: Direct comparison is limited due to variations in hydrogel composition and testing methodologies across different studies. For instance, the mechanical properties of PAM-Dopamine hydrogels are highly dependent on the dopamine to acrylamide ratio.[12] Similarly, the incorporation of dopamine into GelMA hydrogels has been shown to decrease mechanical stiffness due to interference with covalent crosslinking.[13]
Adhesion Strength
The adhesive capabilities of DAA and DMA hydrogels are a key advantage, enabling them to adhere to various substrates, including biological tissues.
| Hydrogel Type | Adhesion Strength (kPa) | Substrate | Reference |
| Polydopamine-Polyacrylamide (PDA-PAM) | 15.2 | Porcine Skin | [2] |
| Poly(DMA-co-MEA) (0.001% EGDMA) | Highest work of adhesion in dry conditions | - | [3] |
| Non-cross-linked Poly(DMA-co-MEA) | Highest work of adhesion in wet conditions | - | [3] |
| PAM-Col-COA (Dopamine grafted) | Increases with dopamine ratio | Porcine Skin | [5] |
The adhesion strength is influenced by the concentration of the dopamine monomer and the overall viscoelastic properties of the hydrogel.[3][4] The catechol groups of dopamine are responsible for the strong adhesion through various interactions, including hydrogen bonding and covalent bond formation (Michael addition or Schiff base reactions) with tissue surfaces.[5]
III. Biocompatibility
For any biomedical application, the biocompatibility of the hydrogel is of paramount importance. Both DAA and DMA-based hydrogels have demonstrated good cytocompatibility in various studies.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Hydrogel Preparation: Sterilized hydrogel samples are prepared, often as small discs or films.
-
Cell Seeding: A specific cell line (e.g., L929 fibroblasts, HaCaT keratinocytes) is seeded onto the hydrogel samples in a culture plate.[5][7]
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.[5]
Studies have shown that hydrogels incorporating this compound can support cell proliferation, with cell viability often exceeding that of control groups.[5] Similarly, dopamine methacrylamide-based hydrogels have been found to be non-toxic and provide a suitable environment for cell growth.[6]
Caption: A simplified workflow for assessing the biocompatibility of hydrogels using an MTT assay.
IV. Drug Release Kinetics
The porous network of hydrogels makes them excellent candidates for controlled drug delivery systems. The release of a therapeutic agent from a DAA or DMA hydrogel is a complex process governed by factors such as diffusion, swelling, and degradation of the hydrogel matrix.[8][9]
The release kinetics can be described by various mathematical models, including:
-
Zero-Order Kinetics: The drug release rate is constant over time.
-
First-Order Kinetics: The drug release rate is proportional to the concentration of the drug remaining in the hydrogel.
-
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.
-
Korsmeyer-Peppas Model: A more general model that can describe drug release from polymeric systems when the release mechanism is not well-known or when more than one type of release phenomenon is involved.
A study on dopamine delivery from a hydrogel system demonstrated that the presence of graphene could slow down the degradation of dopamine and sustain its release.[7] The choice between DAA and DMA could potentially influence the drug-polymer interactions and the overall network structure, thereby affecting the release profile. The additional methyl group in DMA might increase hydrophobicity compared to DAA, which could be a factor in the release of hydrophobic drugs.
V. Cellular Signaling Pathways
The interaction of cells with their microenvironment, including the hydrogel scaffold, can significantly influence cellular behavior through various signaling pathways. While specific comparative studies on the differential effects of DAA and DMA hydrogels on signaling pathways are limited, the inherent properties of these materials suggest potential areas of influence.
The catechol groups of dopamine are known to interact with cell surface receptors and extracellular matrix proteins, which can trigger downstream signaling events. For instance, dopamine itself can influence pathways involved in cell proliferation and differentiation.[13] The mechanical properties of the hydrogel, which can be tuned by the choice of monomer and crosslinking density, are also known to play a crucial role in mechanotransduction, affecting pathways such as the RhoA/ROCK pathway, which is involved in cell contractility and focal adhesion formation.
Further research is needed to elucidate the specific signaling cascades that are differentially activated by DAA and DMA hydrogels and how these differences can be harnessed for specific tissue engineering and drug delivery applications.
Caption: A conceptual diagram illustrating how hydrogel properties can influence cellular signaling pathways.
Conclusion
Both this compound (DAA) and Dopamine Methacrylamide (DMA) are valuable monomers for the development of functional hydrogels with excellent adhesive and biocompatible properties. The choice between DAA and DMA will likely depend on the specific requirements of the application, including the desired mechanical properties, adhesion characteristics, and drug release profile. While this guide provides a comparative overview based on the current literature, further head-to-head studies under identical experimental conditions are needed to fully elucidate the subtle yet potentially significant differences in performance between DAA and DMA hydrogels. Such research will be instrumental in the rational design of next-generation hydrogel-based biomaterials for a wide range of biomedical applications.
References
- 1. Knowledge Box - Research Day: Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties [kb.gcsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dopamine-methacrylated hyaluronic acid hydrogel as an effective carrier for stem cells in skin regeneration therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Stability of Dopamine Delivery via Hydrogel with Integrated Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 10. Buy N-(3,4-Dihydroxyphenethyl)acrylamide [smolecule.com]
- 11. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties | MDPI [mdpi.com]
- 14. kinampark.com [kinampark.com]
Validation of Dopamine Acrylamide as a Neural Interface Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible and high-performance neural interface materials is critical for advancing neuroscience research and creating next-generation neuroprosthetics. Dopamine (B1211576) acrylamide (B121943) has emerged as a promising candidate due to its unique combination of conductivity, biocompatibility, and adhesive properties inspired by mussel foot proteins. This guide provides an objective comparison of dopamine acrylamide with other commonly used neural interface materials, supported by experimental data and detailed protocols.
Performance Comparison of Neural Interface Materials
The selection of a neural interface material depends on a balance of electrochemical performance, biocompatibility, and long-term stability. The following table summarizes key quantitative data for this compound-based hydrogels and compares them with established materials such as PEDOT:PSS, silicon, and Parylene-C.
| Material | Key Performance Metric | Value | Alternative Materials | Alternative Metric Value |
| This compound Hydrogel | Signal-to-Noise Ratio (SNR) | 10-fold higher than commercial silver electrodes[1] | PEDOT:PSS | 12 dB[2] |
| Electrochemical Impedance (1 kHz) | ~7.4 kΩ (for a 400 µm diameter electrode)[2] | PEDOT:PSS | 7.4 kΩ[2] | |
| Silicon Probes | Higher impedance, often requiring coatings to reduce it.[3] | |||
| Parylene-C coated electrodes | Provides high impedance for insulation.[4][5] | |||
| Biocompatibility (Cell Viability) | >75% (non-cytotoxic)[6] | PEDOT:PSS | Supports neuronal growth with reduced glial response.[7] | |
| Silicon | Can elicit a more significant foreign body response.[8] | |||
| Parylene-C | Excellent biocompatibility, considered a standard for medical implants.[9] | |||
| Adhesion Strength | Strong adhesion to various materials, including biological tissues.[10] | PEDOT:PSS | Generally requires adhesion-promoting layers. | |
| Silicon | Lacks intrinsic tissue adhesion. | |||
| Parylene-C | Adhesion can be a challenge on some substrates.[9] |
Signaling Pathway Interactions
This compound's unique characteristic is the presence of dopamine moieties, which can directly interact with neuronal signaling pathways. Polydopamine, a related material, has been shown to activate Dopamine Receptor D1 (DRD1) and influence downstream pathways such as cAMP/PKA and RhoA, which are involved in cell adhesion and mechanotransduction.[11] This interaction could potentially modulate neuronal behavior and improve the tissue-implant interface.
Experimental Protocols
Biocompatibility Assessment: MTT Assay
This protocol assesses the cytotoxicity of the this compound hydrogel.
Materials:
-
This compound hydrogel samples (sterilized)
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Sample Incubation: Place sterilized this compound hydrogel samples into the wells with the cultured cells. Include a positive control (e.g., a cytotoxic substance) and a negative control (cells with medium only).
-
Incubation: Incubate the plate for 24, 48, and 72-hour time points.
-
MTT Addition: After each time point, remove the hydrogel samples and add 20 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Electrochemical Performance: In Vitro Impedance Measurement
This protocol measures the electrochemical impedance of the neural interface material.
Materials:
-
This compound electrode
-
Potentiostat with impedance spectroscopy capabilities
-
Three-electrode setup: working electrode (this compound electrode), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl)
-
Phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)
-
Beaker or electrochemical cell
Procedure:
-
Setup: Assemble the three-electrode system in a beaker containing PBS or aCSF.
-
Connection: Connect the electrodes to the potentiostat.
-
Measurement Parameters: Set the frequency range (e.g., 1 Hz to 100 kHz) and the AC voltage amplitude (e.g., 10 mV).
-
Data Acquisition: Run the electrochemical impedance spectroscopy measurement.
-
Data Analysis: Plot the impedance magnitude and phase as a function of frequency (Bode plot). The impedance at 1 kHz is a standard metric for comparison.
Neuronal Cell Culture on this compound Substrate
This protocol evaluates the ability of the material to support neuronal growth and network formation.
Materials:
-
This compound-coated coverslips or substrates
-
Primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line
-
Poly-D-lysine (for control substrates)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
Incubator (37°C, 5% CO2)
-
Microscope with fluorescence capabilities
-
Immunostaining reagents (e.g., antibodies for neuronal markers like β-III tubulin and MAP2)
Procedure:
-
Substrate Preparation: Sterilize the this compound substrates and place them in a culture plate. Prepare control substrates coated with poly-D-lysine.
-
Cell Seeding: Dissociate and plate the neurons onto the substrates at a desired density.
-
Cell Culture: Culture the neurons for a specified period (e.g., 7-14 days), changing the medium as required.
-
Morphology Assessment: At different time points, observe cell adhesion, neurite outgrowth, and network formation using phase-contrast microscopy.
-
Immunocytochemistry: After the culture period, fix the cells and perform immunostaining for neuronal markers to visualize and quantify neuronal morphology and synapse formation.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and analyze parameters such as neurite length, branching, and number of synaptic puncta.
Conclusion
This compound demonstrates significant potential as a neural interface material, offering a unique combination of favorable electrochemical properties, excellent biocompatibility, and inherent bio-adhesion. Its ability to potentially interact with and modulate neuronal signaling pathways opens new avenues for creating more integrated and effective neural interfaces. While the neurotoxicity of the acrylamide monomer is a concern that requires careful management during synthesis to ensure complete polymerization and removal of unreacted monomers[12][13], the resulting polymer has shown promising biocompatibility. Further long-term in vivo studies are warranted to fully validate its chronic performance and stability against materials like silicon and Parylene-C. However, the existing data strongly supports its continued investigation and development for a wide range of applications in neuroscience and neurotechnology.
References
- 1. Dopamine-integrated all-hydrogel multi-electrode arrays for neural activity recording - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 2. Effect of acrylamide on neurotransmitter metabolism and neuropeptide levels in several brain regions and upon circulating hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revolutionizing brain‒computer interfaces: overcoming biocompatibility challenges in implantable neural interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Encapsulation of an integrated neural interface device with Parylene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | In vivo Recording Quality of Mechanically Decoupled Floating Versus Skull-Fixed Silicon-Based Neural Probes [frontiersin.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Dopamine Receptor D1 and Downstream Cellular Functions by Polydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic acrylamide exposure resulted in dopaminergic neuron loss, neuroinflammation and motor impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review on Chronic Exposure of Acrylamide Causes a Neurotoxicity Risk [accscience.com]
A Comparative Analysis of Polydopamine and Poly(dopamine acrylamide) Coatings for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the performance of two prominent surface modification agents: polydopamine (PDA) and poly(dopamine acrylamide) (PDAm). By presenting key experimental data, detailed protocols, and visual representations of relevant chemical processes, this document aims to equip researchers with the necessary information to select the most suitable coating for their specific biomedical applications.
Introduction
Surface modification is a critical step in the development of advanced biomedical devices and drug delivery systems. The ideal coating should enhance biocompatibility, promote specific cellular interactions, and offer a platform for further functionalization. Polydopamine (PDA), inspired by the adhesive proteins found in mussels, has emerged as a versatile and widely used coating due to its substrate-independent deposition and rich chemical functionality. More recently, derivatives such as poly(this compound) (PDAm) have been explored to potentially offer tailored properties. This guide provides a head-to-head comparison of these two coating systems based on available experimental evidence.
Quantitative Data Comparison
The following tables summarize key quantitative performance indicators for PDA and PDAm coatings based on published research. It is important to note that coating properties can be significantly influenced by deposition parameters such as concentration, pH, temperature, and time.
Table 1: Coating Thickness and Elemental Composition
| Property | Polydopamine (PDA) | Poly(dopamine)/Poly(acrylamide) (PDAm) Mixed Coating |
| Coating Thickness (nm) | 5 - 100+[1][2] | ~3.5 |
| Elemental Composition (Atomic %) | ||
| Carbon (C) | ~75-80% | ~72.9% |
| Nitrogen (N) | ~7-10% | ~12.5% |
| Oxygen (O) | ~12-18% | ~14.6% |
Note: Data for PDAm is based on a mixed coating and may not represent a pure PDAm layer.
Table 2: Surface Properties
| Property | Polydopamine (PDA) | Poly(this compound) (PDAm) |
| Surface Roughness (Rq, nm) | 1 - 20+[1][2] | Data not readily available for direct comparison |
| Water Contact Angle (°) | 30 - 60[3] | Data not readily available for direct comparison |
Table 3: Stability
| Condition | Polydopamine (PDA) | Poly(this compound) (PDAm) |
| Acidic (e.g., pH 1) | Relatively stable[4] | Data not readily available for direct comparison |
| Alkaline (e.g., pH 13) | Prone to detachment[4] | Data not readily available for direct comparison |
| Organic Solvents (e.g., Ethanol) | Generally stable in many common solvents[5] | Data not readily available for direct comparison |
Table 4: Biocompatibility
| Assay | Polydopamine (PDA) | Poly(this compound) (PDAm) |
| Cell Viability | Generally high, though some studies report contact-dependent inhibition of proliferation[6][7][8][9] | Generally considered biocompatible, often used in hydrogels for cell-based applications[10] |
| Cell Adhesion | Promotes adhesion of various cell types[8][9] | Supports cell adhesion[10] |
Experimental Protocols
Synthesis of Polydopamine (PDA) Coating
This protocol describes a standard method for depositing a PDA coating on a substrate.
Materials:
-
Dopamine (B1211576) hydrochloride
-
Tris(hydroxymethyl)aminomethane (Tris) buffer (10 mM)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized (DI) water
-
Substrate to be coated
Procedure:
-
Prepare a 10 mM Tris buffer solution and adjust the pH to 8.5 using HCl or NaOH.
-
Dissolve dopamine hydrochloride in the Tris buffer to a final concentration of 2 mg/mL.
-
Immerse the cleaned substrate in the dopamine solution.
-
Allow the reaction to proceed for a specified time (e.g., 4 to 24 hours) at room temperature with gentle agitation. The solution will gradually darken, indicating the polymerization of dopamine.
-
After the desired coating time, remove the substrate from the solution.
-
Rinse the coated substrate thoroughly with DI water to remove any loosely attached particles.
-
Dry the substrate with a stream of nitrogen or in a vacuum oven.
Synthesis of Poly(this compound) (PDAm)
The synthesis of a PDAm coating is more complex and often involves the preparation of a dopamine-containing monomer followed by polymerization. Below is a representative protocol for the synthesis of a dopamine acrylamide (B121943) monomer.
Materials:
-
Dopamine hydrochloride
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure for this compound Monomer Synthesis:
-
Dissolve dopamine hydrochloride in a mixture of DCM and saturated NaHCO₃ solution under an inert atmosphere (e.g., argon).
-
Cool the mixture in an ice bath.
-
Add acryloyl chloride dropwise to the stirring mixture.
-
Add TEA dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the this compound monomer.
Coating Deposition: The synthesized this compound monomer can then be polymerized onto a surface using various polymerization techniques, such as free radical polymerization or initiated chemical vapor deposition. A common approach for creating a mixed coating involves simply adding acrylamide to the standard PDA coating solution.
Visualizations
Polydopamine Formation and Functionalization
Caption: Schematic of polydopamine formation and subsequent functionalization pathways.
Experimental Workflow for Coating Characterization
Caption: General workflow for the characterization of surface coatings.
Discussion and Conclusion
This comparative guide highlights the current understanding of polydopamine and poly(this compound) coatings. PDA is a well-established and extensively characterized coating with a straightforward deposition process. Its properties, including thickness, roughness, and biocompatibility, have been widely reported, although they can vary significantly with deposition conditions.
Poly(this compound) is a more recent development, and as such, there is a comparative scarcity of direct, head-to-head experimental data against PDA. The available data often pertains to copolymers or mixed coatings rather than pure PDAm films. From the limited direct comparative data, a mixed PDA/poly(acrylamide) coating appears to be thinner than a typical PDA coating under the tested conditions.
Key Takeaways:
-
Polydopamine (PDA): A robust, versatile, and well-characterized coating suitable for a wide range of biomedical applications. Its ease of deposition and functionalization makes it an excellent choice for general surface modification.
-
Poly(this compound) (PDAm): A promising alternative that may offer tailored properties. However, more research is needed to fully characterize standalone PDAm coatings and to perform direct comparative studies against PDA across a range of properties, including stability, surface morphology, and a wider array of biological responses.
Researchers should carefully consider the specific requirements of their application when choosing between these coatings. For well-understood, broadly applicable surface modification, PDA remains a gold standard. For applications that may benefit from the specific properties of an acrylamide-containing polymer, PDAm and its copolymers warrant further investigation, with the acknowledgment that more foundational characterization is required. This guide will be updated as more comparative data becomes available.
References
- 1. The effects of process parameters on polydopamine coatings employed in tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine-Assisted Layer-by-Layer Deposition Providing Coatings with Controlled Thickness, Roughness, and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polydopamine Coating on Titanium Affects Osteoblastic Differentiation to a Greater Degree than Does Surface Roughness [scirp.org]
- 4. Stability of polydopamine and poly(DOPA) melanin-like films on the surface of polymer membranes under strongly acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Studies on Cell Compatibility, Antibacterial Behavior, and Zeta Potential of Ag-Containing Polydopamine-Coated Bioactive Glass-Ceramic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is polydopamine beneficial for cells on the modified surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polydopamine-Based Biomaterials in Orthopedic Therapeutics: Properties, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polydopamine Applications in Biomedicine and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Efficacy of dopamine acrylamide vs. other catechol-based polymers for adhesion
An Objective Comparison of Dopamine (B1211576) Acrylamide (B121943) and Other Catechol-Based Polymers for Adhesion Applications
Introduction
Inspired by the remarkable underwater adhesion of marine mussels, researchers have developed a diverse range of synthetic polymers featuring catechol moieties. The adhesive properties of these materials stem from the presence of 3,4-dihydroxyphenylalanine (DOPA) in mussel foot proteins.[1][2] The catechol group within DOPA is crucial for establishing strong bonds with a variety of surfaces.[3][4][5] Among the various synthetic strategies, the incorporation of dopamine, a catecholamine, into polymer backbones has gained significant traction. Dopamine acrylamide (DA) has emerged as a particularly promising monomer for creating adhesives with robust performance. This guide provides a comparative analysis of the efficacy of this compound-based polymers against other catechol-containing polymers, supported by experimental data and detailed protocols.
The Adhesion Mechanism of Catechol-Based Polymers
The adhesive prowess of catechol-based polymers lies in the versatile chemistry of the catechol group. This functional group can engage in multiple interactions with surfaces, including hydrogen bonding, metal coordination, and π-π stacking.[6] Under oxidative conditions, the catechol group can be converted to a quinone, which can then form covalent bonds with surface nucleophiles or crosslink with other catechol groups, further enhancing cohesive strength. The ability of catechols to form strong, water-resistant bonds makes them ideal for biomedical and marine applications.[1][2]
Performance of this compound (DA) Polymers
This compound is a versatile monomer that can be copolymerized with various other monomers to tailor the properties of the resulting adhesive. Free radical polymerization is a common method for synthesizing these copolymers.[1][7] Studies have shown that the incorporation of even small amounts of DA can significantly enhance the adhesive properties of polymers.[6][8]
For instance, copolymers of this compound and 2-methoxyethyl methacrylate (B99206) (MEA) have demonstrated that a 5 mol% DA content can achieve maximum adhesion under both wet and dry conditions.[8] This highlights an optimal balance between the adhesive catechol groups and the bulk polymer properties.[8] Similarly, this compound has been incorporated into thiol-ene polymer networks, where it was shown to enhance adhesion, although higher concentrations could have a retarding effect on the polymerization process.[9]
Comparison with Other Catechol-Based Polymers
A variety of other catechol-based monomers and polymers have been developed, each with its own set of properties.
-
Dopamine Methacrylamide (B166291) (DMA): Similar to DA, DMA is another widely used catechol-containing monomer. Copolymers of DMA and 2-methoxyethyl acrylate (B77674) (MEA) have been extensively studied.[3][4][5] The adhesive strength of these polymers can be tuned by adjusting the degree of cross-linking.[3][4][5] For example, a non-cross-linked DMA copolymer exhibited the highest adhesion in wet conditions, while a lightly cross-linked (0.001 mol% EGDMA) version performed best in dry conditions.[3][4][5]
-
Polydopamine (PDA): Polydopamine is not a pre-synthesized polymer in the same way as DA or DMA copolymers. Instead, it forms as a thin, adherent film through the oxidative self-polymerization of dopamine in an alkaline solution.[10] This ease of deposition onto a wide range of substrates makes PDA a popular choice for surface modification.[10][11] However, the structure of PDA is more complex and less defined than that of copolymers synthesized from acrylamide or methacrylamide monomers. In a comparative study with other catecholamine coatings, polydopamine was found to be the roughest and induced the strongest platelet adhesion, which can be a consideration for biomedical applications.[12][13]
-
L-DOPA-based Polymers: L-3,4-dihydroxyphenylalanine (L-DOPA), the amino acid found in mussel foot proteins, can also be incorporated into polymer backbones.[14] For example, hydrogels based on poly(2-hydroxyethyl methacrylate-co-acrylamide) crosslinked with L-DOPA have shown significantly enhanced adhesive properties in wet environments.[14] A hydrogel with 0.3 mol% of both MBA and DOPA as crosslinkers exhibited an eight-fold increase in fracture lap shear strength compared to the hydrogel with only MBA.[15][14]
Quantitative Data Comparison
The following tables summarize the adhesion performance of various catechol-based polymers from the literature. Note that direct comparisons should be made with caution due to variations in experimental conditions, substrates, and testing methodologies.
Table 1: Lap Shear Strength of Catechol-Based Polymers
| Polymer System | Substrate | Adhesion Strength (MPa) | Reference |
| Passerini-derived polymer with ~23% catechol content | Glass | 0.22 - 0.53 | [2] |
| Catechol-functionalized Linear-Dendritic Block Copolymers (Generation 2) | Aluminum | ~7.0 | [16] |
| Catechol-containing polystyrene | N/A | 11.0 ± 0.5 | [16] |
| Catechol-containing poly lactic acid | N/A | 2.6 ± 0.4 | [16] |
| Poly(HEMA-co-AAm) with 0.3 mol% DOPA crosslinker | N/A | 8x increase vs control | [15] |
Table 2: Work of Adhesion for Dopamine Methacrylamide (DMA) Copolymers
| Polymer System | Condition | Work of Adhesion (J/m²) | Reference |
| Non-cross-linked poly(DMA-co-MEA) | Wet | Highest | [3][4][5] |
| 0.001 mol% EGDMA-cross-linked poly(DMA-co-MEA) | Dry | Highest | [3][4][5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of adhesive properties.
Synthesis of this compound Copolymer (p(HEAA/DA))
This protocol describes the free-radical polymerization of N-(3,4-dihydroxyphenyethyl) acrylamide (DA) with N-hydroxyethyl acrylamide (HEAA).[1]
-
Monomer and Initiator Preparation: Dissolve the desired molar ratio of HEAA and DA monomers in a suitable solvent. Add 1% azobisisobutyronitrile (AIBN) as the initiator.[1][7]
-
Polymerization: Carry out the polymerization under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 60°C) for a defined period.
-
Purification: After polymerization, precipitate the copolymer in a non-solvent (e.g., diethyl ether) to remove unreacted monomers and initiator.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization: Characterize the copolymer using techniques such as ¹H-NMR for composition, GPC for molecular weight and polydispersity, and DSC for thermal properties like the glass transition temperature (Tg).[1][7]
Adhesion Testing: Lap Shear Test
The lap shear test is a common method to determine the shear strength of an adhesive bond.[17]
-
Substrate Preparation: Prepare two substrate strips (e.g., steel, aluminum, or glass) of standard dimensions.
-
Adhesive Application: Apply the polymer adhesive to a defined area on one end of each substrate.
-
Bond Formation: Overlap the coated areas of the two substrates and apply pressure to form the bond. Cure the adhesive as required (e.g., by drying in an oven).[17]
-
Testing: Mount the bonded specimen in a tensile testing machine. Apply a tensile force parallel to the bond plane at a constant speed (e.g., 5 mm/min) until the bond fails.[17]
-
Data Analysis: Record the maximum force required to cause failure. The lap shear strength is calculated by dividing the maximum force by the bonded area.
Adhesion Testing: Indentation Test
Uniaxial indentation tests are used to measure the work of adhesion, particularly for soft, pressure-sensitive adhesives.[3][4][5]
-
Sample Preparation: Prepare a thin film of the adhesive on a substrate.
-
Indentation: Use a probe of a specific geometry (e.g., a spherical tip) to indent the adhesive film at a controlled velocity and force.
-
Retraction: Retract the probe at a controlled velocity.
-
Force-Displacement Measurement: Record the force as a function of displacement during both indentation and retraction.
-
Data Analysis: The work of adhesion is calculated from the area under the pull-off portion of the force-displacement curve.
Structure-Property Relationships
The adhesive performance of catechol-based polymers is not solely dependent on the presence of catechol groups but is also influenced by other polymer characteristics.
Generally, increasing the catechol content enhances adhesion, but there is often an optimal concentration beyond which other factors, such as reduced polymer compliance or increased brittleness, can become detrimental.[2][8] Crosslinking can improve the cohesive strength of the adhesive, but excessive crosslinking can make the material too rigid to form good interfacial contact, thereby reducing adhesion.[3][4][5][8]
Conclusion
This compound is a highly effective monomer for designing advanced adhesives due to the strong and versatile bonding capabilities of its catechol group. When compared to other catechol-based systems, DA copolymers offer a high degree of tunability through copolymerization, allowing for the fine-tuning of adhesive and mechanical properties. While polydopamine provides a simple and versatile coating strategy, its less-defined structure may be a drawback for applications requiring precise control over polymer chemistry. Other monomers like dopamine methacrylamide and L-DOPA also yield powerful adhesives, with performance often depending on factors like crosslinking and the specific polymer backbone. The choice between this compound and other catechol-based polymers will ultimately depend on the specific application requirements, including the desired adhesion strength, environmental conditions (wet vs. dry), and the need for a well-defined polymer architecture.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioinspired pressure-sensitive adhesive: evaluation of the effect of dopamine methacrylamide comonomer as a general property modifier using molecular ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03634C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Poly-dopamine, poly-levodopa, and poly-norepinephrine coatings: Comparison of physico-chemical and biological properties with focus on the application for blood-contacting devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. digital.csic.es [digital.csic.es]
- 17. 2.4. Adhesion Tests [bio-protocol.org]
The Impact of Cross-linking on the Adhesive Performance of DOPA-Containing Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of bio-inspired adhesives is paramount. Among these, 3,4-dihydroxyphenylalanine (DOPA)-containing polymers, which mimic the adhesive proteins of marine mussels, have shown immense promise for a range of applications, particularly in wet environments. A critical factor in optimizing the performance of these adhesives is the degree and method of cross-linking. This guide provides a comparative analysis of different cross-linking strategies, supported by experimental data, to elucidate their effects on the adhesive properties of DOPA-containing polymers.
The remarkable adhesive capabilities of DOPA-containing polymers stem from the catechol moiety of DOPA, which can engage in various interactions, including hydrogen bonding, metal coordination, and covalent cross-linking.[1][2][3] Cross-linking, the process of forming bonds between polymer chains, is crucial for enhancing the cohesive strength and mechanical properties of the adhesive.[4][5] However, the relationship between cross-linking and adhesion is not linear; an optimal balance must be struck to achieve desired performance.[1][6] Excessive cross-linking can lead to a rigid material with reduced interfacial contact and diminished adhesive tack.[5][7] This guide explores various cross-linking methodologies and their quantitative impact on adhesion.
Comparative Analysis of Cross-linking Strategies
The choice of cross-linking strategy significantly influences the final properties of the DOPA-containing adhesive. The following tables summarize quantitative data from various studies, comparing the effects of different cross-linking methods on adhesive strength.
Table 1: Effect of Chemical Cross-linkers on Adhesion
| Polymer System | Cross-linker | Substrate | Adhesion Metric | Key Findings |
| Dopamine (B1211576) methacrylamide (B166291) (DMA) and 2-methoxyethyl acrylate (B77674) (MEA) copolymer | Ethylene glycol dimethacrylate (EGDMA) | Not specified (dry and wet conditions) | Work of Adhesion | In dry conditions, 0.001 mol% EGDMA showed the highest work of adhesion. In wet conditions, the non-cross-linked polymer performed best, suggesting an optimal cross-linking degree is condition-dependent.[1][8] |
| Poly(acrylic acid-co-acrylic acid NHS-co-N-methacryloyl-DOPA) | Thiol-terminated 3-armed poly(ethylene glycol) (PEG) | Wet porcine skin | Lap Shear Strength | Cross-linking enhanced adhesion by 240% compared to the un-cross-linked DOPA-containing polymer.[9][10] |
| Elastin-like polypeptide (ELP) with DOPA | Tris(hydroxymethyl)phosphine (THP) | Porcine skin | Adhesive Strength | THP increased adhesion for all proteins tested, even without DOPA, indicating a broader reactivity.[11] |
Table 2: Effect of Oxidative and Metal-Ion Mediated Cross-linking on Adhesion
| Polymer System | Cross-linking Method | Substrate | Adhesion Metric | Key Findings |
| DOPA-functionalized polymers | Oxidation (in situ) | Tissue surfaces | Adhesive Interaction Strength | Strongest adhesion was observed when DOPA groups were oxidized while in contact with the tissue surface.[12][13] |
| Elastin-like polypeptide (ELP) with DOPA | Iron(III) nitrate (B79036) (Fe³⁺) | Porcine skin | Adhesive Strength | Iron cross-linkers improved adhesion in the presence of DOPA. The incorporation of DOPA itself increased adhesive strength by 2.5 times.[11] |
| DOPA-containing polypeptides | Oxidizing agents | Various substrates | Gel formation and adhesion | Oxidative cross-linking leads to the formation of cross-linked gels with observed adhesion, though some agents may reduce adhesive potential due to DOPA oxidation.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of key experimental protocols cited in the literature for evaluating the adhesive properties of DOPA-containing polymers.
Lap Shear Strength Test
This method is commonly used to determine the shear strength of an adhesive bond.
-
Substrate Preparation: Substrates, such as wet porcine skin, are prepared and cleaned.[9][10]
-
Adhesive Application: The adhesive is applied to a defined area on one substrate.[9][10]
-
Bond Formation: A second substrate is overlapped with the first, and a constant pressure is applied for a specific duration to allow the adhesive to cure and the bond to form.[9][10]
-
Testing: The bonded substrates are then pulled apart in a tensile testing machine at a constant rate, and the force required to cause failure of the bond is recorded. The lap shear strength is calculated by dividing the maximum load by the bonded area.[9][10]
Uniaxial Indentation Test
This technique is used to measure the work of adhesion and viscoelastic properties of an adhesive.
-
Sample Preparation: A series of cross-linked DOPA-containing polymers are synthesized.[1][8]
-
Indentation: A flat-ended cylindrical probe is brought into contact with the polymer sample at a controlled velocity.
-
Measurement: The force is measured as a function of the probe's displacement into and out of the material. The work of adhesion is calculated from the area under the force-displacement curve during retraction.[1][6]
-
Analysis: This test also provides information on the storage modulus (G') and loss modulus (G''), which relate to the elastic and viscous properties of the material, respectively.[1][6]
Membrane Inflation Adhesion Test
This method assesses the adhesive interactions of DOPA-functionalized membranes with various surfaces, including hard and soft tissues.[12][13]
-
Membrane Preparation: A thin, elastomeric membrane functionalized with DOPA is attached to the end of a cylindrical tube.[12][13]
-
Contact: A positive pressure is applied to the tube to bring the membrane into contact with the target surface.[12][13]
-
Separation: A negative pressure is then applied to detach the membrane from the surface.[12][13]
-
Adhesion Measurement: The maximum negative pressure required to separate the membrane is used as a measure of the adhesive strength.[12][13]
Mechanisms and Pathways
The adhesive properties of DOPA-containing polymers and the influence of cross-linking are governed by complex chemical interactions at the molecular level.
References
- 1. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2003008376A2 - Adhesive dopa-containing polymers and related methods of use - Google Patents [patents.google.com]
- 4. Mussel-Inspired Bioadhesives in Healthcare: Design Parameters, Current Trends, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adhesion.kr [adhesion.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adhesion of DOPA-Functionalized Model Membranes to Hard and Soft Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adhesion of DOPA-Functionalized Model Membranes to Hard and Soft Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Dopamine Acrylamide and Polydopamine for Biomedical Research
In the ever-evolving landscape of biomaterials, both dopamine (B1211576) acrylamide (B121943) (DAA) and polydopamine (PDA) have emerged as materials of significant interest for researchers, scientists, and drug development professionals. Their unique properties, inspired by the adhesive nature of mussel proteins, have paved the way for innovative applications in surface functionalization, drug delivery, and tissue engineering. This guide provides an objective comparison of the biocompatibility of DAA and PDA, supported by available experimental data, to aid in the informed selection of materials for biomedical applications.
Executive Summary
Polydopamine (PDA) has been extensively studied and is generally considered a highly biocompatible material, exhibiting low cytotoxicity, minimal inflammatory response, and excellent in vivo tolerance. In contrast, data on the biocompatibility of dopamine acrylamide (DAA) is less comprehensive. While DAA has been incorporated into hydrogels and other biomaterials with some reports of good cytocompatibility, concerns regarding the potential for acrylamide-related neurotoxicity warrant careful consideration. Direct comparative studies evaluating the biocompatibility of DAA and PDA under identical conditions are scarce in the current literature. This guide synthesizes the available data to provide a comparative overview and highlights the need for further head-to-head investigations.
Data Presentation: A Side-by-Side Look at Biocompatibility Metrics
The following tables summarize the available quantitative data on the cytotoxicity and in vivo inflammatory response of DAA and PDA. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Concentration/Form | Cell Viability (%) | Citation |
| This compound (in hydrogel) | L929 mouse fibroblasts | MTT | Hydrogel extract | >80% (qualitative) | [1] |
| Polydopamine Nanoparticles | BT474, HTC116, HEPG2 | MTT | 0.042 mg/mL | ~59-65% | [2] |
| Polydopamine Coating | Human Mesenchymal Stem Cells | CCK-8 | 1 and 2 mg/ml dopamine solution for coating | Decreased compared to control | [3] |
| Polydopamine Nanoparticles | Breast cancer and healthy cells | MTT | Various | Selectively cytotoxic to cancer cells | [4] |
Table 2: In Vivo Inflammatory Response Data
| Material | Animal Model | Implantation Site | Key Inflammatory Markers | Observation Period | Findings | Citation |
| Acrylamide (related to DAA) | Wistar rats | Cerebral cortex (gavage) | IL-1β, IL-6, IL-18 | 5 weeks | Increased pro-inflammatory cytokines | [5] |
| Polydopamine Coating | Mice | Subcutaneous | GFAP, Iba-1, IgG | 1 week | Decreased inflammatory markers | [6] |
Experimental Protocols: Methodologies for Biocompatibility Assessment
To ensure the reproducibility and validity of biocompatibility studies, standardized protocols are crucial. Below are detailed methodologies for key experiments based on ISO 10993 standards and other established protocols.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
This protocol assesses the potential of a material to cause cell death or inhibit cell growth.
-
Material Preparation:
-
Prepare extracts of DAA and PDA by incubating the materials in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.
-
Prepare a series of dilutions of the extracts (e.g., 100%, 50%, 25%, 12.5%).
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Replace the culture medium with the prepared material extracts.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the negative control (cells cultured in fresh medium). A reduction in cell viability by more than 30% is considered a cytotoxic effect[7].
-
In Vivo Biocompatibility: Subcutaneous Implantation (Based on ISO 10993-6)
This protocol evaluates the local tissue response to an implanted material.
-
Animal Model:
-
Use healthy, adult laboratory animals (e.g., Sprague-Dawley rats or New Zealand white rabbits)[8].
-
-
Implantation Procedure:
-
Anesthetize the animal and prepare the surgical site aseptically.
-
Make small incisions and create subcutaneous pockets.
-
Implant sterile samples of DAA and PDA (and a negative control material like high-density polyethylene) into the pockets[9].
-
Suture the incisions.
-
-
Post-operative Care and Observation:
-
Monitor the animals for signs of inflammation, infection, or distress at regular intervals.
-
Observation periods are typically short-term (1-4 weeks) and long-term (up to 12 weeks or longer)[10].
-
-
Histological Evaluation:
-
At the end of the observation period, euthanize the animals and excise the implant and surrounding tissue.
-
Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E).
-
A qualified pathologist will then evaluate the tissue for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages), fibrosis, necrosis, and foreign body giant cell formation[11].
-
Inflammatory Response: Cytokine Analysis by ELISA
This protocol quantifies the levels of specific inflammatory cytokines in tissue surrounding the implant.
-
Tissue Homogenization:
-
Excise the tissue surrounding the implant as described in the in vivo protocol.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
ELISA Procedure (for TNF-α and IL-6):
-
Use commercially available ELISA kits following the manufacturer's instructions.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Add the tissue homogenate samples and standards to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokines in the tissue samples by interpolating from the standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway involved in the inflammatory response and the general workflow for biocompatibility assessment.
Conclusion and Future Directions
Based on the currently available literature, polydopamine demonstrates a more established and favorable biocompatibility profile compared to this compound. The extensive research on PDA consistently points to its low cytotoxicity and minimal inflammatory potential, making it a reliable choice for a wide range of biomedical applications.
The biocompatibility of this compound is less certain. While its incorporation into hydrogels has shown promise in some contexts, the potential for acrylamide-related neurotoxicity cannot be overlooked and requires thorough investigation for any specific application. The lack of direct comparative studies between DAA and PDA is a significant knowledge gap.
Future research should focus on conducting head-to-head biocompatibility studies of DAA and PDA using standardized protocols, such as those outlined in this guide. Such studies would provide the much-needed quantitative data to make a definitive comparison and guide the rational design of next-generation biomaterials. For researchers and drug development professionals, a cautious approach is recommended when considering the use of DAA, with a strong emphasis on rigorous biocompatibility testing before any in vivo applications.
References
- 1. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. mdcpp.com [mdcpp.com]
- 4. researchgate.net [researchgate.net]
- 5. Inflammation-free electrochemical in vivo sensing of dopamine with atomic-level engineered antioxidative single-atom catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. implantation testing | International and Accredited Lab [nikoopharmed.com]
- 7. store.astm.org [store.astm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. mpbio.com [mpbio.com]
- 11. Zwitterionic polymer/polydopamine coating reduce acute inflammatory tissue responses to neural implants [ouci.dntb.gov.ua]
A Comparative Guide to the Characterization of Dopamine-Imprinted Polymers for Selective Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dopamine-imprinted polymers (MIPs) and their non-imprinted counterparts (NIPs), focusing on their selective binding characteristics. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers and professionals in drug development and related scientific fields.
Performance Comparison: Dopamine-Imprinted vs. Non-Imprinted Polymers
The efficacy of molecularly imprinted polymers lies in their ability to selectively rebind the template molecule, in this case, dopamine (B1211576). This enhanced binding affinity and selectivity compared to non-imprinted polymers is a key performance indicator. The following tables summarize quantitative data from various studies, highlighting the superior performance of MIPs.
Table 1: Binding Performance of Dopamine-Imprinted Polymers (MIPs) vs. Non-Imprinted Polymers (NIPs)
| Polymer Type | Functional Monomer | Cross-linker | Template | Binding Capacity/Percentage | Imprinting Factor (IF) | Reference |
| MIP | Methacrylic Acid | Ethylene (B1197577) Glycol Dimethacrylate | Dopamine | 84.1% | 2.89 | [1][2] |
| NIP | Methacrylic Acid | Ethylene Glycol Dimethacrylate | - | 29.1% | - | [1][2] |
| MIP | Acrylonitrile | Ethylene Glycol Dimethacrylate | Dopamine | 18.7% | 1.34 | [1] |
| NIP | Acrylonitrile | Ethylene Glycol Dimethacrylate | - | 13.9% | - | [1] |
| MIP | Methacrylic Acid & Acrylamide | N,N'-methylene bisacrylamide | Dopamine & Serotonin | See Table 2 | - | [3][4] |
| NIP | Methacrylic Acid & Acrylamide | N,N'-methylene bisacrylamide | - | See Table 2 | - | [3][4] |
Table 2: Binding Affinities (Kd) and Maximum Binding Capacities (Bmax) of a Dual Dopamine/Serotonin-Imprinted Polymer
| Polymer | Ligand | High-Affinity Kd (µM) | High-Affinity Bmax (µmol/g) | Low-Affinity Kd (µM) | Low-Affinity Bmax (µmol/g) | Reference |
| DS-MIP | Dopamine | 0.83 | 15.6 | 10.5 | 45.5 | [3][4] |
| DS-MIP | Serotonin | 0.51 | 22.7 | 8.3 | 66.7 | [3][4] |
| NIP | Dopamine | - | - | 125 | 14.3 | [3][4] |
| NIP | Serotonin | - | - | 167 | 12.5 | [3][4] |
Table 3: Selectivity of Dopamine-Imprinted Polymers against Structurally Related Compounds
| MIP Formulation | Competing Analyte | MIP Binding (%) | NIP Binding (%) | Selectivity Coefficient (α) |
| Methacrylic Acid based | Dopamine | 84.1 | 29.1 | - |
| Epinephrine | 23.1 | - | 3.64 | |
| Norepinephrine | 13.5 | - | 6.23 | |
| 5-Hydroxytryptamine (Serotonin) | 32.5 | - | 2.59 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the characterization of dopamine-imprinted polymers.
Synthesis of Dopamine-Imprinted Polymer (Methacrylic Acid Based)
This protocol is adapted from a common method for creating dopamine-imprinted polymers.[1]
Materials:
-
Dopamine hydrochloride (template)
-
Methacrylic acid (MAA) (functional monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (B129727)/Water solution (porogen)
-
Nitrogen gas
-
Mortar and pestle
-
Sieves (45 µm)
Procedure:
-
In a suitable glass vial, dissolve dopamine hydrochloride (0.33 mmol) and methacrylic acid (2.64 mmol) in a methanol/water solution (e.g., 3.67 mL methanol and 0.53 mL water).
-
Add ethylene glycol dimethacrylate (20 mmol) and AIBN (65 mg) to the solution.
-
Purge the mixture with nitrogen gas for 5 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the vial and place it in a water bath or oven at 60°C for 24 hours to allow polymerization to occur.
-
After polymerization, the resulting bulk polymer will be a solid monolith. Carefully break the vial and remove the polymer.
-
Grind the polymer into a fine powder using a mortar and pestle.
-
Sieve the ground polymer to obtain particles of a specific size, for example, below 45 µm.
-
Wash the polymer particles repeatedly with acetone to remove any fine, unreacted particles.
-
Template Removal: To create the specific binding cavities, the dopamine template must be removed. This is typically done by washing the polymer particles with a solution such as methanol/acetic acid (e.g., 9:1 v/v) until no more dopamine can be detected in the washing solution using a suitable analytical method like UV-Vis spectroscopy.
-
Dry the washed polymer particles in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
The non-imprinted polymer (NIP) is synthesized following the exact same procedure but omitting the dopamine hydrochloride template.
Equilibrium Binding Assay
This assay is used to determine the binding capacity of the MIP and NIP for dopamine.
Materials:
-
Dopamine-imprinted polymer (MIP) and non-imprinted polymer (NIP) particles
-
Dopamine hydrochloride solutions of varying concentrations (e.g., in phosphate (B84403) buffer, pH 7.4)
-
Centrifuge tubes
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Weigh a fixed amount of MIP or NIP particles (e.g., 20 mg) into a series of centrifuge tubes.
-
To each tube, add a fixed volume (e.g., 5 mL) of dopamine solution of a known concentration. Use a range of concentrations to generate a binding isotherm.
-
Incubate the tubes at a constant temperature (e.g., 25°C) for a specific period (e.g., 24 hours) to allow the binding to reach equilibrium. Gentle shaking or agitation is recommended.
-
After incubation, centrifuge the tubes at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to pellet the polymer particles.
-
Carefully collect the supernatant.
-
Measure the concentration of free (unbound) dopamine in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at the appropriate wavelength for dopamine or HPLC).
-
Calculate the amount of dopamine bound to the polymer by subtracting the concentration of free dopamine from the initial concentration.
-
The binding capacity (Q, usually in mg/g or µmol/g) is calculated using the formula: Q = [(C0 - Ce) * V] / m where:
-
C0 is the initial concentration of dopamine.
-
Ce is the equilibrium concentration of dopamine in the supernatant.
-
V is the volume of the solution.
-
m is the mass of the polymer.
-
Scatchard Analysis
Scatchard analysis is a method used to determine the binding affinity (dissociation constant, Kd) and the maximum number of binding sites (Bmax). It involves plotting the ratio of bound to free ligand concentration against the bound ligand concentration.
Procedure:
-
Perform an equilibrium binding assay as described above to obtain data for bound (B) and free (F) dopamine concentrations over a range of initial concentrations.
-
Create a Scatchard plot by graphing B/F on the y-axis versus B on the x-axis.
-
For a simple binding model with one type of binding site, the plot should be linear. The slope of the line is equal to -1/Kd, and the x-intercept is equal to Bmax.
-
Often, with MIPs, the Scatchard plot is non-linear, suggesting the presence of heterogeneous binding sites with different affinities. In such cases, the plot can be resolved into two or more linear components, representing high-affinity and low-affinity binding sites.
Selectivity Study
This study evaluates the ability of the MIP to selectively bind dopamine in the presence of structurally similar molecules (analogues).
Materials:
-
MIP and NIP particles
-
Dopamine solution
-
Solutions of dopamine analogues (e.g., catechol, tyramine, L-DOPA, norepinephrine, epinephrine, serotonin) of the same concentration as the dopamine solution.
-
Centrifuge tubes, centrifuge, and analytical instrumentation as in the equilibrium binding assay.
Procedure:
-
Perform equilibrium binding assays as described above, but instead of using only dopamine, use solutions containing a mixture of dopamine and one of the analogues, or perform separate binding assays for each analogue.
-
Determine the binding capacity of the MIP and NIP for dopamine and each of the analogues.
-
The selectivity of the MIP can be quantified using the imprinting factor (IF) and the selectivity coefficient (α) .
-
Imprinting Factor (IF): IF = QMIP / QNIP, where QMIP and QNIP are the binding capacities of the MIP and NIP for dopamine, respectively. A higher IF indicates more effective imprinting.
-
Selectivity Coefficient (α): α = IFdopamine / IFanalogue, where IFdopamine and IFanalogue are the imprinting factors for dopamine and the analogue, respectively. A higher α value indicates greater selectivity for dopamine over the analogue.
-
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and characterization of dopamine-imprinted polymers.
Caption: Workflow for the synthesis of dopamine-imprinted polymers.
Caption: The principle of molecular imprinting for dopamine selectivity.
Caption: Workflow of a competitive binding assay to determine binding affinity.
References
- 1. Dopamine-Imprinted Polymers: Template-Monomer Interactions, Analysis of Template Removal and Application to Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine-imprinted polymers: template-monomer interactions, analysis of template removal and application to solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Dopamine-Congjugated Gelatin Methacrylate Hydrogels
For researchers and professionals in drug development and tissue engineering, the selection of a hydrogel with appropriate mechanical properties is critical for successful application. Gelatin methacrylate (B99206) (GelMA) hydrogels are widely utilized for their biocompatibility and tunable characteristics. The incorporation of dopamine (B1211576), inspired by the adhesive proteins of mussels, has been shown to enhance properties such as tissue adhesion. This guide provides an objective comparison of the mechanical properties of dopamine-conjugated GelMA (GelMA-DOPA) hydrogels with unmodified GelMA, supported by experimental data.
Data Presentation: Comparative Mechanical Properties
The following table summarizes the key mechanical properties of GelMA and GelMA-DOPA hydrogels at various concentrations. The data highlights the influence of both GelMA concentration and dopamine conjugation on the material's performance.
| Hydrogel Formulation | Young's Modulus (kPa) | Ultimate Compressive Strength (kPa) | Compressive Toughness (kPa) | Adhesion Strength (kPa) |
| 5% GelMA | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |
| 10% GelMA | ~54 - 300 | ~264 | Data not consistently available | ~33 |
| 15% GelMA | ~135 | Data not consistently available | Data not consistently available | Data not consistently available |
| 10% GelMA - High Dopamine (HD) | Reduced compared to 10% GelMA[1][2] | Superior to other formulations[1][2][3][4] | Data not consistently available | Superior to other formulations[1][2][3][4] |
| GelMA with ODMA | Data not consistently available | Tough and resilient[5][6] | Data not consistently available | Data not consistently available |
| GelMA with DA-modified HA | ~17 | Data not consistently available | Data not consistently available | ~35 |
Note: The mechanical properties of hydrogels can vary significantly based on the degree of methacrylation, crosslinking conditions (e.g., photoinitiator concentration, UV exposure time), and testing parameters.
Key Insights from Experimental Data
-
Effect of GelMA Concentration: Increasing the concentration of GelMA generally leads to an improvement in mechanical properties, including stiffness, strength, and toughness.[1][2] Higher concentrations increase the density of polymeric chains, resulting in enhanced crosslinking and mechanical stiffness.[1]
-
Effect of Dopamine Conjugation: The conjugation of dopamine to GelMA introduces catechol groups, which significantly enhances the adhesive capabilities of the hydrogel, a critical property for tissue engineering and wound healing applications.[1][5] However, the addition of dopamine can sometimes lead to a reduction in mechanical performance, such as stiffness, due to a lower crosslinking density.[1][2] This is potentially due to competitive interactions between the dopamine moieties and methacrylate groups during the crosslinking process.[2]
-
Optimal Formulation: Studies have shown that a formulation of 10% GelMA with a high degree of dopamine conjugation can exhibit a superior balance of both adhesion and mechanical strength.[1][2][3][4]
-
Alternative Formulations: The incorporation of oligomers of dopamine methacrylate (ODMA) into GelMA hydrogels has been shown to create tough and resilient materials by introducing additional sacrificial physical cross-linking.[5][6] Another alternative involves combining GelMA with dopamine-modified hyaluronic acid (HA), which can result in hydrogels with low Young's modulus and high adhesion strength.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following sections outline the typical experimental protocols for the synthesis and mechanical characterization of dopamine-conjugated GelMA hydrogels.
Synthesis of Dopamine-Conjugated GelMA (GelMA-DOPA)
The synthesis involves a two-step process: the methacrylation of gelatin followed by the conjugation of dopamine.
-
Gelatin Methacrylation (GelMA Synthesis):
-
Dissolve gelatin in a buffer solution (e.g., Carbonate-Bicarbonate buffer, pH 9) at a concentration of 10-20% (w/v) at 35-50°C.
-
Add methacrylic anhydride (B1165640) (MAA) to the gelatin solution dropwise while stirring. The feed ratio of MAA to gelatin can be varied to control the degree of substitution.
-
Allow the reaction to proceed for a specified time (e.g., 1 hour) at 50°C.
-
Dialyze the resulting solution against distilled water for several days to remove unreacted MAA and other small molecules.
-
Lyophilize the purified solution to obtain GelMA as a white porous foam.
-
-
Dopamine Conjugation:
-
Dissolve the synthesized GelMA in a suitable buffer.
-
Incorporate dopamine into the carboxyl groups of GelMA. The specific chemistry for this conjugation can vary, but a schematic representation is provided in the diagrams below.
-
The efficiency of dopamine conjugation can be quantified using methods like Arnow's method.
-
Mechanical Testing Protocols
-
Compression Testing:
-
Prepare cylindrical hydrogel samples of defined dimensions.
-
Perform unconfined compression tests using a mechanical testing machine.
-
Record the stress-strain curves to determine the Young's modulus (calculated from the initial linear region of the curve), ultimate compressive strength (the maximum stress before failure), and compressive toughness (the area under the stress-strain curve).
-
-
Rheological Analysis:
-
Use a rheometer to measure the viscoelastic properties of the hydrogels.
-
Temperature Sweep: Measure the storage modulus (G') and loss modulus (G'') as a function of temperature to determine the gelation temperature.
-
Amplitude Sweep: Determine the linear viscoelastic (LVE) region by measuring G' and G'' as a function of strain amplitude.
-
Frequency Sweep: Within the LVE region, measure G' and G'' as a function of frequency to characterize the hydrogel's solid-like or liquid-like behavior.
-
Shear-Thinning and Recovery: Assess the injectability of the hydrogels by measuring the viscosity at varying shear rates and observing the recovery of the storage modulus after high shear.
-
-
Adhesion Testing:
-
Adhesion strength can be measured using various methods, including lap shear tests or pull-off tests.
-
For a pull-off test, the hydrogel is placed between two substrates (e.g., tissue samples or synthetic materials), and the force required to separate the substrates is measured.
-
Visualizations
To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis pathway of Dopamine-Conjugated GelMA.
Caption: Experimental workflow for mechanical characterization.
Caption: Influence of composition on mechanical properties.
References
- 1. Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mussel-inspired dopamine oligomer intercalated tough and resilient gelatin methacryloyl (GelMA) hydrogels for cartilage regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Physico-chemical and biological properties of dopamine, levodopa, and norepinephrine coatings
A Comparative Guide to Catecholamine-Based Coatings: Dopamine (B1211576), Levodopa, and Norepinephrine (B1679862)
For Researchers, Scientists, and Drug Development Professionals
Inspired by the adhesive proteins of mussels, catecholamine-based coatings have emerged as a versatile and powerful tool for the surface modification of biomaterials.[1][2][3][4] The self-polymerization of catecholamines like dopamine, levodopa, and norepinephrine in mild, aqueous conditions forms thin, adherent films on a virtually limitless range of substrates.[3][5][6] These coatings, known as polydopamine (pDA), polylevodopa (pLD), and polynorepinephrine (pNE), offer a platform for secondary chemical reactions, allowing for the immobilization of biomolecules and the modulation of biological responses.[1][2][4][6] This guide provides an objective comparison of the physico-chemical and biological properties of these three prominent catecholamine coatings, supported by experimental data, to aid in the selection of the most suitable coating for specific biomedical applications.
Physico-Chemical Properties: A Comparative Analysis
The distinct molecular structures of dopamine, levodopa, and norepinephrine give rise to coatings with varied physical and chemical characteristics. Polydopamine has been extensively studied, serving as a benchmark for newer analogues like pLD and pNE.[7][8] While all three form adherent films through oxidative polymerization, their resulting surface morphology, thickness, and chemical functionality differ significantly.[7][8][9] For instance, pNE coatings are noted for being exceptionally smooth, a desirable trait for blood-contacting devices, while pLD coatings possess additional carboxyl groups, offering unique avenues for secondary functionalization.[3][7][8]
Table 1: Comparison of Physico-Chemical Properties
| Property | Polydopamine (pDA) | Polylevodopa (pLD) | Polynorepinephrine (pNE) |
| Coating Thickness | 30-50 nm, dependent on concentration and pH.[3] | Thinnest among the three.[7][8] | Uniform thickness, typically around 20 nm.[3] |
| Surface Morphology | Relatively rough surface with the presence of nanoparticles.[3][7][8] | Morphology not extensively detailed, but coating is thinner.[7][8] | Ultrasmooth and uniform coating.[3][7][8] |
| Hydrophilicity | Hydrophilic.[10] | Most hydrophilic of the three.[7][8] | Hydrophilic due to hydroxyl and secondary amine groups.[5] |
| Key Functional Groups | Catechol, Primary Amine.[3] | Catechol, Primary Amine, Carboxyl.[7][8] | Catechol, Secondary Amine, Alkyl Hydroxyl.[3][6] |
| Adhesion | Excellent, material-independent adhesion.[3][4] | Strong adhesion, similar to pDA. | Material-independent coating-forming properties.[6] |
| Polymerization Kinetics | Rapid initial polymerization.[9] | Slower polymerization with a noticeable lag phase.[9] | Exhibits rapid initiation similar to pDA but can show kinetic instabilities.[9] |
Biological Properties and Interactions
The biological performance of catecholamine coatings is a critical factor in their application. Differences in surface chemistry and topography directly influence how these coatings interact with proteins, cells, and tissues. A systematic comparison reveals that pDA, pLD, and pNE elicit distinct biological responses, particularly in terms of blood compatibility and cellular interactions.[7][8] For example, the smoother surface of pNE contributes to superior hemocompatibility, while the roughness of pDA can lead to stronger platelet adhesion.[7][8] The pLD coating, while being the most hydrophilic, has been observed to trigger a more pronounced inflammatory response.[7][8]
Table 2: Comparison of Biological Properties
| Property | Polydopamine (pDA) | Polylevodopa (pLD) | Polynorepinephrine (pNE) |
| Biocompatibility | Generally considered biocompatible, reducing inflammatory responses.[10][11][12] | Biocompatible. | Generally considered biocompatible. |
| Hemocompatibility | Induces the strongest platelet adhesion and activation among the three.[7][8] | Intermediate platelet adhesion and activation. | Best hemocompatibility with the lowest platelet adhesion and activation.[7][8] |
| Cellular Interactions | Promotes cell adhesion and proliferation.[10][11] Enhances osteogenic differentiation.[11] | Promotes cell adhesion. | Strongest selectivity: promotes endothelial cell proliferation while inhibiting smooth muscle cell proliferation.[7][8] |
| Inflammatory Response | Can reduce inflammatory and immunological reactions.[11] | Triggers the strongest inflammatory response of the three.[7][8] | Best histocompatibility (lowest inflammatory response).[7][8] |
| Secondary Reactivity | Versatile platform for grafting molecules via amine and catechol groups.[1][4] | Additional carboxyl groups available for conjugation.[7][8] | Alkyl hydroxyl group enables surface-initiated ring-opening polymerization.[6] |
Experimental Protocols
Protocol 1: Catecholamine Coating Deposition
This protocol describes a general method for depositing polydopamine, polylevodopa, or polynorepinephrine coatings onto a substrate.
-
Substrate Preparation: Clean the desired substrate material (e.g., glass, silicon wafer, polymer) thoroughly. This can be achieved by sonication in ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen. For some materials, plasma cleaning can be used to ensure a pristine surface.[13]
-
Solution Preparation: Prepare a 10 mM Tris buffer solution and adjust the pH to 8.5 using HCl or NaOH.[13][14][15] Dissolve the chosen catecholamine (dopamine hydrochloride, L-DOPA, or L-norepinephrine) in the Tris buffer to a final concentration of 2 mg/mL.[3][6] The solution should be prepared fresh just before use.
-
Coating Process: Immerse the cleaned substrates into the catecholamine solution.[6][14] The container should be protected from light to prevent photodegradation.[13] Allow the reaction to proceed for a specified duration, typically ranging from 30 minutes to 24 hours at room temperature, with gentle stirring.[13][16] Coating thickness is time-dependent.[3]
-
Washing and Drying: After the desired incubation time, remove the substrates from the solution. Rinse them thoroughly with deionized water to remove any unreacted monomer and non-adherent polymer.[14] Finally, dry the coated substrates, for example, by blowing with nitrogen gas or air-drying overnight.[14]
Protocol 2: Coating Characterization (Example: Ellipsometry)
-
Purpose: To measure the thickness of the deposited coating on a reflective substrate like a silicon wafer.[13]
-
Instrumentation: Use a spectroscopic ellipsometer.
-
Procedure:
-
Measure the optical properties (refractive index and extinction coefficient) of the bare, uncoated silicon wafer as a reference.
-
Place the catecholamine-coated silicon wafer on the ellipsometer stage.
-
Acquire ellipsometric data (Psi and Delta values) over a range of wavelengths and angles of incidence.
-
Model the collected data using appropriate software. A typical model consists of a silicon substrate, a native silicon dioxide layer, and the catecholamine coating layer.
-
Fit the model to the experimental data to determine the thickness of the coating.[13]
-
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for creating and characterizing catecholamine-based coatings.
Caption: Workflow for catecholamine coating deposition and characterization.
Biological Signaling Pathways
The biological effects of these molecules, when released or presented on a surface, are mediated through specific cellular signaling pathways.
Levodopa and Dopamine Signaling: Levodopa is a metabolic precursor to dopamine.[17][18] It crosses the blood-brain barrier and is converted to dopamine by DOPA decarboxylase.[18][19] Dopamine then interacts with two main families of G-protein coupled receptors: D1-like (D1, D5) and D2-like (D2, D3, D4).[][21] D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase (AC), increasing intracellular cAMP levels and activating Protein Kinase A (PKA).[21][22] Conversely, D2-like receptors couple to Gαi/o, which inhibits AC, thereby reducing cAMP and PKA activity.[21]
Caption: Levodopa conversion and subsequent dopamine signaling pathways.
Norepinephrine Signaling: Norepinephrine acts as a neurotransmitter by binding to α- and β-adrenergic receptors, which are also G-protein coupled.[23] There are two main subtypes of α-receptors and three main subtypes of β-receptors. α1 receptors couple to Gαq to activate phospholipase C (PLC), leading to the production of IP3 and DAG, which increase intracellular calcium and activate Protein Kinase C (PKC).[23] α2 receptors are coupled to Gαi, which inhibits adenylyl cyclase and decreases cAMP.[23] β-receptors (β1, β2, β3) all couple to Gαs to activate adenylyl cyclase and increase cAMP levels.[24]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Physicochemical perspective on "polydopamine" and "poly(catecholamine)" films for their applications in biomaterial coatings. | Semantic Scholar [semanticscholar.org]
- 3. Polydopamine Surface Chemistry: A Decade of Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polydopamine Nanostructures as Biomaterials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(norepinephrine)-mediated Universal Surface Modification for Patterning Human Pluripotent Stem Cell Culture and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Poly-dopamine, poly-levodopa, and poly-norepinephrine coatings: Comparison of physico-chemical and biological properties with focus on the application for blood-contacting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chirality and concentration govern polycatecholamine self-assembly: a comparative study of dopamine, levodopa, and norepinephrine - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00718F [pubs.rsc.org]
- 10. Frontiers | The effects of process parameters on polydopamine coatings employed in tissue engineering applications [frontiersin.org]
- 11. Polydopamine Applications in Biomedicine and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 14. 3.2. Polydopamine Coating [bio-protocol.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Levodopa-induced dyskinesia and striatal signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 23. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dopamine Acrylamide: A Safety-First Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for dopamine (B1211576) acrylamide (B121943) are not widely documented, its chemical structure, containing the hazardous acrylamide moiety, necessitates a cautious approach. This guide provides essential procedural steps for the safe disposal of dopamine acrylamide, drawing upon established protocols for acrylamide and general hazardous chemical waste.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before proceeding with any disposal.
Core Principles of this compound Disposal
Given the known hazards of acrylamide—a potent neurotoxin and suspected carcinogen—this compound should be handled as a hazardous waste.[1][2] The primary goal of the disposal procedure is to prevent environmental contamination and minimize exposure risks.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and double layers of nitrile gloves.[1]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and shatter-resistant container.[2] Do not mix with other waste streams unless explicitly permitted by your EHS department.[4]
-
Contaminated Materials: Any items grossly contaminated with this compound, such as gloves or absorbent pads, should be treated as hazardous waste and collected in a sealed bag for disposal.[3]
-
-
Waste Container Labeling: Proper labeling is crucial for regulatory compliance and safe handling. The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.
| Label Information | Description |
| Generator's Name & Contact | Name, department, and phone number of the principal investigator or responsible person. |
| Accumulation Start Date | The date the first waste was placed in the container. |
| Chemical Contents | List all chemical constituents by their full name (e.g., "this compound," "Water"). |
| Concentration | Approximate concentration of each chemical constituent. |
| Hazard Classification | Indicate the primary hazards (e.g., "Toxic," "Mutagen").[3] |
-
Storage: Store the sealed hazardous waste container in a designated and secure area, away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[2][3] Ensure the storage area is well-ventilated.
-
Disposal Request: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.[2]
Decontamination of Surfaces and Spills
In the event of a spill, the area should be decontaminated. For spills of acrylamide, a common procedure involves treatment with a 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite (B1197395) solution to induce polymerization.[3][5] This procedure should be tested on a small scale for this compound before widespread use, and all cleanup materials must be disposed of as hazardous waste.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: The information provided is a general guideline based on the known hazards of acrylamide. Always prioritize your institution's specific waste disposal procedures and consult with your EHS department for guidance on the disposal of this compound.
References
Essential Safety and Logistics for Handling Dopamine Acrylamide
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Dopamine acrylamide (B121943), tailored for researchers, scientists, and drug development professionals. The following procedural steps are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Dopamine acrylamide, especially in its powder form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3][4] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required.[1][3][4][5] Change gloves every two hours or immediately if contamination occurs.[2][6] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required.[1][2][3][5] A face shield is recommended when there is a significant risk of splashing.[4] |
| Body Protection | Lab Coat | A fully buttoned lab coat must be worn.[1][2][3][4] Consider Tyvek sleeves or gowns for extensive handling of dry powder or solutions.[2] |
| Respiratory | Dust Mask/Respirator | When handling the powder form, a dust mask or respirator should be used, or the work must be conducted in a fume hood.[5] |
Operational Plan: Step-by-Step Handling Procedures
A designated area for working with this compound should be established.[2] All operations involving the handling of this compound, particularly the powder, must be performed within a certified chemical fume hood to minimize inhalation risk.[1][4]
1. Preparation and Weighing:
-
Before starting, ensure the fume hood is functioning correctly and the sash is lowered as much as possible.[1]
-
To avoid generating airborne dust, it is recommended to purchase pre-mixed solutions if available.[3][5]
-
If weighing the powder is necessary, tare a sealed container first.[2][3] Add the this compound to the container inside the fume hood, then seal it before moving it to the balance for the final weight measurement.[2][3]
-
Use bench pads to cover work surfaces to simplify cleanup in case of a spill.[2]
2. Dissolving the Compound:
-
When preparing solutions, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.[7]
-
Keep the container closed as much as possible during dissolution.[2]
-
For a 10 mM stock solution, dissolve the compound in DMSO.[8] For in vivo use, a common vehicle involves a mixture of DMSO, PEG300, Tween-80, and saline.[9]
3. Experimental Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
When transferring solutions, use a pipette or funnel to prevent spills.[7]
-
After use, decontaminate any non-disposable equipment that has come into contact with this compound.
Disposal Plan
All waste containing this compound, including polymerized gels, contaminated labware, and cleaning materials, must be treated as hazardous waste.[1][2][10]
1. Waste Segregation:
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[6][10] The label should indicate "Hazardous Waste," "Toxic," and "Acrylamide."[6]
-
This includes used gloves, bench pads, pipette tips, and any contaminated materials from spill cleanup.[6]
2. Unpolymerized and Polymerized Waste:
-
Both unpolymerized and polymerized acrylamide waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[5][10]
-
Do not dispose of any form of acrylamide waste in the regular trash or down the sink.[2][10]
3. Requesting Pickup:
-
Once the waste container is full, follow your institution's procedures to request a hazardous waste pickup from EHS.[4][6]
Emergency Procedures
Spill Cleanup:
-
For small spills of the powder, gently cover with a damp paper towel to avoid creating dust, then wipe up.[3]
-
For liquid spills, absorb with a non-combustible material.[6]
-
The spill area should then be decontaminated. A common procedure involves treatment with a 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite (B1197395) solution, allowing it to stand for 30 minutes before cleaning with soap and water.[3][5][6]
-
All cleanup materials must be disposed of as hazardous waste.[3][6]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4][7]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes and seek medical attention.[4][7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Seek immediate medical attention.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Lab Safety Guideline: Acrylamide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ehs.unl.edu [ehs.unl.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. uh.edu [uh.edu]
- 7. What are the safety precautions when handling acrylamide solution? - Blog [rhmschem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
